molecular formula C12H9ClN2O3 B1594230 Fenridazon CAS No. 68254-10-4

Fenridazon

Cat. No.: B1594230
CAS No.: 68254-10-4
M. Wt: 264.66 g/mol
InChI Key: JDEKUYKSOCTBJT-UHFFFAOYSA-N
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Description

Fenridazon, with the CAS registry number 68254-10-4 and molecular formula C12H9ClN2O3, is a synthetic compound classified as a plant growth regulator and specifically a gametocide . Its primary research application and value have been as a chemical hybridizing agent in cereals, such as wheat, where it is studied for its ability to induce male sterility to facilitate the production of hybrid seeds . The mechanism of action for this effect is based on its function as a gametocide, causing male floral sterility in plants . The compound is a derivative of the pyridazin-3(2H)-one scaffold, a structure noted in scientific literature for its significance in various biological activities . It is important for researchers to note that this compound is not approved under EC Regulation 1107/2009 and is largely considered obsolete in modern agricultural practice, which may heighten its value for specific historical or comparative research studies . This product is intended for Research Use Only (RUO) and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-6-methyl-4-oxopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-7-6-10(16)11(12(17)18)14-15(7)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEKUYKSOCTBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=NN1C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058158
Record name Fenridazon
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URL https://comptox.epa.gov/dashboard/DTXSID4058158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832421
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

68254-10-4
Record name Fenridazon [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068254104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenridazon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENRIDAZON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6E8BE2U25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Pyridazinone Fenridazon: A Technical Guide to its Postulated Mechanism of Action in Plants

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the likely mechanism of action of fenridazon in plants. As direct research on this compound is limited, this document synthesizes current knowledge on the broader class of pyridazinone compounds and their established roles as potent modulators of plant growth and development. The central hypothesis presented herein is that this compound primarily functions as an inhibitor of polar auxin transport, a critical process governing numerous aspects of plant physiology. This guide is intended for researchers, scientists, and professionals in the field of drug and herbicide development.

Introduction: The Significance of Pyridazinones in Plant Science

Pyridazinone derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities. In agriculture, they have been developed as herbicides and plant growth regulators.[1][2] Their efficacy often stems from their ability to interfere with fundamental physiological processes in plants. Understanding the precise molecular targets of these compounds is paramount for the development of new, selective, and effective agricultural chemicals. This guide focuses on this compound, a pyridazinone derivative, and elucidates its most probable mechanism of action based on structure-activity relationships and the known effects of analogous compounds.[1][2]

The Primary Postulated Mechanism: Inhibition of Polar Auxin Transport

The most plausible primary mechanism of action for this compound in plants is the inhibition of polar auxin transport (PAT).[3][4] Auxin, a key plant hormone, orchestrates a vast array of developmental processes, including embryogenesis, organogenesis, root and shoot architecture, and tropic responses.[5][6] The directional, cell-to-cell movement of auxin, known as polar auxin transport, is essential for establishing the auxin gradients that underpin these processes.[3][4][7]

The Chemiosmotic Hypothesis of Polar Auxin Transport

The movement of auxin is governed by the chemiosmotic hypothesis.[7] In the acidic environment of the apoplast (the space between plant cells), a portion of the primary auxin, indole-3-acetic acid (IAA), is protonated (IAAH) and can diffuse passively across the plasma membrane into the cell.[7] Inside the neutral cytoplasm, IAAH dissociates to its anionic form (IAA-), trapping it within the cell.[7] The exit of IAA- from the cell is mediated by specific efflux carrier proteins, most notably the PIN-FORMED (PIN) proteins.[5][7][8] The asymmetric localization of these PIN proteins on the plasma membrane dictates the direction of auxin flow.[3][4]

This compound as a Putative PIN Protein Antagonist

It is hypothesized that this compound, like other known synthetic auxin transport inhibitors, interferes with the function of these PIN proteins.[9][10][11] This inhibition is likely achieved through direct binding to the PIN proteins, potentially competing with the natural substrate, IAA, or inducing a conformational change that renders the transporter inactive.[10][11] By disrupting the auxin efflux, this compound would effectively block the directional flow of auxin, leading to its accumulation in certain tissues and depletion in others.

Diagram 1: The Chemiosmotic Model of Polar Auxin Transport and Postulated Inhibition by this compound

G cluster_cell1 Plant Cell 1 (Cytoplasm pH ~7.0) cluster_apoplast Apoplast (pH ~5.5) cluster_cell2 Plant Cell 2 (Cytoplasm pH ~7.0) cluster_this compound cell1_cyto Cytoplasm PIN1_1 PIN Protein cell1_cyto->PIN1_1 IAA- apoplast IAAH <=> H+ + IAA- PIN1_1->apoplast IAA- (Active Transport) apoplast->cell1_cyto IAAH (Passive Diffusion) cell2_cyto Cytoplasm apoplast->cell2_cyto IAAH (Passive Diffusion) PIN1_2 PIN Protein cell2_cyto->PIN1_2 IAA- This compound This compound This compound->PIN1_1 Inhibition

Caption: Postulated inhibition of PIN-mediated auxin efflux by this compound.

Downstream Physiological Consequences of PAT Inhibition

The disruption of polar auxin transport by this compound would trigger a cascade of physiological and developmental abnormalities in plants. These effects are well-documented for other auxin transport inhibitors and provide a framework for predicting the impact of this compound.

  • Gravitropic and Phototropic Responses: Inhibition of PAT disrupts the differential growth necessary for roots to grow downwards and shoots to grow towards light.

  • Apical Dominance: The suppression of axillary bud growth by the apical bud is regulated by auxin flow. Disruption of this flow can lead to a bushy phenotype with increased branching.

  • Root Development: The formation of lateral roots and the overall architecture of the root system are highly dependent on auxin gradients. PAT inhibition typically leads to a reduction in lateral root formation and stunted root growth.[12]

  • Vascular Tissue Development: The formation and patterning of vascular tissues (xylem and phloem) are guided by auxin flow.

  • Reproductive Development: Processes such as flower formation and fruit development are also influenced by auxin gradients and can be adversely affected by PAT inhibitors.

Structure-Activity Relationships of Pyridazinone Derivatives

The hypothesis that this compound acts as an auxin transport inhibitor is supported by structure-activity relationship (SAR) studies on other pyridazinone derivatives.[1][2] These studies have shown that modifications to the pyridazinone core and its substituents can significantly alter the biological activity, including herbicidal potency and effects on plant growth.[1][2] While specific SAR data for this compound's auxin transport inhibitory activity is not available, the general structural features of pyridazinones are known to be conducive to interaction with biological targets in plants.

Experimental Validation of the Proposed Mechanism

To scientifically validate the hypothesis that this compound inhibits polar auxin transport, a series of well-established experimental protocols can be employed.

Experimental Workflow

The following diagram outlines a logical workflow for investigating the mechanism of action of this compound.

Diagram 2: Experimental Workflow for Validating this compound's Mechanism of Action

G start Hypothesis: This compound inhibits polar auxin transport phenotypic_analysis Phenotypic Analysis of This compound-Treated Plants start->phenotypic_analysis root_growth_assay Root Growth Inhibition Assay phenotypic_analysis->root_growth_assay auxin_transport_assay Direct Auxin Transport Assay (e.g., using radiolabeled IAA) root_growth_assay->auxin_transport_assay molecular_docking In Silico Molecular Docking with PIN Proteins auxin_transport_assay->molecular_docking binding_assay In Vitro Binding Assay (e.g., with purified PIN proteins) molecular_docking->binding_assay conclusion Conclusion on Mechanism of Action binding_assay->conclusion

Sources

Fenridazon, a Pyridazinone Plant Growth Regulator: An Investigative Guide into its Potential as a Phytoene Desaturase (PDS) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Fenridazon, chemically known as 1-(4-chlorophenyl)-1,4-dihydro-6-methyl-4-oxo-3-pyridazinecarboxylic acid, is a compound classified as a plant growth regulator, specifically a gametocide, used to induce male sterility in plants for hybrid seed production.[1][2] It belongs to the pyridazinone chemical class, a scaffold famously associated with potent herbicides that inhibit the enzyme phytoene desaturase (PDS).[3][4] Notable PDS inhibitors like Norflurazon share this core structure and function by blocking the carotenoid biosynthesis pathway, leading to a characteristic and lethal bleaching phenotype.[5][6] To date, the precise biochemical mechanism of this compound's gametocidal action is not extensively documented in publicly accessible literature.

This technical guide presents a scientifically grounded hypothesis that this compound exerts its phytotoxic effects through the inhibition of phytoene desaturase. This hypothesis is predicated on a clear structural analogy to known PDS inhibitors. We provide a comprehensive, multi-level experimental framework for researchers to investigate and validate this proposed mechanism of action. This document serves as an in-depth technical resource, detailing the rationale, step-by-step protocols for in vitro and whole-plant assays, and the logic for data interpretation, thereby empowering researchers in agrochemical discovery and plant biology to systematically characterize this compound.

Part 1: The Scientific Premise - Phytoene Desaturase and Pyridazinone Inhibitors

The Carotenoid Biosynthesis Pathway: A Crucial Target for Agrochemicals

Carotenoids are vital pigments in plants, serving two primary functions: as accessory pigments for light harvesting in photosynthesis and, more critically, as essential photoprotective agents. They dissipate excess light energy and quench harmful reactive oxygen species, thereby protecting chlorophyll and the photosynthetic apparatus from photo-oxidative damage.[3]

The biosynthesis of carotenoids is a multi-step enzymatic process that begins with the formation of the colorless C40 molecule, 15-cis-phytoene. A key rate-limiting step in this pathway is the conversion of phytoene into colored carotenoids, a reaction catalyzed by the enzyme Phytoene Desaturase (PDS) .[7][8] PDS is a membrane-associated flavoprotein that introduces two double bonds into phytoene, yielding 9,15,9'-tri-cis-ζ-carotene.[9] Because of its essential role, the disruption of PDS activity leads to rapid and severe consequences for plant health, making it an exemplary target for herbicidal compounds.

Carotenoid_Pathway GGPP Geranylgeranyl PP Phytoene 15-cis-Phytoene (Colorless) GGPP->Phytoene PSY PDS_enzyme Phytoene Desaturase (PDS) TARGET ENZYME Phytoene->PDS_enzyme Phytofluene Phytofluene PDS_enzyme->Phytofluene Result Pathway Blocked Zeta_Carotene ζ-Carotene Phytofluene->Zeta_Carotene PDS Lycopene Lycopene (Red) Zeta_Carotene->Lycopene ZDS/ISO Carotenes α- & β-Carotenes (Orange) Lycopene->Carotenes LCY Xanthophylls Xanthophylls (Yellow) Carotenes->Xanthophylls Inhibitor This compound (Hypothesized) Norflurazon (Known) Inhibitor->PDS_enzyme Inhibition

Diagram 1. The plant carotenoid biosynthesis pathway highlighting the critical step catalyzed by Phytoene Desaturase (PDS) and the point of inhibition.
Mechanism of PDS Inhibition

Herbicides targeting PDS function by binding to the enzyme and blocking its catalytic activity. The crystal structure of PDS reveals that inhibitors like norflurazon occupy the binding pocket of plastoquinone, an essential cofactor that acts as the electron acceptor for the desaturation reaction.[10] By competitively inhibiting the binding of plastoquinone, the herbicide prevents the re-oxidation of the FAD cofactor within the enzyme's active site, effectively halting the desaturation of phytoene.

The consequences are twofold:

  • Accumulation of Phytoene: The substrate, phytoene, builds up within the cell.

  • Depletion of Carotenoids: The downstream photoprotective pigments are no longer synthesized.

Without carotenoids, chlorophyll molecules are rapidly destroyed by photo-oxidation in the presence of light, leading to the characteristic white or "bleached" appearance of the affected plant tissues.[3] This ultimately results in the cessation of photosynthesis and plant death.

Pyridazinones: A Validated Scaffold for PDS Inhibition

The pyridazinone chemical family represents a well-established and commercially successful class of PDS-inhibiting herbicides.[3][4] Norflurazon, a classic example, features a pyridazinone ring system and is highly effective at inducing the bleaching phenotype. Significant research efforts continue to explore novel pyridazine and pyridazinone derivatives to develop new herbicides, underscoring the scaffold's validated utility for targeting PDS.[5][6] A common structural feature in many PDS inhibitors, including Norflurazon, is the presence of an m-trifluoromethyl phenyl group, which is understood to form vital interactions within the enzyme's active site.[7]

Part 2: this compound - A Compound of Interest

Chemical Profile of this compound

This compound is a pyridazinone derivative with the following chemical properties. Its structure shares the core heterocyclic ring system common to this class of PDS inhibitors.

PropertyValueReference
IUPAC Name 1-(4-chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid[1]
CAS Number 68254-10-4[1][11]
Molecular Formula C₁₂H₉ClN₂O₃[1]
Molecular Weight 264.66 g/mol [11]
Chemical Structure Chemical Structure of this compound
Current Classification: Plant Growth Regulator (Gametocide)

The primary documented activity of this compound is as a gametocide.[1] A gametocide, or chemical hybridizing agent (CHA), is applied to a plant to selectively induce male sterility while leaving female gametes viable.[2][12] This process eliminates the need for manual emasculation and facilitates the large-scale production of hybrid seeds, which can confer desirable traits like higher yield or disease resistance. The mechanisms of gametocides are varied; for instance, some inhibit the enzyme acetolactate synthase (ALS), while others interfere with hormone biosynthesis.[13][14] The specific biochemical pathway targeted by this compound to achieve its gametocidal effect is not clearly established in the available literature.

The PDS Inhibition Hypothesis

We hypothesize that This compound's primary mechanism of action is the inhibition of phytoene desaturase . This assertion is based on the strong structural similarity between this compound and known pyridazinone-based PDS inhibitors like Norflurazon. Both molecules possess the core pyridazinone ring and a substituted phenyl group attached to the ring nitrogen. While this compound has a 4-chlorophenyl group instead of Norflurazon's 3-trifluoromethylphenyl group, this substitution pattern is common among bioactive molecules and warrants direct investigation for PDS inhibitory activity. It is plausible that its documented gametocidal effect is a result of a sub-lethal, tissue-specific application that disrupts critical carotenoid-dependent processes during pollen development, rather than causing whole-plant death like a traditional herbicide.

Part 3: Experimental Framework for Validating the Hypothesis

Core Principle: A Multi-Level, Self-Validating Approach

To rigorously test this hypothesis, a multi-level experimental approach is required, progressing from direct enzymatic assays to whole-organism physiological responses. The causality behind this workflow is to first establish a direct molecular interaction (enzyme inhibition) and then link it to the expected downstream biochemical and visual phenotypes in a living plant. Each protocol is designed as a self-validating system, incorporating essential positive and negative controls to ensure that the observed effects are specific and reproducible.

Workflow Overview

The proposed workflow provides a logical progression from in vitro biochemical validation to in vivo confirmation.

Workflow start Hypothesis: This compound inhibits PDS protocol1 Protocol 1: In Vitro PDS Enzyme Assay start->protocol1 decision1 Is PDS activity inhibited? (Determine IC50) protocol1->decision1 protocol2 Protocol 2: Whole-Plant Bleaching Assay decision2 Is bleaching phenotype observed? protocol2->decision2 protocol3 Protocol 3: Metabolite Accumulation Analysis decision3 Does Phytoene accumulate? protocol3->decision3 decision1->protocol2 Yes conclusion_neg Conclusion: Hypothesis Refuted Investigate alternative mechanisms decision1->conclusion_neg No decision2->protocol3 Yes decision2->conclusion_neg No conclusion_pos Conclusion: Hypothesis Supported This compound is a PDS Inhibitor decision3->conclusion_pos Yes decision3->conclusion_neg No

Diagram 2. A logical workflow for the systematic investigation of this compound as a potential PDS inhibitor.
Protocol 1: In Vitro PDS Enzyme Inhibition Assay
  • Objective: To directly quantify the inhibitory effect of this compound on the catalytic activity of PDS and determine its half-maximal inhibitory concentration (IC₅₀).

  • Methodology Rationale: This assay provides the most direct evidence of a molecule-enzyme interaction. Using a recombinant plant PDS enzyme expressed in E. coli ensures a clean, reproducible source of the enzyme, free from interfering native plant compounds. A non-radioactive, liposome-based system is employed for safety and to mimic the natural membrane environment where the hydrophobic substrate (phytoene) and enzyme interact.

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Enzyme: Express and purify a plant-type PDS (e.g., from Oryza sativa or Arabidopsis thaliana) with a His-tag from an E. coli expression system.

      • Substrate: Prepare liposomes containing 15-cis-phytoene. Phytoene can be sourced from engineered E. coli strains that accumulate it.

      • Test Compound: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 1 nM to 100 µM).

      • Controls: Prepare stock solutions of Norflurazon (positive control) and pure DMSO (vehicle/negative control).

      • Cofactor: Prepare a solution of a plastoquinone analog, such as 2,3-dimethyl-5-phytyl-1,4-benzoquinone (DPQ).

    • Assay Reaction:

      • In a microcentrifuge tube, combine assay buffer (e.g., 50 mM MES-KOH pH 6.0), the phytoene-containing liposomes, and the DPQ cofactor.

      • Add the test compound (this compound dilution), positive control (Norflurazon), or negative control (DMSO).

      • Initiate the reaction by adding the purified PDS enzyme.

      • Incubate the mixture at 37°C for a defined period (e.g., 20 minutes) in the dark.

    • Reaction Termination and Extraction:

      • Stop the reaction by adding an equal volume of a chloroform:methanol (2:1, v/v) mixture.

      • Vortex thoroughly and centrifuge to separate the phases. The carotenoid products will be in the lower chloroform phase.

    • Analysis:

      • Carefully collect the lower chloroform phase and evaporate the solvent under a stream of nitrogen.

      • Re-dissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol/TBME).

      • Analyze the sample via HPLC with a C30 carotenoid column, monitoring for the decrease in the phytoene substrate and the appearance of the products, phytofluene and ζ-carotene.

    • Data Interpretation:

      • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

      • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • Self-Validation System:

    • Positive Control (Norflurazon): Must show potent inhibition of PDS activity, confirming the assay is sensitive to known inhibitors.

    • Negative Control (DMSO Vehicle): Must show maximal enzyme activity, confirming the solvent does not interfere with the reaction.

    • No-Enzyme Control: Must show no conversion of phytoene, confirming the reaction is enzyme-dependent.

Protocol 2: Whole-Plant Phenotypic Assay (Bleaching Assay)
  • Objective: To determine if this compound application induces the characteristic PDS inhibition phenotype (bleaching) in a whole-plant system.

  • Methodology Rationale: This assay bridges the gap between in vitro activity and physiological effect. A positive result demonstrates that the compound can be absorbed by the plant, translocated to the target tissue, and exert its inhibitory effect in a complex biological context. A small, fast-growing model plant like Arabidopsis thaliana is ideal.

  • Step-by-Step Protocol:

    • Plant Growth: Sow Arabidopsis thaliana seeds on soil or a suitable growth medium (e.g., MS agar plates) and grow under a controlled light/dark cycle.

    • Treatment Application:

      • Prepare treatment solutions of this compound at a range of concentrations (e.g., 0.1 µM to 50 µM) in a solution containing a surfactant (e.g., 0.01% Tween-20).

      • Prepare equivalent solutions for Norflurazon (positive control) and a mock solution with only surfactant (negative control).

      • Apply the treatments to 7-10 day old seedlings, ensuring even coverage. For agar plates, the compound can be added directly to the medium.

    • Phenotypic Assessment:

      • Return the plants to the growth chamber.

      • Visually score the plants for bleaching (loss of green pigmentation in new tissues) daily for 7-14 days. A scoring scale (e.g., 0 = no effect, 4 = complete bleaching) can be used for quantification.

      • Photograph the plants at regular intervals.

    • Chlorophyll Quantification (Optional):

      • At the end of the experiment, harvest aerial tissue from each treatment group.

      • Extract total chlorophyll using a solvent like 80% acetone or ethanol.

      • Measure the absorbance of the extract at 645 nm and 663 nm and calculate the total chlorophyll concentration.

  • Self-Validation System:

    • Positive Control (Norflurazon): Must induce clear and dose-dependent bleaching.

    • Negative Control (Mock Treatment): Plants must remain healthy and green.

Protocol 3: Metabolite Accumulation Analysis
  • Objective: To provide definitive biochemical proof that the observed bleaching is due to the specific blockage of PDS by measuring the accumulation of its substrate, phytoene.

  • Methodology Rationale: While bleaching is a strong indicator, other herbicide modes of action can also cause pigment loss. Directly measuring the buildup of the specific substrate upstream of the target enzyme provides unequivocal evidence of the site of action.

  • Step-by-Step Protocol:

    • Plant Treatment: Treat plants with an effective bleaching concentration of this compound, Norflurazon, and a mock solution as described in Protocol 2.

    • Extraction: After a set period (e.g., 5 days), harvest and freeze the plant tissue in liquid nitrogen. Extract total lipophilic compounds using a suitable solvent system (e.g., acetone, followed by partitioning into hexane or chloroform).

    • Analysis:

      • Analyze the extracts using HPLC with a C30 column and a photodiode array (PDA) detector.

      • Identify and quantify the phytoene peak (which absorbs in the UV range, ~285 nm) and compare its levels across treatments. Simultaneously, monitor the levels of downstream carotenoids like lutein and β-carotene (which absorb in the visible range, ~450 nm).

  • Self-Validation System:

    • Positive Control (Norflurazon): Must show a dramatic increase in the phytoene peak and a corresponding decrease in lutein and β-carotene.

    • Negative Control (Mock Treatment): Should show low basal levels of phytoene and high levels of downstream carotenoids.

Part 4: Data Interpretation and Comparative Analysis

Interpreting Outcomes

The hypothesis that this compound is a PDS inhibitor would be strongly supported by a confluence of positive results from all three protocols:

  • From Protocol 1: A dose-dependent inhibition of recombinant PDS activity, yielding a measurable IC₅₀ value.

  • From Protocol 2: A clear, dose-dependent bleaching phenotype in whole plants that is visually similar to the Norflurazon control.

  • From Protocol 3: A significant accumulation of the PDS substrate, phytoene, in this compound-treated plants compared to the mock-treated control.

Conversely, a lack of activity in the in vitro assay (Protocol 1) would largely refute the hypothesis of direct PDS inhibition.

Comparative Benchmarking

To contextualize the potency of this compound, its IC₅₀ value should be compared against other known PDS inhibitors from the pyridazinone class and other chemical families.

CompoundChemical ClassTarget EnzymeReported IC₅₀ / pI₅₀Reference
Norflurazon PyridazinonePDSpI₅₀ ≈ 7.5
Diflufenican Phenyl-etherPDS-[7]
Fluridone Diphenyl-heterocyclePDS-[7]
This compound Pyridazinone PDS (Hypothesized) To be determined

Part 5: Broader Implications and Future Directions

Confirmation of this compound as a PDS inhibitor would have several important implications. It would provide a clear biochemical mechanism for its observed phytotoxicity and gametocidal action, opening new avenues for research. A key question would be to explore the link between PDS inhibition and male sterility. Carotenoids are precursors to the plant hormone abscisic acid (ABA) and strigolactones, both of which play roles in plant development. Disruption of carotenoid flux during the critical stages of anther and pollen development could be the specific mechanism underlying its gametocidal effect.

Future work could involve structure-activity relationship (SAR) studies to optimize the this compound scaffold for either enhanced herbicidal or more selective gametocidal activity. Furthermore, it could serve as a valuable chemical probe for scientists studying carotenoid biosynthesis and its role in reproductive development in plants.

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  • G. (2022). Carotenoids Biosynthesis, Accumulation, and Applications of a Model Microalga Euglena gracilis. Marine Drugs, 20(4), 220. Retrieved from [Link]

  • Brausemann, A., et al. (2017). Structure of Phytoene Desaturase Provides Insights into Herbicide Binding and Reaction Mechanisms Involved in Carotene Desaturation. Structure, 25(8), 1222-1232.e3. Retrieved from [Link]

  • Abe, A., et al. (2015). Evaluation of effective gametocides for selective induction of male sterility in sorghum. Czech Journal of Genetics and Plant Breeding, 51(4), 163-169. Retrieved from [Link]

  • Rodríguez-Ortiz, R., et al. (2020). Carotenoid Biosynthesis in Fusarium. Journal of Fungi, 6(4), 237. Retrieved from [Link]

  • N/A
  • Wakabayashi, K., et al. (2003). Phytoene desaturase inhibition by O-(2-phenoxy)ethyl-N-aralkylcarbamates. Journal of Agricultural and Food Chemistry, 51(13), 3760-5. Retrieved from [Link]

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An In-depth Technical Guide to the Herbicidal Activity of Fenridazon-potassium

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fenridazon-potassium, the potassium salt of 1-(4-chlorophenyl)-1,4-dihydro-6-methyl-4-oxo-3-pyridinecarboxylic acid, is a potent herbicidal agent belonging to the pyridazinone class of chemicals.[1] This technical guide provides an in-depth exploration of its primary mechanism of action, methodologies for its scientific evaluation, and insights into its application in weed management. As a member of the Herbicide Resistance Action Committee (HRAC) Group 5 (formerly C1), its core herbicidal activity stems from the inhibition of photosynthetic electron transport at Photosystem II. This document is intended for researchers, scientists, and professionals in the field of herbicide development and plant science, offering a detailed synthesis of the biochemical basis for this compound-potassium's efficacy and the experimental frameworks required for its characterization.

Introduction: The Chemical and Herbicidal Profile of this compound-potassium

This compound-potassium is a synthetic chemical compound with the molecular formula C₁₂H₈ClN₂O₃.K.[1] While its registration for food uses in the United States has been subject to regulatory actions such as tolerance revocations, its utility in non-crop applications and in specialized agricultural contexts, such as a chemical hybridizing agent, has been noted.[2][3]

Commercial formulations incorporating pyridazinones are often complex. It is not uncommon for products to be classified under multiple HRAC groups, suggesting either a compound with multiple sites of action or, more frequently, a blended formulation designed to broaden the weed control spectrum and mitigate the development of herbicide resistance. This compound-potassium has been associated with products falling under HRAC Groups 5 (PSII inhibition), 12 (PDS inhibition), and 15 (VLCFA inhibition). This guide will focus on its principal and inherent mechanism as a pyridazinone: the disruption of Photosystem II.

Chapter 1: Primary Mechanism of Action - Inhibition of Photosystem II

The fundamental herbicidal activity of this compound-potassium is derived from its ability to inhibit photosynthesis. Specifically, it targets the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. This mode of action is characteristic of HRAC Group 5 herbicides, which include chemical families like pyridazinones, triazines, and uracils.[4]

The Photosystem II Electron Transport Chain

Under normal conditions, the PSII complex harnesses light energy to split water molecules, releasing electrons, protons, and oxygen. These electrons are passed along a defined transport chain. A key component of this chain is a plastoquinone molecule, which binds to a specific niche on the D1 protein of the PSII reaction center, known as the Q₈-binding site. Upon accepting two electrons, the plastoquinone detaches and shuttles the electrons to the next component in the chain, the cytochrome b6f complex. This electron flow is essential for the generation of ATP and NADPH, the energy currencies required to fix CO₂ into carbohydrates.

Disruption by this compound-potassium

This compound-potassium acts as a competitive inhibitor at the Q₈-binding site on the D1 protein.[4] By occupying this site, it physically blocks the binding of plastoquinone, thereby interrupting the entire electron transport chain. This blockage has two immediate and catastrophic consequences for the plant cell:

  • Cessation of Energy Production: The halt in electron flow prevents the synthesis of ATP and NADPH. Without this energy supply, the plant cannot perform carbon fixation, leading to a slow starvation.

  • Generation of Reactive Oxygen Species (ROS): This is the more acute cause of plant death. When electron flow is blocked, the high-energy state of chlorophyll (triplet chlorophyll) cannot be dissipated through the normal pathway. Instead, it reacts with molecular oxygen (O₂) to form highly destructive singlet oxygen (¹O₂). This, along with other reactive oxygen species, initiates a chain reaction of lipid peroxidation, rapidly destroying cell membranes.[4]

The destruction of membrane integrity leads to cellular leakage, loss of chlorophyll, and rapid tissue desiccation and necrosis (browning and death), which are the classic visual symptoms of PSII inhibitor herbicides.[4]

PSII_Inhibition cluster_thylakoid Thylakoid Membrane P680 P680 (PSII Core) Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_Site D1 Protein (QB Binding Site) QA->QB_Site e- PQ_Pool Plastoquinone Pool QB_Site->PQ_Pool e- (Blocked) ROS Reactive Oxygen Species (¹O₂) Lipid Peroxidation QB_Site->ROS Leads to Light Light Energy (hν) Light->P680 This compound This compound-potassium This compound->QB_Site Binds & Inhibits

Caption: this compound-potassium inhibits PSII by blocking electron transport at the QB site.

Chapter 2: Methodologies for Efficacy and Mechanistic Assessment

Evaluating the herbicidal activity of this compound-potassium requires a multi-tiered approach, progressing from whole-plant bioassays to specific biochemical investigations. This ensures a thorough understanding of both its practical efficacy and its precise molecular interactions.

Protocol 1: Whole-Plant Dose-Response Bioassay

This foundational protocol determines the effective dose of this compound-potassium required to control target weed species and assesses crop selectivity. The primary endpoint is the Growth Reduction 50 (GR₅₀) value—the dose that reduces plant biomass by 50% relative to an untreated control.

Step-by-Step Methodology:

  • Plant Preparation: Grow target weed species (e.g., Amaranthus retroflexus, Chenopodium album) and relevant crop species from seed in a controlled greenhouse environment to the 2-4 true leaf stage.

  • Herbicide Preparation: Prepare a stock solution of this compound-potassium in a suitable solvent. Create a dilution series to generate at least six doses that are expected to span the 0% to 100% injury range. Include a non-treated control.

  • Application: Apply the herbicide solutions to the plants using a calibrated laboratory track sprayer to ensure uniform coverage.

  • Incubation: Return plants to the greenhouse and maintain optimal growing conditions. Observe and record visual injury symptoms (e.g., chlorosis, necrosis) at 3, 7, and 14 days after treatment (DAT).

  • Data Collection: At 21 DAT, harvest the above-ground biomass for each plant. Record the fresh weight, then dry the tissue at 60°C until a constant weight is achieved to determine the dry weight.

  • Analysis:

    • Calculate the percent biomass reduction for each dose relative to the mean of the untreated control.

    • Plot percent reduction against the logarithm of the herbicide dose.

    • Use a non-linear regression analysis (e.g., four-parameter log-logistic model) to fit the data and calculate the GR₅₀ value and its corresponding 95% confidence interval.

Protocol 2: Chlorophyll Fluorescence Assay for PSII Inhibition

This rapid, non-invasive technique provides direct evidence of PSII inhibition. By measuring the fluorescence signature of chlorophyll, one can detect the block in electron transport within minutes of application. The OJIP test, which measures the transient fluorescence curve, is particularly informative.

Step-by-Step Methodology:

  • Plant Material: Use healthy, dark-adapted (for at least 30 minutes) leaves from a susceptible plant species.

  • Herbicide Application: Apply a solution of this compound-potassium directly to the leaf surface or use plants previously treated in a whole-plant assay.

  • Measurement: Use a portable chlorophyll fluorometer. Place the sensor on the leaf surface and trigger a saturating pulse of light.

  • Data Acquisition: The instrument will record the fluorescence intensity over time, generating the OJIP curve (O = minimum fluorescence, J and I = intermediate steps, P = peak fluorescence).

  • Analysis: Inhibition of PSII by this compound-potassium will cause a rapid rise to the P-step and an elimination of the characteristic J and I steps. This indicates that the primary electron acceptor, Qₐ, is fully reduced and cannot pass its electrons to Q₈, confirming the blockage. The Fv/Fm ratio (a measure of maximum quantum efficiency of PSII) will also significantly decrease.

Workflow_Diagram cluster_whole_plant Whole-Plant Level Assessment cluster_biochemical Biochemical & Physiological Confirmation cluster_subcellular Subcellular Target Validation A1 Grow Target Weeds (2-4 leaf stage) A2 Apply Herbicide Dose Range A1->A2 A3 Incubate & Visually Assess A2->A3 A4 Harvest Biomass (21 DAT) A3->A4 A5 Calculate GR50 Value A4->A5 B1 Treat Susceptible Leaf A5->B1 Inform Doses for Mechanistic Study B2 Measure Chlorophyll Fluorescence (OJIP Test) B1->B2 B3 Confirm Rapid PSII Blockage B2->B3 C1 Isolate Thylakoid Membranes B3->C1 Confirm Target System C2 Oxygen Evolution Assay (Clark-type electrode) C1->C2 C3 Measure I50 Value C2->C3

Caption: Experimental workflow for characterizing this compound-potassium's herbicidal activity.

Chapter 3: Data Interpretation and Advanced Considerations

Quantitative Data Summary

While specific, publicly available GR₅₀ or IC₅₀ data for this compound-potassium is limited, a typical dataset for a potent PSII inhibitor against common broadleaf weeds would resemble the following illustrative table. Such data is critical for determining field application rates and predicting efficacy.

Weed SpeciesCommon NameGR₅₀ (g a.i./ha)95% Confidence Interval
Amaranthus retroflexusRedroot Pigweed45(41.2 - 49.5)
Chenopodium albumCommon Lambsquarters60(55.1 - 65.8)
Abutilon theophrastiVelvetleaf75(68.9 - 82.1)
Solanum nigrumBlack Nightshade52(47.8 - 56.6)
(Note: Data are illustrative and represent typical values for a potent HRAC Group 5 herbicide.)
Understanding the Multi-Group Classification

The association of a this compound-potassium product with HRAC Groups 12 (PDS inhibitors) and 15 (VLCFA inhibitors) highlights a key strategy in modern herbicide formulation.

  • PDS Inhibition (Group 12): These herbicides block the synthesis of carotenoids, leading to the destruction of chlorophyll and characteristic "bleaching" symptoms.

  • VLCFA Inhibition (Group 15): These herbicides disrupt the formation of very-long-chain fatty acids, which are essential for building cell membranes and protective cuticular waxes. This action primarily affects seedling shoot growth before or during emergence.

By combining these modes of action with PSII inhibition, a formulated product can achieve:

  • Broader Weed Spectrum: Targeting multiple physiological processes allows for the control of a wider range of grass and broadleaf weeds.

  • Multiple Points of Attack: A weed that may have tolerance to one mode of action is unlikely to be tolerant to all three.

  • Resistance Management: The use of multiple modes of action is a cornerstone of sustainable weed management, significantly reducing the selection pressure for resistance to any single herbicide class.

Conclusion

This compound-potassium is a pyridazinone herbicide whose core strength lies in the potent inhibition of Photosystem II. This mechanism leads to a rapid cessation of plant energy production and a fatal cascade of oxidative damage. A rigorous scientific evaluation, employing whole-plant bioassays to establish efficacy and chlorophyll fluorescence to confirm the specific mode of action, is essential for its characterization and effective deployment. The complexity of its classification within commercial products underscores the industry's strategic move towards multi-mechanism formulations to enhance performance and preserve the longevity of herbicidal tools. Further research focusing on the potential for target-site resistance in the D1 protein and the metabolic fate of this compound-potassium in both susceptible and tolerant species will be critical for its continued utility in integrated weed management programs.

References

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Structural Analysis of Fenridazon: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fenridazon, with the IUPAC name 1-(4-chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, is a pyridazinone derivative recognized for its activity as a plant growth regulator. The specific arrangement of its chloro-substituted phenyl ring, pyridazinone core, and carboxylic acid moiety dictates its biological function. A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for elucidating its mechanism of action and for the rational design of new, more effective analogues. This guide provides an in-depth overview of the essential methodologies for the complete structural characterization of this compound, blending established analytical techniques with computational modeling to offer a holistic view of the molecule.

Introduction to this compound and the Pyridazinone Scaffold

This compound belongs to the pyridazinone class of heterocyclic compounds, which are six-membered rings containing two adjacent nitrogen atoms. This chemical family is of significant interest in medicinal and agricultural chemistry due to its wide range of biological activities, including cardiovascular, anti-inflammatory, anticancer, and herbicidal properties.[1] this compound itself is primarily classified as a plant growth regulator, specifically a gametocide or chemical hybridizing agent, used to induce male sterility in cereal crops.[2]

The efficacy of a molecule like this compound is intrinsically linked to its structure. The spatial arrangement of atoms governs its interaction with biological targets, its solubility, and its metabolic stability. Therefore, a multi-faceted structural analysis is not merely an academic exercise but a critical component of any research and development program involving this molecule. This guide will detail the primary techniques employed for this purpose: chemical synthesis, spectroscopic analysis, single-crystal X-ray crystallography, and computational modeling.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the foundation of all further analysis.

IdentifierValueSource
IUPAC Name 1-(4-chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid[2]
Synonyms This compound[3]
CAS Number 68254-10-4[3]
Molecular Formula C₁₂H₉ClN₂O₃[3]
Molecular Weight 264.66 g/mol [3]
Canonical SMILES CC1=CC(=O)C(=NN1C2=CC=C(C=C2)Cl)C(=O)O[2]

Caption: 2D chemical structure of this compound.

Synthesis of the this compound Core Structure

The synthesis of the this compound scaffold and its analogues generally relies on the cyclocondensation of a γ-ketoacid with a substituted hydrazine.[4] This approach provides a versatile and reliable route to the core pyridazinone ring system. While the exact industrial synthesis of this compound is proprietary, a representative laboratory-scale synthesis can be postulated based on established chemical literature for analogous compounds.[4][5][6]

The logical workflow for synthesizing the this compound molecule involves a key cyclization step.

Synthesis_Workflow Start Starting Materials: - Ethyl 2,4-dioxopentanoate - 4-Chlorophenylhydrazine Reaction Cyclocondensation Reaction (e.g., in refluxing ethanol) Start->Reaction Product This compound (1-(4-chlorophenyl)-6-methyl-4-oxo- 1,4-dihydropyridazine-3-carboxylic acid) Reaction->Product Purification Purification (Recrystallization) Product->Purification Analysis Structural Confirmation (NMR, MS, etc.) Purification->Analysis

Diagram 1: General synthetic workflow for this compound.

A detailed, step-by-step protocol for a representative synthesis is provided in Section 8.1.

Spectroscopic Structural Elucidation

Spectroscopic methods provide detailed information about the connectivity and chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[1] By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of protons and carbons can be mapped. For this compound, specific patterns are expected:

  • ¹H NMR: Signals corresponding to the methyl group protons, the vinyl proton on the pyridazinone ring, and the four aromatic protons of the chlorophenyl group are anticipated. The splitting patterns of the aromatic protons (typically two doublets) would confirm the para substitution pattern. The carboxylic acid proton would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would show twelve distinct signals, corresponding to each carbon atom in the molecule. Key signals would include those for the methyl carbon, the carbonyl carbons (one amide, one carboxylic acid), and the carbons of the two rings. The chemical shifts provide insight into the electronic environment of each carbon.

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all signals and confirming the connectivity of the molecular fragments.[4][7] A detailed protocol for NMR analysis is provided in Section 8.2.

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of the molecule, providing an exact molecular weight and elemental composition through high-resolution techniques (HRMS). This confirms the molecular formula (C₁₂H₉ClN₂O₃). Furthermore, fragmentation patterns observed in the mass spectrum can offer additional structural clues, corroborating the connectivity established by NMR.

Crystallographic Analysis: The Definitive Solid-State Structure

While NMR reveals the structure in solution, single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation.

The process involves growing a high-quality single crystal of this compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern.[2][8] Although a published crystal structure for this compound was not identified in the preparatory search, analysis of related pyridazinone derivatives reveals key expected features.[5][6][9] For instance, the pyridazinone ring is often nearly planar, while the phenyl ring is typically twisted out of this plane. The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictates how the molecules pack together in a crystal lattice.

XRay_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Crystal Grow High-Quality Single Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Diffraction X-ray Beam Exposure & Collect Diffraction Data Mount->Diffraction Solve Solve Phase Problem (Generate Electron Density Map) Diffraction->Solve Build Build Atomic Model Solve->Build Refine Refine Model Against Data Build->Refine Validate Validate Final Structure Refine->Validate Final Final Structure: - Bond Lengths - Bond Angles - Torsion Angles - Crystal Packing

Diagram 2: Workflow for Single-Crystal X-ray Diffraction Analysis.

A general protocol for this powerful technique is outlined in Section 8.3.

Computational Structural Analysis

Computational chemistry provides a theoretical framework to complement experimental data. Using methods like Density Functional Theory (DFT), one can calculate the lowest energy conformation of the this compound molecule, predict its electronic properties (such as electrostatic potential and molecular orbital energies), and simulate its vibrational (IR) and NMR spectra.[10]

These theoretical models are invaluable for:

  • Corroborating Experimental Data: Comparing calculated NMR chemical shifts with experimental values can aid in signal assignment.

  • Understanding Reactivity: The distribution of electron density and the shapes of the frontier molecular orbitals (HOMO and LUMO) provide insights into the molecule's potential reactivity and interaction sites.

  • Structure-Activity Relationship (SAR) Studies: By modeling the interaction of this compound with a putative biological target, researchers can hypothesize the structural features crucial for its activity, guiding the design of new derivatives.

Structure-Activity Relationship (SAR)

The structural features of this compound are directly tied to its function as a herbicide. The pyridazinone core is a common scaffold in agrochemicals.[11] The herbicidal activity of many pyridazinone derivatives involves the inhibition of essential plant processes like photosynthesis or carotenoid biosynthesis.[12]

  • The Chlorophenyl Group: The nature and position of the substituent on the phenyl ring are critical. The para-chloro group in this compound likely influences its binding affinity to the target protein through specific electronic and steric interactions.

  • The Carboxylic Acid: This functional group is crucial for the molecule's polarity and solubility, and it may serve as a key hydrogen bonding donor/acceptor in the active site of its target enzyme.

  • The Methyl Group: While seemingly a minor feature, this group can influence the molecule's conformation and fit within a binding pocket.

By systematically modifying each of these components and assessing the impact on biological activity, a detailed SAR profile can be constructed, paving the way for the development of next-generation plant growth regulators.

Experimental Protocols

Protocol: Synthesis of a this compound Analogue

This protocol is a representative method for the synthesis of the 1-aryl-4-oxo-6-methylpyridazine-3-carboxylic acid core structure, adapted from common literature procedures.[4][5]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl 2,4-dioxopentanoate (1 equivalent) and a suitable solvent such as absolute ethanol.

  • Addition of Hydrazine: Add 4-chlorophenylhydrazine hydrochloride (1 equivalent) to the solution.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure pyridazinone ester.

  • Hydrolysis: Suspend the purified ester in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heat to reflux for 2-4 hours to hydrolyze the ester to the carboxylic acid.

  • Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is ~2-3. The carboxylic acid product will precipitate.

  • Final Purification: Collect the final product by filtration, wash with cold water, and dry under vacuum. Confirm the structure using NMR and MS as described below.

Protocol: NMR Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring high-quality NMR data for a small molecule like this compound.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter.

  • Instrumentation: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Instrument Tuning: Lock, tune, and shim the instrument on the sample to ensure a homogeneous magnetic field and optimal signal detection.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum (e.g., using a proton-decoupled pulse program).

    • Acquire 2D spectra as needed, such as ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC, to establish connectivity.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectra using the residual solvent peak. Integrate the ¹H signals and assign all peaks in the 1D and 2D spectra to the corresponding atoms in the this compound structure.

Protocol: Single-Crystal X-ray Diffraction

This protocol provides a general workflow for determining a molecule's crystal structure.

  • Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The ideal crystal should be transparent, have well-defined faces, and be approximately 0.1-0.3 mm in each dimension.

  • Crystal Selection and Mounting: Under a microscope, select a high-quality crystal and mount it on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection: Mount the goniometer head on the diffractometer. Center the crystal in the X-ray beam. A preliminary screening is performed to assess crystal quality and determine the unit cell parameters. A full sphere of diffraction data is then collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of all the reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution and Refinement: The processed data is used to solve the phase problem, which generates an initial electron density map. An atomic model is built into this map. This model is then refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.

  • Validation: The final structural model is validated using established crystallographic checks to ensure its chemical and geometric sensibility. The final data is typically deposited in a crystallographic database.

Conclusion

The comprehensive structural analysis of the this compound molecule requires a synergistic application of synthesis, spectroscopy, crystallography, and computational modeling. While synthesis provides access to the material, NMR and MS establish its fundamental 2D structure and composition. Single-crystal X-ray diffraction offers the definitive 3D solid-state structure, and computational studies provide a deeper understanding of its electronic properties and conformational landscape. Together, these methods provide the critical insights necessary for understanding its mechanism of action as a plant growth regulator and for guiding future research in the development of novel, more effective agents in the pyridazinone chemical class.

References

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  • Taha, M. O., et al. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 26(15), 4474. [Link]

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An In-depth Technical Guide to the Chemical Properties and Solubility of Fenridazon

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenridazon, with the systematic name 1-(4-chlorophenyl)-1,4-dihydro-6-methyl-4-oxo-3-pyridazinecarboxylic acid, is a pyridazinone derivative of interest within various chemical and biological research sectors.[1][2] This technical guide provides a comprehensive overview of the core chemical properties and solubility characteristics of this compound. Due to the limited availability of direct experimental data for this compound, this guide synthesizes predicted properties, information on its potassium salt, and established methodologies for the characterization of related compounds. This document is intended to serve as a foundational resource for researchers, enabling informed experimental design and fostering a deeper understanding of this compound's behavior in various systems.

Introduction: The Pyridazinone Scaffold

The pyridazinone core is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3] These activities are intrinsically linked to the physicochemical properties of the molecule, such as its solubility, which governs bioavailability, and its chemical reactivity, which influences its interactions with biological targets. Understanding the fundamental chemical properties of a specific derivative like this compound is the first critical step in any research and development endeavor.

Core Chemical and Physical Properties of this compound

Precise experimental data for this compound is not extensively available in public literature. However, computational predictions and data from closely related structures provide valuable insights into its expected properties.

Chemical Structure and Identifiers
  • Systematic Name: 1-(4-chlorophenyl)-1,4-dihydro-6-methyl-4-oxo-3-pyridazinecarboxylic acid[1][2]

  • Common Name: this compound[2]

  • CAS Number: 68254-10-4[1][2]

  • Molecular Formula: C₁₂H₉ClN₂O₃[1]

  • Molecular Weight: 264.66 g/mol [1]

The structure of this compound is characterized by a pyridazinone ring, substituted with a 4-chlorophenyl group at the N1 position, a methyl group at the C6 position, and a carboxylic acid group at the C3 position.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. It is crucial for researchers to note that these are computationally derived values and should be confirmed by experimental analysis.

PropertyPredicted ValueSource
Melting Point 175.49 °C[4]
Boiling Point 453.37 °C at 760 mmHg[4]
pKa Data not available
LogP Data not available

The carboxylic acid moiety suggests that this compound is an acidic compound. The pKa value, while not available, would be a critical parameter for understanding its ionization state at different pH values, which in turn significantly impacts its solubility and biological activity.

Solubility Profile

The solubility of a compound is a cornerstone of its developability, influencing everything from formulation to bioavailability. While specific experimental solubility data for this compound is scarce, we can infer its likely behavior based on its structure and data from analogous pyridazinone derivatives.

General Solubility Characteristics

The presence of both a polar carboxylic acid group and a nonpolar 4-chlorophenyl group suggests that this compound will exhibit solubility in a range of solvents, with the pH of the aqueous medium playing a significant role.

  • Aqueous Solubility: Expected to be low in neutral and acidic aqueous solutions due to the presence of the hydrophobic chlorophenyl group. The carboxylic acid group will be largely protonated and less able to interact with water molecules.

  • Alkaline Aqueous Solubility: Solubility is expected to increase significantly in alkaline solutions (e.g., in the presence of sodium hydroxide or sodium bicarbonate) due to the deprotonation of the carboxylic acid to form a more polar and water-soluble carboxylate salt.[5]

  • Organic Solvent Solubility: this compound is likely to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), and to a lesser extent in alcohols like ethanol and methanol. Solubility in nonpolar solvents like hexane is expected to be low.

This compound-Potassium: A Soluble Salt

This compound is available as a potassium salt (CAS Number: 83588-43-6), which is expected to have significantly higher aqueous solubility than the free acid form.[6] This is a common strategy employed in drug development to improve the dissolution rate and bioavailability of acidic compounds.

  • Name: this compound potassium

  • Molecular Formula: C₁₂H₈ClN₂O₃.K

Experimental Protocols for Characterization

To address the gap in experimental data, this section outlines standardized, self-validating protocols for determining the key chemical and physical properties of this compound.

Determination of Melting Point

The melting point provides a quick assessment of purity. A sharp melting range typically indicates a high degree of purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus: Use a calibrated digital melting point apparatus.

  • Measurement:

    • Heat the sample rapidly to about 15-20 °C below the expected melting point (based on the predicted value of ~175 °C).

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Determination of Solubility

A robust understanding of solubility in various media is critical. The following protocol outlines a standard shake-flask method, which is a reliable technique for determining equilibrium solubility.

Methodology: Isothermal Shake-Flask Method

  • Solvent Selection: Prepare a panel of relevant solvents, including:

    • Purified water

    • pH-buffered aqueous solutions (e.g., pH 2, 5, 7.4, 9)

    • Common organic solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • Allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Processing cluster_analysis Analysis A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Settle undissolved solid C->D E Withdraw supernatant D->E F Filter (0.45 µm) E->F G Quantify concentration (UV-Vis/HPLC) F->G

Caption: Experimental workflow for solubility determination.

Analytical Quantification: UV-Vis and HPLC Methods

A validated analytical method is essential for accurate solubility determination.

4.3.1. UV-Vis Spectrophotometry

This method is suitable for rapid quantification if this compound has a distinct chromophore and no interfering substances are present.

  • Wavelength of Maximum Absorbance (λmax) Determination: Scan a dilute solution of this compound in the chosen solvent across the UV-Vis spectrum (e.g., 200-400 nm) to identify the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to generate a calibration curve. The linearity of this curve (R² > 0.999) validates the method in that concentration range.

  • Sample Analysis: Measure the absorbance of the filtered sample from the solubility experiment (diluted if necessary to fall within the calibration range) and determine the concentration from the calibration curve.

4.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC offers greater specificity and is the preferred method, especially for complex matrices.

  • Method Development: Develop a reverse-phase HPLC method. A C18 column is a common starting point. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Validation: Validate the HPLC method according to ICH guidelines for linearity, accuracy, precision, specificity, and limits of detection and quantification.

  • Sample Analysis: Inject the filtered and appropriately diluted samples from the solubility experiment onto the HPLC system and quantify the this compound concentration against a calibration curve prepared with known standards.

Potential Mechanism of Action as a Plant Growth Regulator

While the specific mechanism of action for this compound as a plant growth regulator is not well-documented in publicly available literature, its chemical structure as a pyridazinone derivative allows for informed speculation on its potential biological activity. Many plant growth regulators act by influencing the synthesis, transport, or signaling of endogenous plant hormones such as auxins, gibberellins, cytokinins, abscisic acid, and ethylene.[7][8][9]

Given its structural features, this compound could potentially:

  • Inhibit Gibberellin Biosynthesis: Some pyridazinone derivatives are known to act as growth retardants by blocking the synthesis of gibberellins, which are responsible for stem elongation.[9]

  • Modulate Auxin Activity: The carboxylic acid group is a feature found in some auxin-like compounds. This compound could potentially mimic or interfere with auxin signaling pathways, affecting processes like cell division and root development.

  • Act as a General Metabolic Inhibitor: Some phenolic compounds can inhibit plant growth by affecting various metabolic systems.[7] The substituted phenyl ring in this compound might confer such properties.

Further research, including bioassays and molecular docking studies, would be necessary to elucidate the precise mechanism of action of this compound in plants.

Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. Researchers should consult the specific Safety Data Sheet (SDS) for detailed information. General handling guidelines include:

  • Use in a well-ventilated area or with local exhaust ventilation.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or powder.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a pyridazinone derivative with potential applications that warrant further investigation. This guide has provided a consolidated overview of its known and predicted chemical properties, with a strong emphasis on the methodologies required to obtain robust experimental data. The provided protocols for determining melting point, solubility, and for analytical quantification offer a clear path for researchers to characterize this compound thoroughly. A comprehensive understanding of these fundamental properties is indispensable for advancing the scientific and developmental potential of this compound.

References

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An In-depth Technical Guide on the Impact of Pyridazinone Herbicides on Plant Pigment Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis of Mechanism, Experimental Validation, and Field-Proven Insights

Editorial Note: Initial searches for "Fenridazon" did not yield specific information regarding its effects on plant pigment biosynthesis. This guide, therefore, focuses on the well-characterized class of pyridazinone herbicides, such as norflurazon and Sandoz 6706, which are known inhibitors of this pathway. The principles and methodologies described herein are broadly applicable to the study of compounds with a similar mode of action.

Introduction: Unveiling the Bleaching Herbicides

Plant pigments, primarily chlorophylls and carotenoids, are fundamental to photosynthesis and photoprotection. The intricate biosynthetic pathways leading to these molecules present critical targets for herbicidal action. Pyridazinone herbicides are a prominent class of compounds that induce a characteristic "bleaching" phenotype in susceptible plants by disrupting carotenoid biosynthesis.[1][2] This guide provides a comprehensive technical overview of the mechanism of action of pyridazinone herbicides on plant pigment biosynthesis, supported by detailed experimental protocols and data interpretation for researchers, scientists, and drug development professionals.

Section 1: The Molecular Mechanism of Action

The primary mode of action for pyridazinone herbicides is the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthetic pathway.[2] This inhibition has a cascade of effects that ultimately leads to the destruction of chlorophyll and the death of the plant.

The Carotenoid Biosynthesis Pathway: A Brief Overview

Carotenoids are C40 isoprenoid pigments synthesized in plastids.[3][4] The pathway begins with the formation of phytoene, which then undergoes a series of desaturation and isomerization reactions to produce lycopene. Lycopene is then cyclized to form α- and β-carotene, the precursors for xanthophylls.[5]

Inhibition of Phytoene Desaturase (PDS)

Pyridazinone herbicides act as potent, non-competitive inhibitors of PDS.[2] This enzyme catalyzes the desaturation of phytoene to ζ-carotene. Inhibition of PDS leads to the accumulation of phytoene and a depletion of downstream carotenoids, including β-carotene and xanthophylls.[1]

The Consequence of Carotenoid Depletion: Photooxidation

Carotenoids play a crucial role in photoprotection by quenching triplet chlorophyll and scavenging reactive oxygen species (ROS) generated during photosynthesis.[6] In the absence of carotenoids, the energy absorbed by chlorophyll cannot be safely dissipated, leading to the formation of highly destructive ROS. These ROS then attack and degrade chlorophyll, lipids, and proteins, causing the characteristic bleaching of the plant tissue and ultimately, cell death.[6][7] The effect on chlorophyll b is often more pronounced than on chlorophyll a.[8]

Diagram of the Carotenoid Biosynthesis Pathway and the Site of Pyridazinone Inhibition

Carotenoid_Pathway GGPP Geranylgeranyl Diphosphate Phytoene Phytoene GGPP->Phytoene Phytoene Synthase PDS Phytoene Desaturase (PDS) Phytoene->PDS zeta_Carotene ζ-Carotene PDS->zeta_Carotene Lycopene Lycopene zeta_Carotene->Lycopene ζ-Carotene Desaturase alpha_Carotene α-Carotene Lycopene->alpha_Carotene Lycopene ε-cyclase beta_Carotene β-Carotene Lycopene->beta_Carotene Lycopene β-cyclase Xanthophylls Xanthophylls beta_Carotene->Xanthophylls Photoprotection Photoprotection Xanthophylls->Photoprotection Pyridazinones Pyridazinone Herbicides Pyridazinones->PDS Inhibition

Caption: Inhibition of Phytoene Desaturase by Pyridazinone Herbicides.

Section 2: Experimental Validation and Methodologies

A thorough understanding of a herbicide's effect on pigment biosynthesis requires robust experimental validation. The following protocols provide a framework for investigating the impact of pyridazinone herbicides.

Plant Material and Treatment
  • Plant Species: Use a susceptible plant species such as wheat (Triticum aestivum L.) or Arabidopsis thaliana.[1]

  • Growth Conditions: Grow plants under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • Herbicide Application: Apply the pyridazinone herbicide as a pre-emergent soil treatment or as a post-emergent foliar spray at various concentrations.[1] Include a control group treated with a mock solution (e.g., water or a solvent blank).

Pigment Extraction and Quantification

Objective: To quantify the levels of chlorophylls and carotenoids in treated and untreated plants.

Protocol:

  • Harvest a known fresh weight of leaf tissue (e.g., 100 mg).

  • Homogenize the tissue in 100% acetone or 80% acetone in water.

  • Centrifuge the homogenate to pellet the cell debris.

  • Transfer the supernatant to a new tube and measure the absorbance at 470 nm, 645 nm, and 662 nm using a spectrophotometer.

  • Calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using the following equations (for 80% acetone):

    • Chlorophyll a (µg/mL) = 12.7(A663) - 2.69(A645)

    • Chlorophyll b (µg/mL) = 22.9(A645) - 4.68(A663)

    • Total Carotenoids (µg/mL) = (1000(A470) - 1.82(Chl a) - 85.02(Chl b)) / 198

Causality: The distinct absorption spectra of chlorophylls and carotenoids allow for their differential quantification from a single extract. A decrease in these pigments in treated plants provides direct evidence of the herbicide's effect.

Analysis of Carotenoid Precursors

Objective: To detect the accumulation of phytoene, the substrate of PDS.

Protocol:

  • Extract lipids from leaf tissue using a solvent system like hexane:acetone (1:1, v/v).

  • Concentrate the lipid extract under a stream of nitrogen.

  • Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a photodiode array (PDA) detector.

  • Identify and quantify phytoene by comparing its retention time and absorption spectrum (λmax ~285 nm) to an authentic standard.

Causality: The accumulation of phytoene in treated plants is a hallmark of PDS inhibition and provides strong evidence for the specific molecular target of the herbicide.[1]

Gene Expression Analysis

Objective: To determine if the herbicide affects the transcription of genes involved in pigment biosynthesis.

Protocol:

  • Extract total RNA from treated and control leaf tissue.

  • Synthesize cDNA using reverse transcriptase.

  • Perform quantitative real-time PCR (qRT-PCR) using primers specific for key genes in the carotenoid and chlorophyll biosynthesis pathways (e.g., PSY, PDS, CHLG).

  • Normalize the expression data to a stable reference gene (e.g., Actin or Ubiquitin).

Causality: While the primary mechanism is enzyme inhibition, changes in gene expression can reveal secondary effects or regulatory feedback loops within the plant. For instance, the accumulation of intermediates or the stress caused by photooxidation might trigger changes in gene transcription.[6]

Section 3: Data Presentation and Interpretation

Table 1: Effect of a Pyridazinone Herbicide on Pigment Content in Wheat Seedlings

Treatment Concentration (µg/g soil)Chlorophyll a (µg/g FW)Chlorophyll b (µg/g FW)Total Carotenoids (µg/g FW)Phytoene (relative units)
0 (Control)850 ± 45280 ± 21210 ± 151.0 ± 0.2
0.05603 ± 38198 ± 1795 ± 1115.3 ± 2.1
0.817 ± 55 ± 24 ± 185.6 ± 9.3

Data are presented as mean ± standard deviation (n=3). FW = Fresh Weight. Data is illustrative and based on trends reported in the literature.[1][8]

Interpretation: The data clearly demonstrates a dose-dependent decrease in chlorophyll and total carotenoid content with increasing herbicide concentration.[1] Concurrently, there is a significant accumulation of phytoene, confirming the inhibition of PDS.

Section 4: Experimental Workflow and Logical Relationships

The following diagram illustrates the logical flow of experiments to characterize the effect of a pyridazinone herbicide on plant pigment biosynthesis.

Experimental_Workflow cluster_0 Initial Observation cluster_1 Biochemical Analysis cluster_2 Molecular Analysis cluster_3 Conclusion Phenotype Visual Phenotyping (Bleaching) Pigment_Quant Pigment Quantification (Chlorophylls & Carotenoids) Phenotype->Pigment_Quant Precursor_Analysis Precursor Analysis (Phytoene Accumulation) Pigment_Quant->Precursor_Analysis Conclusion Confirmation of PDS Inhibition and Photooxidative Stress Pigment_Quant->Conclusion Gene_Expression Gene Expression Analysis (qRT-PCR) Precursor_Analysis->Gene_Expression Precursor_Analysis->Conclusion Gene_Expression->Conclusion

Caption: Logical workflow for investigating pyridazinone herbicide effects.

Conclusion

Pyridazinone herbicides are potent inhibitors of plant pigment biosynthesis, specifically targeting the enzyme phytoene desaturase. This leads to a depletion of carotenoids, resulting in the photooxidative destruction of chlorophyll and ultimately, plant death. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and validate the mechanism of action of such compounds. A multi-faceted approach, combining biochemical and molecular techniques, is essential for a comprehensive understanding of how these herbicides impact plant physiology. This knowledge is critical for the development of new, effective herbicides and for managing the evolution of herbicide resistance in weed populations.

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  • Li, Y., et al. (2024). Biosynthesis and Extraction of Chlorophyll, Carotenoids, Anthocyanins, and Betalaine In Vivo and In Vitro. Molecules, 29(19), 4496. Retrieved from [Link]

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The Role of Fenridazon as a Plant Growth Regulator: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Fenridazon, a pyridazinone-class chemical, and its primary application as a plant growth regulator, specifically as a chemical hybridizing agent (CHA). It is intended for researchers, scientists, and professionals in plant breeding and drug development, offering insights into its mechanism of action, experimental validation, and practical application in creating male sterility for hybrid seed production.

Introduction: The Significance of Chemical Hybridizing Agents in Plant Breeding

Hybrid vigor, or heterosis, is a cornerstone of modern agriculture, offering significant improvements in crop yield, stress tolerance, and overall performance.[1] The production of hybrid seeds on a commercial scale, however, necessitates a reliable method to prevent self-pollination in the female parent line. While genetic and cytoplasmic male sterility systems exist, they can be complex and time-consuming to develop.[2][3] Chemical hybridizing agents (CHAs) offer a flexible and efficient alternative by temporarily inducing male sterility in otherwise fertile plants.[4][5]

This compound, and its potassium salt this compound-potassium (also known as RH-0007 or HYBREX®), has emerged as a notable CHA, particularly in wheat (Triticum aestivum L.).[6] As a member of the pyridazinone chemical family, this compound's biological activity is of significant interest to researchers seeking to understand and optimize plant reproductive processes.[7] This guide will delve into the core scientific principles underlying this compound's function, providing a framework for its effective use in research and breeding programs.

Proposed Mechanism of Action: Inducing Male Sterility through Mitochondrial Dysfunction

While the precise molecular cascade of this compound is an area of ongoing research, a compelling body of evidence, particularly from studies on structurally similar pyridazinone-based CHAs like SQ-1, points towards a mechanism centered on the disruption of mitochondrial function within developing pollen.[6][7]

The proposed mechanism suggests that this compound acts as an inhibitor of the mitochondrial electron transport chain. This inhibition leads to a cascade of downstream effects that culminate in pollen abortion:

  • Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron transport chain results in the excessive production of ROS within the mitochondria of developing anthers and microspores.

  • Oxidative Stress and Cellular Damage: The surge in ROS induces a state of severe oxidative stress, leading to damage of critical cellular components, including lipids, proteins, and nucleic acids.

  • Tapetal Apoptosis: The tapetum, a nutritive cell layer essential for pollen development, is particularly sensitive to oxidative stress. This compound-induced ROS is thought to trigger premature programmed cell death (apoptosis) in the tapetum.

  • Pollen Abortion: The untimely degradation of the tapetum deprives the developing microspores of essential nutrients and developmental signals, leading to pollen abortion and ultimately, male sterility.[8]

This proposed pathway underscores the critical role of mitochondrial integrity in the successful development of viable pollen.

Fenridazon_Mechanism This compound This compound Application Mitochondria Mitochondria in Anther & Microspores This compound->Mitochondria ETC Inhibition of Electron Transport Chain Mitochondria->ETC ROS Increased Reactive Oxygen Species (ROS) ETC->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Tapetum Tapetum Apoptosis OxidativeStress->Tapetum PollenAbortion Pollen Abortion Tapetum->PollenAbortion MaleSterility Male Sterility PollenAbortion->MaleSterility

Caption: Proposed signaling pathway of this compound-induced male sterility.

The Interplay with Plant Hormones: A Broader Perspective

The action of this compound likely extends beyond direct mitochondrial inhibition and intersects with the complex network of plant hormones that govern reproductive development. The balance between gibberellins (GA) and abscisic acid (ABA) is particularly crucial for the transition from vegetative growth to flowering and for seed development.[2][9][10]

While direct evidence for this compound's impact on GA/ABA antagonism is limited, it is plausible that the stress induced by mitochondrial dysfunction could trigger ABA biosynthesis as a general stress response. Elevated ABA levels are known to counteract the growth-promoting effects of GA, which are essential for normal flower and pollen development.[11][12] This hormonal imbalance could be a contributing factor to the observed male sterility.

Experimental Protocol for Efficacy Assessment of this compound

The following protocol provides a robust framework for evaluating the efficacy of this compound as a chemical hybridizing agent in wheat. This protocol is designed to be self-validating through the inclusion of appropriate controls and quantitative endpoints.

Experimental Design
  • Plant Material: Select at least two genetically diverse wheat cultivars to assess for genotype-specific responses.

  • Treatments:

    • Control (untreated)

    • Vehicle control (sprayed with the solvent used to dissolve this compound)

    • This compound at a range of concentrations (e.g., 2.0, 3.0, 4.0, 5.0 kg/ha )[13]

  • Replication: A randomized complete block design with a minimum of three biological replicates is recommended.

Step-by-Step Methodology
  • Plant Growth: Cultivate wheat plants under standard greenhouse or field conditions.

  • Growth Stage Determination: Monitor the developmental stage of the plants closely. The optimal application timing for CHAs in wheat is typically between Feekes growth stage 7.5 and 9.5, which corresponds to the pre-meiotic to early meiotic stages of pollen development.[8]

  • This compound Preparation: Prepare stock solutions of this compound in a suitable solvent and dilute to the final application concentrations.

  • Application: Apply the this compound solutions as a foliar spray until runoff, ensuring thorough coverage of the entire plant, especially the developing spikes.

  • Bagging: Immediately before anthesis, cover the spikes of both treated and control plants with parchment bags to prevent cross-pollination.

  • Data Collection:

    • Pollen Viability: At anthesis, collect anthers from a subset of plants in each treatment group. Assess pollen viability using staining methods (e.g., Alexander's stain or FDA staining) or in vitro pollen germination assays.

    • Male Sterility Percentage: After physiological maturity, harvest the bagged spikes. Manually thresh the spikes and count the number of seeds per spike. Calculate the male sterility percentage using the following formula: Male Sterility (%) = (1 - (Average seed set in treated plants / Average seed set in control plants)) x 100

    • Phytotoxicity Assessment: Throughout the experiment, visually assess plants for any signs of phytotoxicity, such as leaf chlorosis, necrosis, or stunting.[14]

    • Female Fertility: To confirm that this compound does not negatively impact female fertility, manually pollinate a subset of treated and emasculated (as a control) plants with viable pollen from untreated plants and assess seed set.[15]

Fenridazon_Workflow Start Start: Select Wheat Cultivars PlantGrowth Plant Growth & Monitoring Start->PlantGrowth Timing Identify Optimal Growth Stage (Feekes 7.5 - 9.5) PlantGrowth->Timing Application This compound Application (Foliar Spray) Timing->Application Bagging Bag Spikes Before Anthesis Application->Bagging DataCollection Data Collection Bagging->DataCollection PollenViability Pollen Viability Assay DataCollection->PollenViability Sterility Calculate Male Sterility (%) DataCollection->Sterility Phytotoxicity Assess Phytotoxicity DataCollection->Phytotoxicity FemaleFertility Evaluate Female Fertility DataCollection->FemaleFertility Analysis Data Analysis & Interpretation PollenViability->Analysis Sterility->Analysis Phytotoxicity->Analysis FemaleFertility->Analysis End End: Efficacy Determination Analysis->End

Caption: Experimental workflow for assessing this compound efficacy.

Quantitative Data Summary

The efficacy of this compound is concentration-dependent and can be influenced by the genotype of the wheat cultivar. The following table presents a representative summary of expected outcomes based on the application of this compound as a CHA.

This compound Conc. ( kg/ha )Male Sterility (%)Seed Set per Spike (Treated)Seed Set per Spike (Control)Phytotoxicity
0 (Control)0~45~45None
2.075-857-11~45Minimal
3.085-952-7~45Slight transient chlorosis
4.0>95<2~45Moderate chlorosis
5.0>98<1~45Significant chlorosis and stunting

Note: The data presented in this table are illustrative and may vary depending on experimental conditions and wheat cultivars used.

Conclusion and Future Directions

This compound is a potent plant growth regulator with significant utility as a chemical hybridizing agent for inducing male sterility in wheat. Its proposed mechanism of action, centered on mitochondrial dysfunction and the induction of oxidative stress, provides a solid foundation for further investigation and optimization. The experimental protocol outlined in this guide offers a standardized approach for researchers to evaluate the efficacy of this compound and to explore its potential applications in hybrid breeding programs.

Future research should focus on elucidating the precise molecular targets of this compound within the mitochondrial electron transport chain and on profiling the downstream transcriptomic and proteomic changes that lead to pollen abortion. A deeper understanding of the interaction between this compound and endogenous plant hormone pathways will also be critical for refining its application and minimizing any potential phytotoxic effects on the female parent. Such research will not only enhance the utility of this compound as a tool for hybrid seed production but will also contribute to our fundamental understanding of plant reproductive biology.

References

  • Determining the Efficacy of a Hybridizing Agent in Wheat (Triticum aestivum L.). (2019). PubMed. [Link]

  • Applications of root-administered chemical hybridizing agents in plant breeding. (2017).
  • Phytotoxicity and effectiveness of some herbicides in wheat plantations. (2018). ResearchGate. [Link]

  • Hybrid breeding in wheat: Technologies to improve hybrid wheat seed production. (2013). ResearchGate. [Link]

  • Screening chemical hybridizing agents for development of hybrid wheat. (2020). ResearchGate. [Link]

  • Chemical hybridizing agent in wheat. (n.d.). Slideshare. [Link]

  • Development and Utilization of Male Sterile Lines in Wheat. (2024). CropSci Publisher. [Link]

  • Hybrid wheat: quantitative genetic parameters and consequences for the design of breeding programs. (2013). PubMed. [Link]

  • Screening of a New Chemical Hybridizing Agent in Wheat. (n.d.). Acta Agronomica Sinica. [Link]

  • Evaluating the Efficacy of Different Herbicides Combinations on Wheat Yield and Weed Density. (2024). ResearchersLinks. [Link]

  • Exploring the Strategies of Male Sterility for Hybrid Development in Hexaploid Wheat: Prevailing Methods and Potential Approaches. (2024). PubMed Central. [Link]

  • Gibberellin/Abscisic Acid Antagonism in Barley Aleurone Cells. (n.d.). PubMed Central. [Link]

  • Breeding method for inducing wheat physiological male sterility. (n.d.).
  • Identification of genes involved in male sterility in wheat (Triticum aestivum L.) which could be used in a genic hybrid breeding system. (2020). National Institutes of Health. [Link]

  • Male Fertility Genes in Bread Wheat (Triticum aestivum L.) and Their Utilization for Hybrid Seed Production. (2022). MDPI. [Link]

  • Abscisic Acid and Gibberellins Antagonistically Mediate Plant Development and Abiotic Stress Responses. (2018). PubMed Central. [Link]

  • Hybrid breeding in wheat: technologies to improve hybrid wheat seed production. (2013). Journal of Experimental Botany. [Link]

  • Interplay between Abscisic Acid and Gibberellins, as Related to Ethylene and Sugars, in Regulating Maturation of Non-Climacteric Fruit. (2021). National Institutes of Health. [Link]

  • Stimulatory Effect of gibberellic acid and benzyladenine on Growth and Photosynthetic pigments of Ficus benjamina L. Plants. (n.d.). Semantic Scholar. [Link]

  • Effects of gibberellins on important agronomic traits of horticultural plants. (2022). Frontiers. [Link]

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Investigating the Metabolic Fate of Fenridazon in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fenridazon, a pyridazine-3-carboxylic acid derivative, is a chemical compound utilized in various agricultural applications.[1] Understanding its metabolic fate in the soil is paramount for a comprehensive environmental risk assessment and to ensure its sustainable use.[2] The transformation and degradation of this compound in the soil matrix are complex processes governed by a multitude of biotic and abiotic factors.[3] This technical guide provides an in-depth exploration of the methodologies and scientific rationale behind investigating the metabolic fate of this compound in soil, tailored for researchers, scientists, and professionals in drug development and environmental science.

The persistence of a herbicide in the soil, often quantified by its half-life (the time required for 50% of the initial amount to degrade), is a critical parameter in determining its potential for environmental impact.[4][5] Compounds with shorter half-lives are less likely to accumulate, whereas those with longer half-lives may pose a greater risk of contaminating water resources and affecting non-target organisms.[5] The metabolic journey of this compound in soil involves a series of transformations leading to various metabolites, the formation of bound residues, and ultimately, mineralization to carbon dioxide.[6] This guide will delve into the experimental designs and analytical techniques required to elucidate these pathways.

I. Core Principles of Soil Metabolism Studies

The primary objective of a soil metabolism study is to determine the rate and pathway of degradation of a substance under controlled laboratory conditions that simulate the natural environment.[7] These studies are crucial for understanding the persistence of the parent compound and identifying any significant transformation products.[7] For a comprehensive assessment, both aerobic and anaerobic conditions are typically investigated, as the presence or absence of oxygen significantly influences microbial activity and, consequently, the degradation pathways.[6][7]

Key Factors Influencing this compound Metabolism in Soil:

Several interconnected factors dictate the rate and pathway of this compound degradation in the soil environment:

  • Soil Properties: The physical and chemical characteristics of the soil, including texture (% sand, silt, and clay), pH, organic matter content, and microbial biomass, play a pivotal role.[3][8] For instance, the adsorption of chemicals to soil particles, influenced by organic matter and clay content, can affect their bioavailability for microbial degradation.[4][9]

  • Microbial Activity: Soil microorganisms are the primary drivers of herbicide degradation.[4][10] The diversity and activity of the microbial community will significantly impact the metabolic pathways and the rate of transformation.

  • Environmental Conditions: Temperature and moisture are critical environmental variables.[11] Optimal temperature and moisture levels for microbial activity will generally lead to faster degradation rates.

  • Chemical Properties of this compound: The inherent chemical structure of this compound will determine its susceptibility to different degradation mechanisms, such as hydrolysis, oxidation, and reduction.

II. Experimental Design and Methodology

A robust experimental design is the cornerstone of a reliable soil metabolism study. The internationally recognized OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil" provides a comprehensive framework for conducting these investigations.[7][12]

A. Soil Selection and Characterization

The selection of representative soils is a critical first step. It is recommended to use at least three different soil types to capture a range of properties that might be encountered in agricultural settings.[8] These soils should be thoroughly characterized for parameters such as:

  • pH

  • Organic carbon content

  • Cation exchange capacity (CEC)

  • Particle size distribution (sand, silt, clay)

  • Moisture content at a specific potential (e.g., 1/3 bar)

  • Microbial biomass

B. Radiolabeling

To trace the fate of this compound and its metabolites accurately, the use of a radiolabeled parent compound (e.g., with 14C) is highly recommended.[7][8] This allows for the creation of a mass balance, ensuring that all applied radioactivity can be accounted for throughout the study in the form of the parent compound, metabolites, bound residues, and mineralized CO2.[7]

C. Aerobic Soil Metabolism Study Protocol

This protocol outlines the key steps for investigating the aerobic degradation of this compound in soil.

1. Soil Preparation and Acclimation:

  • Freshly collected soil is sieved (typically through a 2 mm mesh) to ensure homogeneity.[12]
  • The moisture content is adjusted to a specific level, often between 40-60% of the maximum water holding capacity, to support aerobic microbial activity.
  • The soil is pre-incubated in the dark at a constant temperature (e.g., 20-25°C) for a period of one to two weeks to allow the microbial community to stabilize.[12]

2. Application of this compound:

  • A solution of radiolabeled this compound is applied to the soil at a concentration relevant to its intended agricultural use.
  • The application should be as uniform as possible to ensure consistent distribution throughout the soil sample.

3. Incubation:

  • The treated soil samples are incubated in the dark in specialized flasks (biometers) or a flow-through system that allows for the trapping of evolved 14CO2.[7]
  • The incubation is maintained at a constant temperature for a defined period, with sampling occurring at predetermined intervals.[7]

4. Sampling and Analysis:

  • At each sampling point, replicate soil samples are taken for analysis.
  • The soil is extracted with an appropriate solvent or series of solvents to recover this compound and its metabolites.[13]
  • The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to separate and quantify the parent compound and its transformation products.[13][14]
  • The identity of major metabolites can be confirmed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
  • The amount of 14CO2 trapped is measured to determine the extent of mineralization.
  • The unextractable (bound) radioactivity remaining in the soil after extraction is quantified by combustion analysis.
D. Anaerobic Soil Metabolism Study

To investigate the fate of this compound under anaerobic conditions, the protocol is modified as follows:

  • After an initial aerobic incubation period (e.g., 30 days or until the concentration of the parent compound has declined significantly), the soil is flooded with deoxygenated water.

  • The system is then purged with an inert gas, such as nitrogen, to establish and maintain anaerobic conditions.

  • The incubation and sampling continue as in the aerobic study, with analysis focusing on the transformation of this compound and the formation of anaerobic metabolites.

III. Data Analysis and Interpretation

The data generated from soil metabolism studies are used to determine key endpoints that characterize the environmental fate of this compound.

A. Degradation Kinetics

The dissipation of this compound in soil is typically modeled using first-order kinetics.[13] The key parameter derived from this model is the DT50 value , which represents the time required for 50% of the applied concentration to dissipate. Similarly, the DT90 value (time for 90% dissipation) can also be calculated. These values provide a quantitative measure of the persistence of this compound in the soil.

B. Metabolite Identification and Quantification

The concentrations of identified metabolites are plotted over time to understand their formation and subsequent decline. This information is crucial for assessing the potential environmental impact of any major transformation products.

C. Mass Balance

A complete mass balance should be calculated at each sampling interval, accounting for the radioactivity recovered in the extractable fraction (parent and metabolites), bound residues, and mineralized CO2. The total recovery of radioactivity should ideally be within 90-110% of the applied amount.

IV. Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a soil metabolism study.

Soil_Metabolism_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation Soil_Collection Soil Collection & Sieving Soil_Char Soil Characterization Soil_Collection->Soil_Char Pre_Incubation Pre-incubation Soil_Collection->Pre_Incubation Application Application of Radiolabeled this compound Pre_Incubation->Application Incubation Incubation (Aerobic/Anaerobic) Application->Incubation Sampling Time-course Sampling Incubation->Sampling CO2_Trapping CO2 Trapping & Measurement Incubation->CO2_Trapping Extraction Solvent Extraction Sampling->Extraction HPLC HPLC-Radiodetector Analysis Extraction->HPLC Combustion Combustion for Bound Residues Extraction->Combustion Post-extraction soil LCMS LC-MS for Metabolite ID HPLC->LCMS Kinetics Degradation Kinetics (DT50) HPLC->Kinetics Metabolite_Profile Metabolite Profiling HPLC->Metabolite_Profile Mass_Balance Mass Balance Calculation Combustion->Mass_Balance CO2_Trapping->Mass_Balance Kinetics->Mass_Balance Metabolite_Profile->Mass_Balance

Caption: General workflow for a soil metabolism study.

Hypothetical Metabolic Pathway of this compound

The following diagram illustrates a hypothetical metabolic pathway for this compound in soil, showcasing potential transformation reactions.

Fenridazon_Metabolism cluster_primary Primary Degradation cluster_secondary Secondary Degradation cluster_final Final Products This compound This compound (Parent Compound) Metabolite_A Metabolite A (e.g., Hydroxylation) This compound->Metabolite_A Microbial Oxidation Metabolite_B Metabolite B (e.g., Demethylation) This compound->Metabolite_B Microbial Action Bound_Residues Bound Residues This compound->Bound_Residues Metabolite_C Metabolite C (From Metabolite A) Metabolite_A->Metabolite_C Metabolite_A->Bound_Residues Metabolite_D Metabolite D (From Metabolite B) Metabolite_B->Metabolite_D Metabolite_B->Bound_Residues Mineralization CO2 (Mineralization) Metabolite_C->Mineralization Metabolite_D->Mineralization

Caption: Hypothetical metabolic pathway of this compound in soil.

V. Data Presentation

Quantitative data from soil metabolism studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Dissipation of this compound in Different Soil Types (Hypothetical Data)
Soil TypeDT50 (days)DT90 (days)Major Metabolite(s) Identified% Mineralization at 120 days% Bound Residues at 120 days
Sandy Loam2583Metabolite A, Metabolite C1535
Silt Loam35116Metabolite A, Metabolite B1045
Clay Loam45150Metabolite B, Metabolite D855

VI. Conclusion and Future Directions

A thorough investigation of the metabolic fate of this compound in soil is a scientifically rigorous process that requires careful experimental design, precise analytical techniques, and thoughtful data interpretation. The insights gained from these studies are indispensable for regulatory agencies and the agrochemical industry to make informed decisions regarding the environmental safety of this compound.

Future research could focus on:

  • Identifying the specific microbial species responsible for the key degradation steps of this compound.

  • Investigating the impact of different agricultural practices (e.g., tillage, cover cropping) on the metabolic fate of this compound.

  • Developing predictive models that can estimate the degradation of this compound in a wider range of soil types and climatic conditions.

  • Exploring the use of untargeted metabolomics to gain a more comprehensive understanding of the changes in the soil metabolome following this compound application.[15][16][17][18]

By adhering to the principles and methodologies outlined in this guide, researchers can generate high-quality data that will contribute to a comprehensive understanding of the environmental behavior of this compound.

References

  • Tandon, S., Pujari, A., & Sand, N. K. (2012). Degradation of fentrazamide herbicide in soil under aerobic condition. Bulletin of Environmental Contamination and Toxicology, 89(2), 312-315. [Link]

  • FAO. (Date not available). Metabolism and environmental fate. [Link]

  • Cycoń, M., Piotrowska-Seget, Z. (2016). Pyrethroid-Degrading Microorganisms and Their Potential for the Bioremediation of Contaminated Soils: A Review. Frontiers in Microbiology, 7, 1463. [Link]

  • Pett-Ridge, J., & Firestone, M. K. (2017). Keystone metabolites of crop rhizosphere microbiomes. Soil Biology and Biochemistry, 111, 191-193. [Link]

  • Fantke, P., Juraske, R., Antón, A., & Jolliet, O. (2014). Estimating Half-Lives for Pesticide Dissipation from Plants. Environmental Science & Technology, 48(24), 14466-14473. [Link]

  • Blum, M., & Wanner, U. (1998). Microbial Metabolism and Further Fate of Bentazon in Soil. Communications in Soil Science and Plant Analysis, 29(11-14), 1775-1786. [Link]

  • AERU. (Date not available). This compound. University of Hertfordshire. [Link]

  • ResearchGate. (Date not available). Determination of Diazinon and Fenitrothion in Environmental Water and Soil Samples by HPLC. [Link]

  • DigitalCommons@USU. (Date not available). Pesticide Adsorption and Half-life. [Link]

  • Carter, L. J., Harris, E., Williams, M., Ryan, J. J., Kookana, R. S., & Boxall, A. B. A. (2014). Fate and Uptake of Pharmaceuticals in Soil−Plant Systems. Journal of Agricultural and Food Chemistry, 62(4), 816-825. [Link]

  • OECD. (2007). OECD Guidelines for the Testing of Chemicals. [Link]

  • Carter, L. J., Harris, E., Williams, M., Ryan, J. J., Kookana, R. S., & Boxall, A. B. A. (2014). Fate and Uptake of Pharmaceuticals in Soil–Plant Systems. Journal of Agricultural and Food Chemistry, 62(4), 816-825. [Link]

  • University of Hertfordshire. (2023). Pesticide Properties Database. [Link]

  • Goulson, D. (2013). Environmental fate and exposure; neonicotinoids and fipronil. ResearchGate. [Link]

  • MDPI. (2021). Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements. [Link]

  • SciSpace. (Date not available). Untargeted soil metabolomics methods for analysis of extractable organic matter. [Link]

  • MDPI. (2023). Untargeted Metabolomics Reveals Distinct Soil Metabolic Profiles Across Land Management Practices. [Link]

  • PubMed. (2013). Rapid Analysis of 2,4-D in Soil Samples by Modified Soxhlet Apparatus Using HPLC With UV Detection. [Link]

  • Citrus Industry Magazine. (2020). Understanding the Fate and Persistence of Herbicides in Soils. [Link]

  • Fera Science. (Date not available). Environmental fate studies. [Link]

  • PubMed Central. (2023). Environmental and Rhizosphere Microbiome Drivers of Metabolic Profiles in Gastrodia elata: An Integrative Analysis of Soil, Metabolomics and Anti-Inflammatory Readouts. [Link]

  • Plant Protection Research. (2012). DEGRADATION RATE OF CHLORIDAZON IN SOIL AS INFLUENCED BY ADJUVANTS. [Link]

  • ResearchGate. (2019). Multiresidue method for the determination of critically and highly important classes of antibiotics and their metabolites in agricultural soils and sewage sludge. [Link]

  • Frontiers. (2013). From plant surface to plant metabolism: the uncertain fate of foliar-applied nutrients. [Link]

  • Kanissery, R., Gairhe, B., Kadyampakeni, D., Batuman, O., & Alferez, F. (2021). Environmental Fate and Behavior of the Herbicide Glyphosate in Sandy Soils of Florida Under Citrus Production. Frontiers in Environmental Science, 9, 737391. [Link]

  • Frontiers. (2022). Metabolomics reveals changes in soil metabolic profiles during vegetation succession in karst area. [Link]

  • National Pesticide Information Center. (Date not available). Pesticide Half-life. [Link]

  • ResearchGate. (1993). Degradation of the Herbicide Bentazon by Soil Microorganisms. [Link]

  • MDPI. (2018). The Validation of an Analytical Method for Sulfentrazone Residue Determination in Soil Using Liquid Chromatography and a Comparison of Chromatographic Sensitivity to Millet as a Bioindicator Species. [Link]

  • Lehmann, R. G. (1991). Environmental Fate of a Herbicide: An Industrialist's Perspective. Journal of Natural Resources and Life Sciences Education, 20(2), 96-101. [Link]

  • ResearchGate. (2017). Metabolite profiling of non‐sterile rhizosphere soil. [Link]

  • ResearchGate. (2022). Environmental fate of fungicides and other current-use pesticides in a central California estuary. [Link]

  • PubMed Central. (2018). Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307). [Link]

  • EPP Ltd. (Date not available). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • Eurofins. (Date not available). Environmental Fate & Metabolism. [Link]

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Methodological & Application

Application Note: Quantification of Fenridazon in Plant Tissue using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fenridazon, a pyridazinone herbicide, has been utilized in agricultural settings for the control of various weeds. The monitoring of its residues in plant tissues is crucial for ensuring food safety, environmental protection, and for conducting toxicological and metabolic studies. This document provides a comprehensive, field-proven protocol for the quantification of this compound in plant matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.

The method described herein is developed based on the fundamental principles of chromatographic separation and pesticide residue analysis, leveraging the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.[1][2] This approach ensures high recovery rates and effective removal of matrix interferences, which is critical for accurate quantification in complex biological samples like plant tissues.[3] The protocol is designed to be robust and can be adapted for various leafy green and fruit matrices with appropriate validation. All validation parameters are established in accordance with the European Commission's SANTE/11312/2021 guidelines, ensuring data integrity and reliability for regulatory and research purposes.[4][5]

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is fundamental to developing a robust analytical method. These properties dictate the choice of extraction solvent, chromatographic conditions, and detector settings.

PropertyValueSignificance for Method Development
Molecular Formula C₁₂H₉ClN₂O₃[6]Determines the molecular weight and elemental composition.
Molecular Weight 264.66 g/mol [6]Essential for preparing standard solutions of known molarity.
Predicted XlogP 3.1[7]Indicates moderate lipophilicity, suggesting good solubility in organic solvents like acetonitrile, which is ideal for extraction from aqueous plant matrices.
Water Solubility Poorly solubleReinforces the choice of an organic solvent for efficient extraction. A similar pyridazinone derivative showed extremely low water solubility (5.82 x 10⁻⁶ mole fraction).[8]
UV Absorbance (λmax) ~230-300 nm and 300-450 nm[9]The presence of a chromophore allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD). A wavelength in the upper range (e.g., 364 nm) is often selected to minimize interference from matrix components that typically absorb at lower UV wavelengths.[9][10][11]

Experimental Protocol

This protocol is divided into three main stages: Sample Preparation, HPLC Analysis, and Method Validation.

Materials and Reagents
  • Solvents: HPLC-grade acetonitrile, water, and methanol.

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate.

  • Standards: this compound analytical standard (≥98% purity).

  • SPE Sorbents: Primary secondary amine (PSA) for dispersive solid-phase extraction (d-SPE).

  • Equipment: High-speed homogenizer, centrifuge, 50 mL and 15 mL polypropylene centrifuge tubes, analytical balance, vortex mixer, HPLC system with UV/DAD detector.

Sample Preparation: QuEChERS Method

The QuEChERS method is a two-step process involving extraction and cleanup, designed to be fast and efficient.[1]

Step 1: Extraction

  • Homogenization: Weigh 10 g of a representative, homogenized plant sample into a 50 mL centrifuge tube. For dry samples, rehydrate with an appropriate amount of water.

  • Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • Internal Standard (Optional): If an internal standard is used, it should be added at this stage.

  • Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing of the sample with the solvent.

  • Salt Addition: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). The salts induce phase separation and help drive the analyte into the acetonitrile layer.

  • Centrifugation: Immediately shake for another minute and then centrifuge at ≥3000 rcf for 5 minutes.

Step 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Supernatant Transfer: Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.

  • Rationale for Sorbent Choice:

    • MgSO₄: Removes residual water from the extract.[1]

    • PSA: A weak anion exchanger that effectively removes organic acids, sugars, and fatty acids, which are common interferences in plant matrices.[3]

  • Vortex and Centrifuge: Cap the d-SPE tube, vortex for 30 seconds, and centrifuge at a high speed for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for HPLC analysis.

HPLC System and Conditions

The following conditions are a robust starting point for the analysis of this compound. Method optimization may be required depending on the specific HPLC system and plant matrix.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)The moderate lipophilicity of this compound makes it well-suited for retention and separation on a C18 stationary phase, a standard for pesticide analysis.[12][13]
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v)This composition provides a good balance of polarity to achieve adequate retention and a reasonable run time. Acetonitrile is often preferred for its lower UV cutoff and pressure.[14]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Injection Volume 20 µLA typical injection volume that balances sensitivity with the risk of column overload.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detector UV/DAD (Diode Array Detector)Allows for monitoring at a specific wavelength (e.g., 364 nm) to enhance selectivity and can provide spectral data to confirm peak identity.[9]
Detection Wavelength 364 nmChosen based on the UV absorbance spectrum of similar compounds to maximize sensitivity for this compound while minimizing matrix interference.[9]
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Homogenize 1. Homogenize Plant Tissue (10g) Extract 2. Add Acetonitrile (10mL) & Shake Homogenize->Extract Inject 5. Inject 20µL of Final Extract Salts 3. Add QuEChERS Salts & Centrifuge Extract->Salts Cleanup 4. d-SPE Cleanup (PSA/MgSO4) Salts->Cleanup Cleanup->Inject Separate 6. C18 Reverse-Phase Separation Inject->Separate Quantify 8. Quantify using Calibration Curve Detect 7. UV Detection at 364 nm Separate->Detect Detect->Quantify Report 9. Report Concentration (mg/kg) Quantify->Report

Caption: Workflow for this compound quantification in plant tissue.

Method Validation

To ensure the reliability of the results, the analytical method must be validated according to established guidelines such as SANTE/11312/2021.[5][15] The following parameters should be assessed.

Validation ParameterAcceptance Criteria (per SANTE/11312/2021)Experimental Approach
Linearity Correlation coefficient (r²) ≥ 0.99Prepare matrix-matched calibration standards at a minimum of five concentration levels (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/L). Plot peak area vs. concentration.
Accuracy (Recovery) 70-120%Spike blank plant matrix samples at low, medium, and high concentration levels (e.g., LOQ, 2x LOQ, and 10x LOQ) in replicates (n=5). Calculate the percentage recovery.
Precision (RSDr) ≤ 20%Calculate the relative standard deviation (RSD) of the recovery results from the accuracy experiment (repeatability).
Limit of Quantification (LOQ) Lowest concentration validated with acceptable accuracy and precision.Determined as the lowest spike level that meets the accuracy and precision criteria. Typically, this is the lowest point on the calibration curve.
Limit of Detection (LOD) S/N ≥ 3Estimated from the signal-to-noise ratio of the chromatogram at the lowest detectable concentration.
Selectivity No interfering peaks at the retention time of this compound in blank samples.Analyze at least five different blank matrix samples to ensure no endogenous components co-elute with the target analyte.

Data Analysis and Calculation

  • Calibration Curve: Generate a linear regression equation (y = mx + c) from the matrix-matched calibration standards, where 'y' is the peak area and 'x' is the concentration.

  • Quantification: Determine the concentration of this compound in the sample extract (in mg/L) by applying its peak area to the regression equation.

  • Final Concentration: Calculate the final concentration of this compound in the original plant tissue sample (in mg/kg) using the following formula:

    Concentration (mg/kg) = (C x V) / M

    Where:

    • C = Concentration in the final extract (mg/L) from the calibration curve.

    • V = Final volume of the extract (in L, typically 0.01 L from the initial extraction).

    • M = Mass of the initial sample (in kg, typically 0.01 kg).

Conclusion

This application note details a robust and reliable HPLC-UV method for the quantification of this compound in plant tissues. By combining the efficiency of the QuEChERS sample preparation technique with the selectivity of reverse-phase HPLC, this protocol provides a sound basis for routine monitoring, research, and regulatory compliance. Adherence to the described method validation procedures is critical for ensuring the generation of high-quality, defensible data.

References

  • Taylor & Francis Online. (n.d.). Development and validation of a rapid HPLC method for simultaneous detection and quantification of four broad-spectrum organophosphorus pesticides. Retrieved from [Link]

  • EU Reference Laboratories for Residues of Pesticides. (2010, January 26). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. Retrieved from [Link]

  • CORE. (n.d.). A HPLC-UV METHOD FOR DETEERMINATION OF THREE PESTICIDES IN WATER. Retrieved from [Link]

  • EU Reference Laboratories for Residues of Pesticides. (n.d.). SANTE 11312/2021 - Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed. Retrieved from [Link]

  • Federal Office of Consumer Protection and Food Safety (BVL). (n.d.). Method validation and analytical quality control in pesticide residues analysis. Retrieved from [Link]

  • Accredia. (2022, January 1). Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Retrieved from [Link]

  • ResearchGate. (n.d.). A HPLC-UV METHOD FOR DETEERMINATION OF THREE PESTICIDES IN WATER. Retrieved from [Link]

  • Lynxee consulting. (n.d.). SANTE/11312/2021 Archives. Retrieved from [Link]

  • QuEChERS.com. (n.d.). Home of the QuEChERS Method. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Comparison of solid-phase extraction sorbents for cleanup in pesticide residue analysis of fresh fruits and vegetables. Retrieved from [Link]

  • Restek. (n.d.). QuEChERS Methodology: AOAC Method. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Extraction of Pesticides from Plants using Solid Phase Microextraction and QuEChERS. Retrieved from [Link]

  • Frontiers. (2022, December 7). Modified matrix solid phase dispersion-HPLC method for determination of pesticide residue in vegetables and their impact on human health: A risk assessment. Retrieved from [Link]

  • Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]

  • PubMed Central. (n.d.). Multi-residue pesticides analysis in water samples using reverse phase high performance liquid chromatography (RP-HPLC). Retrieved from [Link]

  • MDPI. (n.d.). Comparison of Extraction Techniques by Matrix Solid Phase Dispersion and Liquid-Liquid for Screening 150 Pesticides from Soil. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Application of Automated Mini–Solid-Phase Extraction Cleanup for the Analysis of Pesticides in Complex Spice Matrixes by GC-MS/MS. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C12H9ClN2O3). Retrieved from [Link]

  • ResearchGate. (n.d.). UV–visible absorption spectra of FD at different ozone dosages (pH 4.4). Retrieved from [Link]

  • PMDA. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Retrieved from [Link]

  • PubMed. (1983). HPLC--residue analysis of the herbicide pyridate in cereals. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of herbicides using HPLC with low temperature evaporative light scattering detection. Retrieved from [Link]

  • PMDA. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Retrieved from [Link]

  • MDPI. (n.d.). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). The HPLC chromatogram of the three herbicides. Retrieved from [Link]

  • USDA ARS. (n.d.). Supercritical Fluid Extraction from Soil and HPLC Analysis of Cyanazine Herbicide. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Solid Phase Extraction and HPLC Analysis of Pymetrozine Residues in Green Tobacco Leaves. Retrieved from [Link]

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  • MDPI. (n.d.). Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide. Retrieved from [Link]

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Analysis of Fenridazon Residues in Environmental Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and validated method for the determination of Fenridazon residues in complex environmental matrices, specifically soil, using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS). This compound-potassium, a plant growth regulator, requires sensitive and selective analytical methods to monitor its presence in the environment and ensure compliance with regulatory limits.[1] The described methodology provides excellent linearity, accuracy, and precision, making it suitable for routine high-throughput laboratory analysis.

Introduction: The Need for this compound Monitoring

This compound, often used in its potassium salt form (C₁₂H₈ClN₂O₃.K), is a plant growth regulator classified as a gametocide.[1][2] Its application in agriculture necessitates the monitoring of its residues in environmental compartments like soil and water to assess potential ecological impact and ensure food safety.[3] The complexity of environmental samples, which contain numerous interfering substances, presents a significant analytical challenge.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile organic compounds like this compound.[3] Its combination of chromatographic separation and mass-selective detection provides the high degree of certainty required for both qualitative identification and quantitative measurement of pesticide residues at trace levels.[5] This guide details a complete workflow, from sample collection to final analysis, grounded in established and reliable analytical practices.

Principle of the Analytical Workflow

The overall analytical procedure involves two primary stages: sample preparation and instrumental analysis. The first stage employs the QuEChERS method to extract this compound from the soil matrix and subsequently clean the extract to remove interfering co-extractives.[6][7] The second stage uses GC-MS to separate the analyte from any remaining matrix components and to detect and quantify it based on its specific mass-to-charge ratio.

Figure 1: High-level workflow for this compound residue analysis.

Materials and Reagents

  • Standards: this compound-potassium analytical standard (≥98% purity). A stock solution (e.g., 1000 µg/mL) should be prepared in acetonitrile and stored at -20°C. Working standards are prepared by serial dilution.

  • Solvents: Acetonitrile (ACN) and Ethyl Acetate (EtOAc), HPLC or pesticide residue grade.

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent. Pre-packaged QuEChERS extraction salts and d-SPE tubes are recommended for convenience and consistency.

  • Water: Deionized or Milli-Q water.

  • Gases: Helium (carrier gas), 99.999% purity or higher.

Sample Preparation: The QuEChERS Protocol

The QuEChERS method has become a standard for pesticide analysis in diverse matrices due to its simplicity, speed, and minimal solvent usage.[4][8] For soil, a low-moisture matrix, a hydration step is critical for achieving efficient extraction.[4][9]

Detailed Step-by-Step Protocol

Part A: Extraction

  • Sample Weighing & Hydration: Weigh 3 g of homogenized, air-dried soil into a 50 mL polypropylene centrifuge tube. Add 7 mL of deionized water, vortex for 30 seconds, and allow the sample to hydrate for 30 minutes.[9] This step is crucial as the QuEChERS method was initially designed for high-moisture samples, and rehydration facilitates the partitioning of the analyte into the extraction solvent.[4]

  • Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • Initial Extraction: Cap the tube tightly and shake vigorously for 5 minutes using a mechanical shaker. This ensures intimate contact between the sample and the solvent, maximizing the extraction of this compound residues.[9]

  • Salting-Out: Add the contents of a QuEChERS extraction salt packet (commonly containing 4 g MgSO₄ and 1 g NaCl). The anhydrous MgSO₄ absorbs excess water, while both salts induce phase separation between the aqueous and organic (acetonitrile) layers.[6]

  • Partitioning: Immediately cap and shake for 2 minutes. This prevents the clumping of salts and ensures a clean separation.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in a clear supernatant of acetonitrile (top layer) containing the extracted analytes.

Part B: Dispersive SPE (d-SPE) Cleanup 7. Supernatant Transfer: Carefully transfer a 1 mL aliquot of the acetonitrile supernatant into a 2 mL d-SPE cleanup tube. For soil extracts, a tube containing MgSO₄ (to remove residual water), PSA (to remove organic acids and some polar pigments), and C18 (to remove non-polar interferences like humic substances) is recommended.[9] 8. Cleanup: Cap the d-SPE tube and vortex for 1 minute. 9. Final Centrifugation: Centrifuge for 2 minutes at high rcf (e.g., ≥5000). 10. Final Extract: The resulting supernatant is the final extract. Transfer it through a 0.2 µm syringe filter into an autosampler vial for GC-MS analysis.[9]

QuEChERS Protocol start Start: 3g Dry Soil in 50mL Tube hydrate Add 7mL Water Hydrate for 30 min start->hydrate add_acn Add 10mL Acetonitrile hydrate->add_acn shake1 Shake Vigorously (5 min) add_acn->shake1 add_salts Add QuEChERS Salts (MgSO₄, NaCl) shake1->add_salts shake2 Shake Vigorously (2 min) add_salts->shake2 centrifuge1 Centrifuge (≥3000 rcf, 5 min) shake2->centrifuge1 transfer Transfer 1mL Supernatant to d-SPE Tube centrifuge1->transfer dspe_tube d-SPE Tube contains: MgSO₄, PSA, C18 transfer->dspe_tube vortex Vortex (1 min) transfer->vortex centrifuge2 Centrifuge (≥5000 rcf, 2 min) vortex->centrifuge2 end Final Extract for GC-MS centrifuge2->end

Figure 2: Detailed workflow of the modified QuEChERS protocol for soil.

GC-MS Instrumentation and Analytical Conditions

Analysis is performed on a gas chromatograph coupled to a mass spectrometer. The parameters below serve as a starting point and should be optimized for the specific instrument in use.

Parameter Condition Rationale
Gas Chromatograph (GC)
Injection Volume1 µLStandard volume for good sensitivity without overloading the system.
Inlet Temperature250 °CEnsures rapid volatilization of the analyte.[10]
Injection ModeSplitlessMaximizes the transfer of analyte to the column for trace analysis.[10]
Carrier GasHeliumInert gas providing good chromatographic efficiency.
Column Flow1.2 mL/min (Constant Flow)Optimal flow rate for balancing separation speed and resolution.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., SH-Rxi-5Sil MS)A mid-polarity column suitable for a wide range of pesticides.[10]
Oven ProgramInitial 70°C (hold 2 min), ramp to 200°C at 25°C/min, then ramp to 280°C at 5°C/min (hold 10 min)A typical temperature program to separate the analyte from matrix components.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique producing reproducible fragmentation patterns.
Ion Source Temp.230 °CStandard temperature to maintain analyte integrity.
Quadrupole Temp.150 °CStandard temperature for stable mass filtering.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only characteristic ions of this compound.
Quantifier Ionm/z TBDThe most abundant, characteristic fragment ion.
Qualifier Ionsm/z TBD, TBDTwo or three secondary ions to confirm identity.
Note: Specific quantifier and qualifier ions for this compound must be determined by injecting a pure standard and analyzing its mass spectrum.

Method Validation

A single-laboratory validation must be performed to ensure the method is fit for purpose.[11] Key performance parameters should be assessed according to internationally recognized guidelines.[12]

Parameter Acceptance Criteria Procedure
Linearity R² ≥ 0.99Analyze matrix-matched standards at 5-7 concentration levels (e.g., 5-200 ng/mL).
Accuracy (Recovery) 70 - 120%Analyze blank soil samples spiked at low, medium, and high concentrations (n=5).[13][14]
Precision (RSD) ≤ 20%Calculate the Relative Standard Deviation (RSD) from the recovery study replicates.[14][15]
Selectivity No interfering peaks at the analyte retention time in blank samples.Analyze at least 5 different blank soil samples.
LOQ S/N ≥ 10The lowest spike level in the recovery study that meets accuracy and precision criteria.

Data Analysis and Quantification

  • Identification: The presence of this compound is confirmed if the retention time in the sample matches that of the analytical standard (within ±0.1 min) and the relative abundances of the qualifier ions to the quantifier ion are within ±30% of those in the standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the quantifier ion against the concentration of the matrix-matched standards. The concentration of this compound in the sample extract is determined from this curve, and the final residue level in the original soil sample is calculated by accounting for the initial sample weight and extraction volume.

Conclusion

The described method, combining a modified QuEChERS sample preparation with GC-MS analysis, provides a sensitive, selective, and reliable approach for the routine determination of this compound residues in soil. The protocol is efficient and utilizes modern sample preparation techniques that reduce solvent consumption and improve laboratory throughput.[6] Proper method validation confirms that the performance characteristics meet the stringent requirements for pesticide residue analysis, making it a valuable tool for environmental monitoring and regulatory compliance.

References

  • Rejczak, T., & Tuzimski, T. (2015). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]

  • Pereda-Suberbiola, X. J., et al. (2021). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. MDPI. [Link]

  • Anastassiades, M., et al. QuEChERS: Home. EURL-SRM. [Link]

  • Phenomenex Inc. (2025). QuEChERS Method for Pesticide Residue Analysis. Phenomenex. [Link]

  • Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods. [Link]

  • SCION Instruments. A Comprehensive Guide to Pesticide Residue Analysis. SCION Instruments. [Link]

  • Technology Networks. Pesticide Analysis in Soil. Technology Networks. [Link]

  • Retsch. (2012). Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. AZoM. [Link]

  • European Commission. (2021). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. Document SANTE/11312/2021. [Link]

  • Kandri, Y., et al. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. PubMed. [Link]

  • Kandri, Y., et al. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC–MS/MS. Journal of Agricultural and Food Chemistry. [Link]

  • Global Substance Registration System. This compound-POTASSIUM. gsrs.ncats.nih.gov. [Link]

  • Compendium of Pesticide Common Names. This compound data sheet. alanwood.net. [Link]

  • Li, Y., et al. (2021). Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS. National Institutes of Health. [Link]

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Developing a protocol for Fenridazon application in laboratory bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Fenridazon in Laboratory Bioassays

Abstract: This document provides a comprehensive guide for the application of this compound, a pyridazine-derived plant growth regulator, in laboratory bioassays. This compound is recognized for its activity as a gametocide, selectively inducing male sterility in plants.[1] This protocol has been developed to offer researchers, scientists, and drug development professionals a robust framework for assessing the bioactivity and dose-response of this compound on model plant systems. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and a clear understanding of the experimental causality.

Introduction: Understanding this compound

This compound is a chemical compound belonging to the pyridazinone class.[2] Its primary established activity in the agricultural sciences is as a plant growth regulator, with a specific function as a gametocide.[1] Gametocides are chemical hybridizing agents that selectively inhibit the development of viable male gametes (pollen) without significantly impacting female fertility, thus enabling the production of hybrid seeds.[3] The potassium salt of this compound is also a noted derivative.[4] While the broader class of pyridazinones exhibits a wide range of biological activities, including potential cardiovascular effects in animal models, the focus of this protocol is strictly on the application of this compound in the context of plant biology.[5][6]

The development of a standardized bioassay is critical for determining the efficacy of this compound, establishing optimal concentrations for desired effects, and understanding its physiological impact on plant reproductive development. This protocol provides a foundational method that can be adapted for various research objectives, from basic plant science to the development of new agricultural technologies.

Core Principles of the Bioassay

The bioassay detailed below is designed to quantify the gametocidal and broader plant growth regulatory effects of this compound. The fundamental principle is the exposure of a model plant species to varying concentrations of this compound during a critical stage of reproductive development. The subsequent assessment of pollen viability, flower morphology, and overall plant health provides a quantitative measure of the compound's bioactivity.

A successful and trustworthy bioassay relies on several key pillars:

  • A well-defined biological system: Utilizing a model plant with a short life cycle and easily assessable reproductive structures.

  • Precise and reproducible application: Ensuring uniform delivery of the test compound.

  • Appropriate controls: Including both negative and positive controls to validate the experimental results.

  • Quantitative endpoints: Measuring specific parameters that directly reflect the intended biological effect.

Experimental Workflow for this compound Bioassay

The following diagram outlines the general workflow for conducting a laboratory bioassay to assess the efficacy of this compound.

Fenridazon_Bioassay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Collection & Analysis PlantSelection Select and grow model plant (e.g., Arabidopsis thaliana, Tomato) FenridazonPrep Prepare this compound stock and serial dilutions Timing Identify critical reproductive stage (e.g., pre-meiosis in pollen mother cells) PlantSelection->Timing GrowthConditions Maintain controlled growth conditions (light, temp, humidity) Application Apply this compound solutions (foliar spray or root drench) PollenViability Assess pollen viability (e.g., staining, in vitro germination) Timing->PollenViability Controls Treat control groups (negative: vehicle; positive: known gametocide) FlowerMorphology Analyze flower morphology (anther development, filament length) Phytotoxicity Record phytotoxicity data (stunting, chlorosis, necrosis) DataAnalysis Perform dose-response analysis (EC50 calculation)

Caption: Experimental workflow for this compound bioassay.

Detailed Bioassay Protocol

This protocol is designed for a model plant species such as Arabidopsis thaliana or a dwarf tomato variety (Solanum lycopersicum), which have well-characterized development and are suitable for laboratory settings.

Materials and Reagents
  • This compound (and/or this compound-potassium)

  • Solvent for stock solution (e.g., DMSO, acetone)

  • Surfactant (e.g., Tween-20)

  • Distilled or deionized water

  • Model plant seeds and appropriate growth medium (soil, agar plates)

  • Growth chamber or greenhouse with controlled environment

  • Microscope slides and coverslips

  • Pollen viability stain (e.g., Alexander's stain, FDA staining)

  • Positive control (optional, e.g., Ethrel)[3]

  • Spray bottles or micropipettes for application

Step-by-Step Methodology

Phase 1: Plant Preparation

  • Seed Germination and Plant Growth:

    • Sow seeds of the chosen model plant in pots containing a sterile potting mix or on a suitable sterile medium.

    • Grow plants in a controlled environment (e.g., 16h light/8h dark cycle, 22-25°C, 60-70% relative humidity).

    • Water the plants as needed and apply a balanced fertilizer solution weekly.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent like DMSO.

    • From the stock solution, prepare a series of working concentrations (e.g., 0.1, 1, 10, 100, 1000 µM) by serial dilution in distilled water.

    • Add a surfactant (e.g., 0.01% Tween-20) to the final dilutions to ensure even coverage on the plant foliage.

    • Prepare a negative control solution containing the same concentration of the solvent and surfactant as the highest this compound concentration.

Phase 2: Treatment

  • Timing of Application:

    • The timing of application is critical for assessing gametocidal activity. The application should target the pre-meiotic stage of pollen mother cell development. This can be estimated based on the plant's developmental stage (e.g., just before the emergence of visible flower buds).

    • For general plant growth regulator effects, application can be done at an earlier vegetative stage.

  • Application of this compound:

    • Divide the plants into treatment groups, with a minimum of 5-10 plants per group.

    • Apply the prepared this compound solutions and the negative control solution to the respective plant groups.

    • Foliar Spray Method: Use a fine-mist spray bottle to apply the solutions until the foliage is thoroughly wetted but before runoff occurs. Ensure uniform coverage.

    • Isolate the treatment groups to prevent cross-contamination.

Phase 3: Data Collection and Analysis

  • Pollen Viability Assessment (7-14 days post-treatment):

    • Once the flowers open, collect anthers from several flowers per plant.

    • Stain the pollen with a viability stain (e.g., Alexander's stain, where viable pollen appears red and non-viable pollen appears green).

    • Observe the stained pollen under a microscope and count the number of viable and non-viable pollen grains. Calculate the percentage of pollen sterility.

  • Flower Morphology and Plant Growth Measurements:

    • At the time of pollen collection, and at subsequent time points, record any changes in flower morphology (e.g., anther size and color, filament length).

    • Measure overall plant height, number of flowers, and note any signs of phytotoxicity such as leaf chlorosis, necrosis, or stunting.

  • Data Analysis:

    • Calculate the mean and standard deviation for each measured parameter for all treatment groups.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

    • Generate a dose-response curve for pollen sterility and calculate the EC50 value (the concentration of this compound that causes 50% of the maximum effect).

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative parameters of the this compound bioassay.

ParameterRecommended Range/ValueRationale
This compound Concentration 0.1 µM - 1000 µMTo establish a comprehensive dose-response curve.
Application Volume ~5-10 mL per plant (spray)To ensure thorough coverage without excessive runoff.
Plant Age at Treatment Pre-flowering stageTo target the critical period of pollen development for gametocidal assessment.
Observation Period 7-21 days post-treatmentTo allow for the development of flowers and the expression of treatment effects.
Pollen Viability Endpoint Percentage of sterile pollenA direct and quantifiable measure of gametocidal activity.
Phytotoxicity Score 0-5 scale (0=no effect, 5=plant death)To assess the selectivity and potential negative impacts of the compound.

Proposed Mechanism of Action

As a plant growth regulator with gametocidal activity, this compound likely interferes with key hormonal or metabolic pathways essential for normal reproductive development in plants. The precise mode of action is often complex but generally involves the disruption of processes within the developing anther.[7][8]

Fenridazon_MoA This compound This compound Application TargetSite Target Site in Anther (e.g., Tapetum, Pollen Mother Cells) This compound->TargetSite Hormone_Disruption Disruption of Hormonal Balance (e.g., Gibberellins, Jasmonates) TargetSite->Hormone_Disruption Metabolic_Inhibition Inhibition of Key Metabolic Pathways (e.g., flavonoid biosynthesis, carbohydrate metabolism) TargetSite->Metabolic_Inhibition Meiosis_Failure Failure of Meiosis Hormone_Disruption->Meiosis_Failure Pollen_Wall_Defects Defective Pollen Wall Formation Metabolic_Inhibition->Pollen_Wall_Defects Nutrient_Supply_Block Blocked Nutrient Supply to Microspores Metabolic_Inhibition->Nutrient_Supply_Block Pollen_Sterility Pollen Sterility Pollen_Wall_Defects->Pollen_Sterility Meiosis_Failure->Pollen_Sterility Nutrient_Supply_Block->Pollen_Sterility

Caption: Proposed mechanism of action for this compound as a gametocide.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results obtained from this protocol, the following self-validating systems should be in place:

  • Negative Control: The negative control group (vehicle-treated plants) should exhibit high pollen viability (>95%) and normal growth. Any significant deviation from this indicates a problem with the experimental conditions.

  • Positive Control (if used): A known gametocide should produce the expected level of pollen sterility, confirming that the plant system is responsive and the assay is functioning correctly.

  • Dose-Response Relationship: A clear and logical dose-response relationship should be observed, with increasing concentrations of this compound leading to a greater effect up to a saturation point.

  • Reproducibility: The experiment should be repeated at least three times to ensure the consistency and reproducibility of the findings.

By adhering to these principles and the detailed protocol, researchers can confidently assess the bioactivity of this compound and contribute to the understanding of its role as a plant growth regulator.

References

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]

  • This compound data sheet. Compendium of Pesticide Common Names. [Link]

  • Chemical modulation of Kv7 potassium channels. National Institutes of Health. [Link]

  • This compound-POTASSIUM. GSRS. [Link]

  • Bioassay-guided isolation and identification of gametocytocidal compounds from Artemisia afra (Asteraceae). ResearchGate. [Link]

  • Evaluation of effective gametocides for selective induction of male sterility in sorghum. Czech Journal of Genetics and Plant Breeding. [Link]

  • Herbicide How-To: Understanding Herbicide Mode of Action. Oklahoma State University. [Link]

  • Herbicide Mode-Of-Action Summary. Purdue University. [Link]

  • Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Ingenta Connect. [Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. National Institutes of Health. [Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]

  • Bioassay for plant growth regulators. SlideShare. [Link]

  • Using Plant Growth Regulators on Containerized Herbaceous Perennials. Virginia Tech. [Link]

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Fenridazon dose-response curve analysis in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Fenridazon Dose-Response Curve Analysis in Arabidopsis thaliana Audience: Researchers, scientists, and drug development professionals.

Introduction: Unraveling ABA Signaling with this compound

Abscisic acid (ABA) is a cornerstone phytohormone that orchestrates a plant's life cycle and its adaptation to environmental stressors like drought and salinity.[1][2] The discovery of the core ABA signaling pathway has been a monumental leap in plant biology, revealing a sophisticated mechanism involving ABA receptors (PYR/PYL/RCAR), Type 2C Protein Phosphatases (PP2Cs) as negative regulators, and SNF1-related Protein Kinases 2 (SnRK2s) as positive regulators.[2][3] In the absence of ABA, PP2Cs actively suppress SnRK2s.[4] However, when ABA is present, it binds to PYR/PYL/RCAR receptors, inducing a conformational change that allows the receptor to bind and inhibit PP2Cs.[5][6] This inhibition liberates SnRK2s to phosphorylate downstream targets, thereby activating ABA-responsive physiological processes such as seed dormancy, growth inhibition, and stomatal closure.[1][5][7]

This compound is a synthetic chemical that functions as a potent ABA agonist. It effectively mimics the action of ABA by binding to the PYR/PYL/RCAR receptors, thereby initiating the downstream signaling cascade.[8][9] This property makes this compound an invaluable tool for dissecting the ABA pathway and for screening novel compounds that may modulate plant stress responses.

This guide provides a comprehensive framework for characterizing the physiological effects of this compound in the model organism Arabidopsis thaliana. We will detail robust, validated protocols for generating dose-response curves through seed germination, primary root growth inhibition, and stomatal aperture assays. Furthermore, we will outline the principles of data analysis for calculating the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), providing a quantitative measure of this compound's biological activity.

Core Signaling Pathway & this compound's Mechanism of Action

The interaction of this compound with the ABA signaling pathway is a classic example of molecular mimicry. The diagram below illustrates the core components and the intervention point of this compound.

ABA_Signaling_Pathway cluster_stimulus External/Internal Stimuli cluster_core Core ABA Signaling Module cluster_response Downstream Physiological Responses ABA ABA Receptor PYR/PYL/RCAR Receptors ABA->Receptor Binds This compound This compound This compound->Receptor Binds & Activates PP2C PP2C (Negative Regulator) Receptor->PP2C Inhibits SnRK2 SnRK2 (Positive Regulator) PP2C->SnRK2 Inhibits TF Transcription Factors (e.g., ABFs, ABI5) SnRK2->TF Activates IonChannels Ion Channels (e.g., SLAC1) SnRK2->IonChannels Activates Germination Seed Germination Inhibition TF->Germination Growth Root Growth Inhibition TF->Growth Stomata Stomatal Closure IonChannels->Stomata

Caption: this compound acts as an ABA agonist by binding to PYR/PYL/RCAR receptors.

Experimental Design & Workflow

A successful dose-response analysis hinges on a logical workflow, from meticulous preparation to precise measurement and statistical analysis. The following diagram outlines the comprehensive experimental pipeline described in this guide.

Experimental_Workflow cluster_assays Parallel Physiological Assays cluster_data Data Acquisition & Analysis start Start: Prepare this compound Stock Solutions seed_prep Surface Sterilize Arabidopsis Seeds start->seed_prep stomata Protocol 3: Stomatal Aperture Assay start->stomata Prepare treatment solutions germination Protocol 1: Seed Germination Assay seed_prep->germination root_growth Protocol 2: Primary Root Growth Assay seed_prep->root_growth data_acq Measure & Record Data: - % Germination - Root Length (mm) - Aperture (µm) germination->data_acq root_growth->data_acq stomata->data_acq data_norm Normalize Data (% of Control) data_acq->data_norm curve_fit Plot Dose-Response Curve (Log[this compound] vs. Response) data_norm->curve_fit calc_ec50 Calculate EC50/IC50 via 4-Parameter Logistic Regression curve_fit->calc_ec50 end_node End: Quantitative Potency of this compound calc_ec50->end_node

Caption: Overall workflow for this compound dose-response analysis in Arabidopsis.

Materials and Reagents

  • Plant Material: Arabidopsis thaliana seeds (e.g., ecotype Columbia-0). Ensure seeds are from the same batch and have been stored properly to maintain viability.

  • Chemicals:

    • This compound

    • Dimethyl sulfoxide (DMSO), molecular biology grade

    • Murashige and Skoog (MS) medium powder, including vitamins

    • Sucrose

    • Agar or Phytagel

    • Potassium hydroxide (KOH)

    • MES hydrate

    • Potassium chloride (KCl)

    • Calcium chloride (CaCl2)

    • Ethanol (70% and 95-100%)

    • Bleach (commercial, containing ~5-6% sodium hypochlorite)

    • Triton X-100 or Tween-20

  • Equipment:

    • Laminar flow hood

    • Plant growth chamber or incubator (22-23°C, 16h light/8h dark cycle)

    • Stereomicroscope

    • Compound light microscope with camera and eyepiece micrometer

    • Image analysis software (e.g., ImageJ)

    • Sterile petri dishes (e.g., 100x15 mm for root growth, 60x15 mm for germination)

    • Sterile filter paper

    • Forceps and scalpels

    • Microcentrifuge tubes (1.5 mL)

    • Autoclave

    • pH meter

    • Analytical balance and magnetic stirrer

Protocol 1: Seed Germination Assay

Principle: ABA signaling inhibits seed germination.[1] By treating seeds with this compound, we expect a dose-dependent inhibition of germination, which is typically scored by the emergence of the radicle through the seed coat.[10][11]

Methodology:

  • Preparation of this compound Plates: a. Prepare a 50 mM stock solution of this compound in DMSO. Store at -20°C. b. Prepare sterile MS agar medium (e.g., 1/2 MS, 1% sucrose, 0.8% agar, pH 5.7). Autoclave and cool to ~50-60°C. c. In a laminar flow hood, add the this compound stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.3, 1, 3, 10, 30 µM). d. Prepare a solvent control plate containing the same concentration of DMSO as the highest this compound concentration plate (e.g., 0.06% DMSO for the 30 µM plate). e. Pour the medium into sterile petri dishes, let them solidify, and store them at 4°C for up to a week.

  • Seed Sterilization: a. Place ~100-200 seeds into a 1.5 mL microcentrifuge tube. b. Add 1 mL of 70% ethanol and vortex for 1 minute.[12] c. Carefully remove the ethanol. d. Add 1 mL of sterilization solution (e.g., 50% commercial bleach, 0.05% Triton X-100) and vortex for 5-10 minutes.[13] e. Remove the sterilization solution and wash the seeds 4-5 times with sterile distilled water.

  • Plating and Stratification: a. Resuspend the sterilized seeds in a small volume of sterile 0.1% agar solution. b. In the laminar flow hood, carefully plate 50-100 seeds onto each prepared this compound plate. c. Seal the plates with parafilm and wrap them in aluminum foil. d. Stratify the seeds by incubating the plates at 4°C for 2-3 days to break dormancy and synchronize germination.[14]

  • Germination and Scoring: a. After stratification, transfer the plates to a growth chamber (22°C, 16h light/8h dark). b. Score germination daily for 5-7 days under a stereomicroscope. A seed is considered germinated when the radicle has fully penetrated the seed coat.[10] c. Calculate the germination percentage for each plate at a specific time point (e.g., day 3).

Protocol 2: Primary Root Growth Inhibition Assay

Principle: High concentrations of ABA inhibit primary root elongation by affecting cell division in the root meristem.[15] this compound is expected to elicit a similar, dose-dependent inhibitory effect.

Methodology:

  • Seedling Preparation: a. Sterilize and plate Arabidopsis seeds on standard MS agar plates (without this compound) as described in Protocol 1. b. Place the plates vertically in a growth chamber for 4-5 days to allow for germination and initial root growth.

  • Transfer to this compound Plates: a. Prepare square MS agar plates with the desired range of this compound concentrations as described in Protocol 1. b. Under a stereomicroscope in a laminar flow hood, carefully transfer 10-15 uniformly sized seedlings from the control plates to the this compound plates. c. Mark the position of the root tip on the back of the plate with a fine-tipped marker.

  • Growth and Measurement: a. Place the plates vertically back into the growth chamber for an additional 3-5 days. b. At the end of the incubation period, scan the plates or take high-resolution photographs. c. Use ImageJ or a similar tool to measure the length of new root growth from the initial mark to the new root tip.[16] d. Calculate the percentage of root growth inhibition for each concentration relative to the solvent control.

Protocol 3: Stomatal Aperture Assay

Principle: ABA is a primary signal for inducing stomatal closure to conserve water.[7] this compound should induce a dose-dependent reduction in the stomatal aperture.

Methodology:

  • Plant Growth: a. Grow Arabidopsis plants in soil for 4-6 weeks under controlled conditions (e.g., 16h light/8h dark, 22°C).[17] b. Use the youngest, fully expanded leaves for the assay. To avoid rhythmic effects, always sample at the same time of day.[18]

  • Stomatal Opening: a. To ensure stomata are fully open before treatment, float detached leaves (abaxial side up) in a petri dish containing stomatal opening buffer (10 mM MES, 50 µM CaCl2, 10 mM KCl, pH 6.15) under light for 2-3 hours.[17][19]

  • This compound Treatment: a. Prepare treatment solutions by diluting the this compound stock into the opening buffer to achieve the desired final concentrations. Include a solvent control. b. Transfer the pre-incubated leaves to the treatment solutions and incubate for a defined period (e.g., 2 hours) under the same light conditions.

  • Epidermal Peel and Imaging: a. After treatment, place a leaf on a microscope slide with the abaxial (lower) surface facing up. b. A simple and effective method is to apply a thin layer of clear nail polish to the abaxial surface, let it dry completely, and then carefully peel it off with forceps and mount it on a slide.[19] c. Alternatively, carefully peel the abaxial epidermal layer using forceps and mount it in a drop of the treatment solution on a slide.[17] d. Immediately observe the epidermal peels under a light microscope (e.g., 40x or 60x objective).

  • Measurement and Analysis: a. Capture images of multiple fields of view for each treatment. b. Use ImageJ or similar software to measure the width and length of the stomatal pore (aperture).[18] c. For each treatment, measure at least 50-60 randomly selected stomata.[17] The stomatal aperture can be expressed as the ratio of width to length.[18]

Data Analysis and Interpretation

Objective: To determine the EC50 or IC50 value, which represents the concentration of this compound that elicits 50% of the maximal response or inhibition.

  • Data Compilation and Normalization:

    • For each replicate and concentration, calculate the mean response (e.g., % germination, root length, stomatal aperture ratio).

    • Normalize the data as a percentage of the control response. For inhibition assays, calculate the percent inhibition: 100 * (1 - (Response_Treatment / Response_Control)).

    • Compile the results into a table.

This compound (µM)Log [this compound]Replicate 1 (% Inhibition)Replicate 2 (% Inhibition)Replicate 3 (% Inhibition)Mean (% Inhibition)Std. Error
0 (Control)-0000.00.0
0.1-1.08.510.19.39.30.46
0.3-0.5225.428.926.126.81.05
10.048.251.550.350.00.96
30.4874.672.176.874.51.36
101.091.393.592.092.30.65
301.4896.895.997.296.60.38
  • Dose-Response Curve Fitting:

    • Plot the mean normalized response (Y-axis) against the logarithm of the this compound concentration (X-axis).

    • Use a statistical software package (e.g., GraphPad Prism, R, Origin) to fit the data to a non-linear regression model, typically a four-parameter logistic (4PL) or sigmoidal curve.[20]

    • The equation for a 4PL curve is generally: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

    • The software will calculate the best-fit value for the EC50 or IC50, which is the concentration that produces a response halfway between the bottom and top plateaus of the curve.[21]

References

  • Bio-protocol. (n.d.). Stomatal Bioassay in Arabidopsis Leaves. Retrieved from [Link]

  • Scarpeci, T. E., et al. (2017). Estimation of Stomatal Aperture in Arabidopsis thaliana Using Silicone Rubber Imprints. CONICET Digital. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • Zhong, C., et al. (2016). Arabidopsis Seed Germination Assay with Gibberellic Acid. ResearchGate. Retrieved from [Link]

  • Eisele, J. F., et al. (2016). A Rapid and Simple Method for Microscopy-Based Stomata Analyses. PLOS ONE, 11(10), e0164576. Retrieved from [Link]

  • Scarpeci, T. E., et al. (n.d.). Estimation of Stomatal Aperture in Arabidopsis thaliana Using Silicone Rubber Imprints. ResearchGate. Retrieved from [Link]

  • plant stomata encyclopedia. (2017). Analysis of stomatal apertures with minimal leaf manipulation. Retrieved from [Link]

  • Piskurewicz, U., et al. (2016). Basic Techniques to Assess Seed Germination Responses to Abiotic Stress in Arabidopsis Thaliana. Methods in Molecular Biology, 1398, 199-210. Retrieved from [Link]

  • ResearchGate. (n.d.). The schematic representation of major ABA signaling pathway in plants with and without ABA presence. Retrieved from [Link]

  • OriginLab. (2022). How to compute EC50 C50 in Dose Response fitting. Retrieved from [Link]

  • YouTube. (2022). How to compute EC50 C50 in Dose Response fitting. Retrieved from [Link]

  • Hanson, R. M., et al. (2013). ABA Signaling Pathway. Proteopedia. Retrieved from [Link]

  • YouTube. (2013). EC50 and IC50 Determination in Excel. Retrieved from [Link]

  • Sah, S. K., et al. (2016). Integration of Abscisic Acid Signaling with Other Signaling Pathways in Plant Stress Responses and Development. Plants, 5(2), 27. Retrieved from [Link]

  • ResearchGate. (n.d.). ABA biosynthesis and catabolism pathways in Arabidopsis. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the ABA and JA pathways in Arabidopsis. Retrieved from [Link]

  • JoVE. (2022). A Seed Coat Bedding Assay to Genetically Explore In Vitro How the Endosperm Controls Seed Germination in Arabidopsis thaliana. YouTube. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Retrieved from [Link]

  • ResearchGate. (2021). How do I measure Arabidopsis germination rate?. Retrieved from [Link]

  • Arabidopsis Biological Resource Center. (n.d.). Germination ABRC: Greening the Classroom Module. Retrieved from [Link]

  • ResearchGate. (n.d.). Primary root growth inhibition in Arabidopsis thaliana accessions. Retrieved from [Link]

  • Frontiers. (2022). Root Morphogenesis of Arabidopsis thaliana Tuned by Plant Growth-Promoting Streptomyces Isolated From Root-Associated Soil of Artemisia annua. Retrieved from [Link]

  • ResearchGate. (n.d.). The root growth inhibition activity tests against Arabidopsis thaliana of compounds 1–9. Retrieved from [Link]

  • Liu, H., et al. (2021). Core Components of Abscisic Acid Signaling and Their Post-translational Modification. Frontiers in Plant Science, 12, 722822. Retrieved from [Link]

  • Purdue University. (n.d.). Arabidopsis root transformation assays seed sterilization. Retrieved from [Link]

  • Aquea, F., et al. (2011). A molecular framework for the inhibition of Arabidopsis root growth in response to boron toxicity. Plant, Cell & Environment, 34(4), 603-617. Retrieved from [Link]

  • Gonzalez-Guzman, M., et al. (2012). PYR/PYL/RCAR receptors play a major role for quantitative regulation of stomatal aperture and transcriptional response to abscisic acid. Plant Physiology, 160(2), 1049-1061. Retrieved from [Link]

  • Wawer, I., et al. (2022). PYR/PYL/RCAR Receptors Play a Vital Role in the Abscisic-Acid-Dependent Responses of Plants to External or Internal Stimuli. Cells, 11(8), 1352. Retrieved from [Link]

  • Hanson, R. M., et al. (2014). PYR/PYL/RCAR family of ABA receptors. Proteopedia. Retrieved from [Link]

  • Wawer, I., et al. (2022). PYR/PYL/RCAR Receptors Play a Vital Role in the Abscisic-Acid-Dependent Responses of Plants to External or Internal Stimuli. Cells, 11(8), 1352. Retrieved from [Link]

  • MDPI. (2021). Physiological and Transcriptomic Analysis of Arabidopsis thaliana Responses to Ailanthone, a Potential Bio-Herbicide. Retrieved from [Link]

  • Yu, F., et al. (2012). FERONIA receptor kinase pathway suppresses abscisic acid signaling in Arabidopsis by activating ABI2 phosphatase. Proceedings of the National Academy of Sciences, 109(36), 14693-14698. Retrieved from [Link]

  • Svobodová, K., et al. (2018). Transcriptomic response of Arabidopsis thaliana roots to naproxen and praziquantel. Ecotoxicology and Environmental Safety, 165, 339-348. Retrieved from [Link]

  • Dittrich, M., et al. (2019). The role of Arabidopsis ABA receptors from the PYR/PYL/RCAR family in stomatal acclimation and closure signal integration. Nature Plants, 5(8), 832-842. Retrieved from [Link]

  • Sah, S. K., et al. (2016). Integration of Abscisic Acid Signaling with Other Signaling Pathways in Plant Stress Responses and Development. Plants, 5(2), 27. Retrieved from [Link]

  • Cutler, S. R., et al. (2010). Early abscisic acid signal transduction mechanisms: newly discovered components and newly emerging questions. Current Opinion in Plant Biology, 13(5), 556-561. Retrieved from [Link]

  • MDPI. (2020). Abscisic Acid Biosynthesis and Signaling in Plants: Key Targets to Improve Water Use Efficiency and Drought Tolerance. Retrieved from [Link]

  • De Paepe, A., et al. (2004). Reciprocal Influence of Ethylene and Gibberellins on Response-Gene Expression in Arabidopsis Thaliana. Plant Physiology, 135(2), 1017-1029. Retrieved from [Link]

  • Vorst, O., et al. (1993). Light-regulated expression of the Arabidopsis thaliana ferredoxin A gene involves both transcriptional and post-transcriptional processes. The Plant Journal, 4(6), 933-942. Retrieved from [Link]

  • Frontiers. (2022). Genetic requirements for infection-specific responses in conferring disease resistance in Arabidopsis. Retrieved from [Link]

  • ResearchGate. (2013). What is the best protocol for getting high transformation frequency in Arabidopsis thaliana?. Retrieved from [Link]

  • Sundaresan, V., et al. (1995). Patterns of gene action in plant development revealed by enhancer trap and gene trap transposable elements. Genes & Development, 9(14), 1797-1810. Retrieved from [Link]

  • Li, L., et al. (2012). Molecular mechanism for the interaction between gibberellin and brassinosteroid signaling pathways in Arabidopsis. Proceedings of the National Academy of Sciences, 109(28), E1919-E1926. Retrieved from [Link]

  • de Souza, R. S. C., et al. (2021). Fine-Tuning of Arabidopsis thaliana Response to Endophytic Colonization by Gluconacetobacter diazotrophicus PAL5 Revealed by Transcriptomic Analysis. International Journal of Molecular Sciences, 22(11), 5892. Retrieved from [Link]

Sources

Application Note & Protocol: Spectrophotometric Determination of Diclofenac Sodium Concentration

Author: BenchChem Technical Support Team. Date: February 2026

An initial search for "Fenridazon" did not yield information on a specific chemical compound under that name in scientific literature. It is possible that this is a less common name, a proprietary name, or a misspelling. To provide a comprehensive and accurate application note as requested, we will proceed with a well-documented pharmaceutical compound, Diclofenac Sodium , which is frequently analyzed by spectrophotometry. This will serve as a practical and illustrative example for the target audience.

Abstract

This application note provides a detailed protocol for the quantitative determination of Diclofenac Sodium in bulk or pharmaceutical formulations using UV-Vis spectrophotometry. This method is based on the measurement of the absorbance of Diclofenac Sodium in a suitable solvent at its wavelength of maximum absorption (λmax). The protocol herein is designed to be robust, accurate, and precise, adhering to the principles of analytical method validation. This guide is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction to Diclofenac Sodium and Spectrophotometric Analysis

Diclofenac Sodium is a non-steroidal anti-inflammatory drug (NSAID) widely used to reduce inflammation and as an analgesic for treating pain in certain conditions. The accurate quantification of Diclofenac Sodium in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy.

UV-Vis spectrophotometry is a powerful analytical technique for the quantitative analysis of a wide variety of compounds. The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship is expressed as:

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity (L mol⁻¹ cm⁻¹), a constant specific to the compound at a given wavelength.

  • b is the path length of the cuvette (typically 1 cm).

  • c is the concentration of the compound (mol L⁻¹).

The selection of an appropriate solvent is critical, as it can influence the absorption spectrum of the analyte. For Diclofenac Sodium, methanol is a commonly used solvent, providing good solubility and a distinct absorption peak in the UV range.

Principle of the Method

This method involves dissolving a precisely weighed sample of Diclofenac Sodium in methanol to prepare a stock solution of known concentration. This stock solution is then serially diluted to create a series of standard solutions of decreasing concentrations. The absorbance of each standard solution is measured at the wavelength of maximum absorption (λmax), which for Diclofenac Sodium in methanol is approximately 276 nm. A calibration curve is then constructed by plotting the absorbance values against the corresponding concentrations. The concentration of an unknown sample is determined by measuring its absorbance and interpolating the concentration from the linear regression equation of the calibration curve.

Experimental Protocol

Equipment and Reagents
  • Equipment:

    • UV-Vis Spectrophotometer (double beam recommended)

    • Matched quartz cuvettes (1 cm path length)

    • Calibrated analytical balance (± 0.0001 g)

    • Volumetric flasks (Class A: 10 mL, 50 mL, 100 mL)

    • Micropipettes (calibrated)

    • Beakers and glass funnels

    • Ultrasonic bath (optional, for enhancing dissolution)

  • Reagents:

    • Diclofenac Sodium reference standard (USP or equivalent)

    • Methanol (HPLC or analytical grade)

    • Sample containing Diclofenac Sodium (e.g., tablets, bulk powder)

Preparation of Solutions

4.2.1 Preparation of Methanol (Blank)

Use analytical grade methanol directly as the blank solution to zero the spectrophotometer.

4.2.2 Preparation of Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of the Diclofenac Sodium reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask using a clean, dry funnel.

  • Add approximately 70 mL of methanol to the flask.

  • Gently swirl the flask to dissolve the standard. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Once dissolved and returned to room temperature, dilute the solution to the mark with methanol.

  • Stopper the flask and invert it several times to ensure homogeneity. This is your Standard Stock Solution (100 µg/mL) .

4.2.3 Preparation of Working Standard Solutions

Prepare a series of working standard solutions by diluting the Standard Stock Solution with methanol in 10 mL volumetric flasks as described in the table below.

Target Concentration (µg/mL)Volume of Stock Solution (100 µg/mL) to be diluted in a 10 mL flask
20.2 mL
40.4 mL
60.6 mL
80.8 mL
101.0 mL
121.2 mL
Spectrophotometric Measurement
  • Turn on the UV-Vis spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.

  • Set the wavelength to scan from 400 nm to 200 nm to determine the λmax.

  • Fill a quartz cuvette with the blank solution (methanol) and place it in the reference holder.

  • Fill another quartz cuvette with one of the working standard solutions (e.g., 10 µg/mL) and place it in the sample holder.

  • Perform a wavelength scan. The λmax for Diclofenac Sodium in methanol should be observed at approximately 276 nm.

  • Set the spectrophotometer to measure the absorbance at the determined λmax (e.g., 276 nm).

  • Zero the instrument with the methanol blank.

  • Measure the absorbance of each of the prepared working standard solutions, starting from the lowest concentration. Rinse the sample cuvette with the next solution to be measured before filling.

Workflow Diagram

G cluster_prep Solution Preparation cluster_measurement Spectrophotometric Analysis cluster_analysis Data Analysis stock Prepare 100 µg/mL Stock Solution working Prepare Working Standards (2-12 µg/mL) stock->working scan Determine λmax (approx. 276 nm) working->scan sample Prepare Unknown Sample Solution sample->scan measure Measure Absorbance of Standards & Sample scan->measure curve Construct Calibration Curve (Absorbance vs. Concentration) measure->curve calc Calculate Concentration of Unknown Sample curve->calc

Caption: Workflow for Spectrophotometric Determination of Diclofenac Sodium.

Data Analysis and Interpretation

Construction of the Calibration Curve
  • Plot the measured absorbance values (y-axis) against the corresponding concentrations of the working standard solutions (x-axis).

  • Perform a linear regression analysis on the data points.

  • The resulting equation will be in the form y = mx + c , where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.

  • The square of the correlation coefficient (R²) should be calculated. A value of R² ≥ 0.999 is generally considered to indicate good linearity.

Quantification of Unknown Sample
  • Prepare the unknown sample in methanol to obtain a theoretical concentration within the range of the calibration curve. For example, if analyzing a 50 mg tablet, the powdered tablet could be dissolved in a 100 mL volumetric flask, and then a subsequent dilution would be required to bring the concentration into the 2-12 µg/mL range.

  • Measure the absorbance of the unknown sample solution at the λmax.

  • Calculate the concentration of Diclofenac Sodium in the sample solution using the linear regression equation derived from the calibration curve:

    Concentration (x) = (Absorbance (y) - Intercept (c)) / Slope (m)

  • Remember to account for all dilution factors to determine the concentration in the original sample.

Method Validation

To ensure the reliability and trustworthiness of this analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (R²) of the calibration curve over the specified concentration range.

  • Accuracy: Determined by performing recovery studies. A known amount of Diclofenac Sodium is spiked into a placebo matrix, and the percentage recovery is calculated. The acceptable range is typically 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): The analysis of multiple samples of the same concentration during the same day.

    • Intermediate Precision (Inter-day precision): The analysis of samples on different days by different analysts.

    • Precision is expressed as the relative standard deviation (%RSD), which should typically be less than 2%.

  • Specificity: The ability of the method to exclusively measure the analyte of interest. This can be demonstrated by showing that there is no interference from excipients commonly found in pharmaceutical formulations at the analytical wavelength.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. They can be calculated based on the standard deviation of the response and the slope of the calibration curve.

Summary of Expected Data

The following table summarizes the expected optical characteristics for the spectrophotometric determination of Diclofenac Sodium in methanol.

ParameterExpected Value
Wavelength of Maximum Absorption (λmax)~ 276 nm
Linearity Range2 - 12 µg/mL
Correlation Coefficient (R²)≥ 0.999
Molar Absorptivity (ε)Approximately 1.1 x 10⁴ L mol⁻¹ cm⁻¹

Troubleshooting

IssuePossible CauseSuggested Solution
Non-linear calibration curve Preparation error in standards; instrument instability; concentration range too wide.Re-prepare standards carefully; allow instrument to stabilize; narrow the concentration range.
High blank absorbance Contaminated solvent; dirty cuvettes.Use fresh, high-purity solvent; clean cuvettes thoroughly.
Drifting absorbance readings Instrument drift; temperature fluctuations.Allow instrument to warm up completely; maintain a constant laboratory temperature.
λmax shift Different solvent used; pH of the solution.Ensure the same batch and grade of solvent is used for all solutions.

References

Application Notes and Protocols: Synthesis and Purification of Fenridazon-potassium

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Fenridazon-potassium, with the chemical name potassium 1-(4-chlorophenyl)-1,4-dihydro-6-methyl-4-oxo-3-pyridazinecarboxylate, is a pyridazinone derivative of significant interest in pharmaceutical research.[1] Its potential biological activities necessitate the availability of highly purified material for accurate preclinical and clinical evaluation. The synthesis and subsequent purification of this compound present a series of chemical challenges, including regioselectivity control, prevention of side reactions, and effective removal of process-related impurities and by-products.

This document provides a detailed overview of the plausible synthetic strategies and purification techniques for this compound-potassium, grounded in established principles of organic chemistry and pharmaceutical process development. While a specific, publicly available, step-by-step synthesis and purification protocol for this compound-potassium is not detailed in current scientific literature or patents, this guide constructs a scientifically sound, hypothetical process based on the synthesis of analogous pyridazinone structures and established purification methodologies for potassium salts of organic acids. The protocols herein are designed to be self-validating, emphasizing in-process controls and analytical checkpoints to ensure the integrity of the final product.

I. Synthesis of this compound-potassium: A Plausible Retrosynthetic Approach

The synthesis of this compound-potassium logically proceeds through the formation of its corresponding carboxylic acid, this compound, followed by salt formation. The core challenge lies in the construction of the substituted pyridazinone ring.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests a disconnection strategy that breaks the pyridazinone ring, leading to simpler, commercially available starting materials. The key bond formations would involve a condensation reaction to form the heterocyclic ring.

G This compound-potassium This compound-potassium This compound (acid) This compound (acid) This compound-potassium->this compound (acid) Salt Formation Starting Materials Key Starting Materials This compound (acid)->Starting Materials Heterocyclic Ring Formation G cluster_0 Step 1: Condensation and Cyclization cluster_1 Step 2: Salt Formation A 4-Chlorophenylhydrazine C This compound (acid) A->C Reaction B Ethyl 2-methyl-3-oxobutanoate B->C D This compound (acid) F This compound-potassium D->F Neutralization E Potassium Hydroxide E->F

Caption: Proposed synthesis workflow for this compound-potassium.

Causality behind Experimental Choices:

  • Choice of Starting Materials: 4-Chlorophenylhydrazine is a common building block for introducing a substituted phenyl group onto a nitrogen-containing heterocycle. Ethyl 2-methyl-3-oxobutanoate provides the necessary carbon backbone for the pyridazinone ring with the required methyl and carboxylic acid precursor functionalities.

  • Reaction Conditions: The initial condensation is typically carried out in a protic solvent like ethanol or acetic acid to facilitate the reaction between the hydrazine and the dicarbonyl compound. The subsequent cyclization to form the pyridazinone ring often requires heating to drive the dehydration and ring closure.

  • Salt Formation: The conversion of the carboxylic acid to its potassium salt is a standard acid-base neutralization. The choice of potassium hydroxide as the base is straightforward. The solvent for this step is critical for the subsequent purification by crystallization.

Experimental Protocol: Synthesis of this compound-potassium (Hypothetical)

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • Ethyl 2-methyl-3-oxobutanoate

  • Glacial Acetic Acid

  • Ethanol

  • Potassium Hydroxide (KOH)

  • Isopropanol

  • Deionized Water

Procedure:

Part A: Synthesis of this compound (1-(4-chlorophenyl)-1,4-dihydro-6-methyl-4-oxo-3-pyridazinecarboxylic acid)

  • To a solution of 4-chlorophenylhydrazine hydrochloride (1 equivalent) in a mixture of ethanol and water, add sodium acetate (1.1 equivalents) and stir until a clear solution is obtained.

  • Add ethyl 2-methyl-3-oxobutanoate (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a solution of potassium hydroxide (2.5 equivalents) in water and continue to stir at reflux for 2-3 hours to saponify the ester.

  • Cool the mixture and acidify with glacial acetic acid to a pH of approximately 4-5 to precipitate the crude this compound.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Part B: Formation of this compound-potassium

  • Suspend the crude this compound in isopropanol.

  • Add a stoichiometric amount (1 equivalent) of potassium hydroxide solution (dissolved in a minimal amount of water and diluted with isopropanol) dropwise while stirring.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete salt formation.

  • The crude this compound-potassium will precipitate out of the isopropanol solution.

II. Purification of this compound-potassium

The primary method for purifying this compound-potassium is recrystallization. The choice of solvent system is critical to ensure high recovery of the purified product while leaving impurities behind in the mother liquor.

Recrystallization

Principle: Recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Solvent Selection Rationale: A mixed solvent system, such as isopropanol/water or ethanol/water, is often effective for potassium salts of organic acids. The alcohol provides good solubility at elevated temperatures, while the water acts as an anti-solvent, inducing crystallization upon cooling.

Experimental Protocol: Purification of this compound-potassium by Recrystallization
  • Transfer the crude this compound-potassium to a clean, dry reaction vessel.

  • Add a minimal amount of a suitable solvent mixture (e.g., 9:1 isopropanol:water) to the crude product.

  • Heat the mixture to reflux with stirring until all the solid dissolves. If necessary, add more solvent dropwise to achieve complete dissolution.

  • Once a clear solution is obtained, slowly cool the mixture to room temperature to allow for the formation of crystals.

  • Further cool the mixture in an ice bath for at least 1 hour to maximize crystal yield.

  • Isolate the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified this compound-potassium crystals in a vacuum oven at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.

Data Presentation: Purification Parameters
ParameterConditionRationale
Recrystallization Solvent Isopropanol/Water (9:1 v/v)Balances solubility and insolubility for effective crystallization.
Cooling Rate Slow cooling to RT, then ice bathPromotes the formation of larger, purer crystals.
Washing Solvent Cold Isopropanol/Water (9:1 v/v)Removes residual mother liquor without dissolving the product.
Drying Temperature 50-60 °C under vacuumRemoves residual solvents without causing degradation.

III. Analytical Characterization and Quality Control

To ensure the purity and identity of the synthesized this compound-potassium, a comprehensive analytical characterization is essential.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound-potassium and for quantifying any impurities.

Protocol: HPLC Purity Determination

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determined by UV-Vis spectroscopy of a pure sample).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a standard solution of this compound-potassium of known concentration in the mobile phase.

  • Sample Preparation: Prepare a solution of the synthesized product in the mobile phase at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions and compare the chromatograms. Purity is calculated based on the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.

Mass Spectrometry (MS)

MS provides information about the molecular weight of the compound, further confirming its identity.

Impurity Profiling

A thorough impurity profile should be established, identifying potential process-related impurities and degradation products. [2][3][4][5]This involves the use of hyphenated techniques like LC-MS to identify and characterize unknown peaks in the HPLC chromatogram.

IV. Conclusion

The synthesis and purification of this compound-potassium require a systematic approach grounded in the principles of organic synthesis and purification science. The hypothetical protocols provided in this application note offer a robust starting point for researchers. It is imperative that each step is carefully monitored with appropriate analytical techniques to ensure the final product meets the required specifications of purity and identity for its intended application in drug development.

V. References

  • Overview On Impurity Profiling For Pharmaceutical Drug Candidates. (n.d.). International Journal of Pharmaceutical Research and Applications. Retrieved January 21, 2026, from [Link]

  • Pawar, S. S., et al. (2020). Impurity profiling emerging trends in quality control of pharmaceuticals. ResearchGate. Retrieved January 21, 2026, from [Link]

  • (No author). (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC. Retrieved January 21, 2026, from [Link]

  • (No author). (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • (No author). (2004). WO 2004/039352 A2. Google Patents. Retrieved January 21, 2026, from

  • (No author). (2005). US6916935B2 - Losartan potassium synthesis. Google Patents. Retrieved January 21, 2026, from

  • (No author). (n.d.). This compound-POTASSIUM. GSRS. Retrieved January 21, 2026, from [Link]

  • (No author). (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Retrieved January 21, 2026, from [Link]

  • (No author). (2020). Regulatory aspects of Impurity profiling. ijdra. Retrieved January 21, 2026, from [Link]

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved January 21, 2026, from [Link]

  • (No author). (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved January 21, 2026, from [Link]

  • (No author). (2024). LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. PubMed. Retrieved January 21, 2026, from [Link]

  • (No author). (2023). WO2023205164A1 - Processes for the preparation of finerenone. Google Patents. Retrieved January 21, 2026, from

  • Sojitra, U. T., & Chotaliya, M. B. (2021). Analytical method development and validation for simultaneous estimation of Fimasartan Potassium Trihydrate and Cilnidipine in synthetic mixture by HPLC for the treatment of hypertension stage-II. ResearchGate. Retrieved January 21, 2026, from [Link]

  • (No author). (n.d.). CN101428826B - Crystallization method for high-purity potassium fluoride. Google Patents. Retrieved January 21, 2026, from

  • (No author). (2022). Method development and validation for the determination of potassium (K 2 O) in fertilizer samples by flame photometry technique. Journal of King Saud University - Science. Retrieved January 21, 2026, from [Link]

  • Zheng, Y. (2024). Crystallization Kinetics of Potassium Sulfate Produced by Stirred Crystallization. ResearchGate. Retrieved January 21, 2026, from [Link]

  • (No author). (2024). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF FIMASARTAN POTASSIUM TRIHYDRATE AND CILNIDIPINE. Cuestiones de Fisioterapia. Retrieved January 21, 2026, from [Link]

  • (No author). (1971). US3598545A - Potassium sulfate crystallization process with the addition of a polyimine. Google Patents. Retrieved January 21, 2026, from

  • (No author). (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Research Square. Retrieved January 21, 2026, from [Link]

  • (No author). (n.d.). In Australia, Veolia produces fertilizer using potassium crystallization. Veolia. Retrieved January 21, 2026, from [Link]

  • Dhaware, A., et al. (2022). Analytical Method Development and Validation for Assay of Fimasartan Potassium Trihydrate and Chlorthalidone in Tablet Dosage Form by Using RP-HPLC. IRJPMS. Retrieved January 21, 2026, from [Link]

  • (No author). (2020). WO 2020/159949 A1. Google Patents. Retrieved January 21, 2026, from

Sources

Application of Fenridazon in Weed Control Research for Specific Crops: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Fenridazon (Fenquinotrione) - A New Frontier in Weed Management

This compound exhibits high efficacy against a broad spectrum of broadleaf and sedge weeds, including those resistant to acetolactate synthase (ALS) inhibitors.[5][6][7] While its initial development has focused on providing excellent weed control and crop safety in rice, ongoing research and registration efforts are exploring its utility in other key crops such as wheat, corn, and soybeans.[8] The registration of Fenquinotrione, branded as Effeeda®, is in progress in various regions, including Great Britain, for use in cereals and rice.[9] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for investigating the use of this compound in weed control research for wheat, corn, and soybeans.

Mechanism of Action and Selectivity

This compound's herbicidal activity stems from its potent inhibition of the HPPD enzyme, a key component in the biochemical pathway responsible for plastoquinone and tocopherol biosynthesis.[4] Plastoquinone is an essential cofactor for phytoene desaturase, a critical enzyme in the carotenoid biosynthesis pathway. By inhibiting HPPD, this compound effectively halts carotenoid production. Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. In their absence, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching symptoms in susceptible weeds, followed by necrosis and death.

This compound is a potent inhibitor of HPPD, with IC50 values of 44.7 nM and 27.2 nM against Arabidopsis thaliana and rice HPPD, respectively.[10] The selectivity of this compound in certain crops, particularly rice, is a result of rapid metabolic degradation within the tolerant plant.[5][6][7][11][12] In rice, this detoxification is primarily mediated by the cytochrome P450 enzyme, CYP81A6, which catalyzes the demethylation of this compound, followed by glucose conjugation.[5][6][7] This metabolic pathway converts the active herbicide into non-toxic metabolites, ensuring the crop's safety.[5] Understanding the metabolic pathways in different crop species is crucial for determining their tolerance to this compound.

Physicochemical and Environmental Fate Properties of this compound

A thorough understanding of this compound's properties is essential for designing effective and environmentally responsible weed control programs.

PropertyValueInterpretationSource
Molecular Weight 424.83 g/mol -[2]
Water Solubility (20°C, pH 7) 3835 mg/LHigh[2]
Vapor Pressure (20°C) 3.42 x 10⁻⁴ mPaLow volatility[2]
Log P (Octanol-water partition coefficient) -0.33Low potential for bioaccumulation[2]
Soil Aerobic Metabolism (DT₅₀, lab at 20°C) 143 daysPersistent[2]
Soil Aerobic Metabolism (DT₅₀, field) 38.6 daysModerately persistent[2]

Application in Wheat (Triticum aestivum)

While specific protocols for this compound in wheat are still emerging, research on other HPPD-inhibiting herbicides provides a strong foundation for experimental design. Bipyrazone, another HPPD inhibitor, has shown potential for post-emergence broadleaf weed control in wheat.[13]

Rationale for Use in Wheat

Broadleaf weeds are a significant challenge in wheat production, competing for resources and reducing yield. This compound's demonstrated efficacy against a wide range of broadleaf weeds makes it a promising candidate for inclusion in wheat weed management programs. Its unique mode of action can also be a valuable tool for managing weed populations that have developed resistance to other herbicide classes.

Experimental Protocol: Evaluating Post-Emergence Efficacy and Crop Safety

This protocol outlines a foundational experiment to determine the optimal application timing and rate of this compound for post-emergence weed control in wheat.

Objective: To assess the efficacy of this compound on key broadleaf weeds and evaluate the tolerance of different wheat cultivars at various growth stages.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a factorial arrangement of treatments and four replications.

  • Factors:

    • This compound Rate (g a.i./ha): 0 (untreated control), 50, 75, 100, 150.

    • Application Timing (Wheat Growth Stage - Zadoks scale): ZS 13-14 (3-4 leaves unfolded), ZS 30-32 (stem elongation).

    • Wheat Cultivars: Include at least two locally relevant cultivars with different genetic backgrounds.

Methodology:

  • Plot Establishment: Establish plots of a standard size (e.g., 3m x 6m) with a central spray boom alley.

  • Weed Seeding (Optional): If natural weed pressure is insufficient, overseed plots with a known density of target weed species (e.g., Galium aparine, Veronica persica, Stellaria media).

  • Herbicide Application:

    • Calibrate a backpack sprayer to deliver a consistent volume (e.g., 200 L/ha) at a specified pressure.

    • Apply treatments at the designated wheat growth stages. Include a weedy check and a weed-free check (maintained by hand weeding) for comparison.

  • Data Collection:

    • Weed Control Efficacy (%): Visually assess weed control at 7, 14, 28, and 56 days after treatment (DAT) on a scale of 0% (no control) to 100% (complete control).

    • Crop Injury (%): Visually assess crop injury (stunting, chlorosis, necrosis) at 7, 14, and 28 DAT on a scale of 0% (no injury) to 100% (crop death).

    • Weed Biomass (g/m²): At 28 DAT, harvest above-ground weed biomass from a designated quadrat in each plot.

    • Crop Height (cm): Measure the height of ten randomly selected wheat plants per plot at 28 DAT.

    • Yield ( kg/ha ): Harvest the entire plot at maturity and determine grain yield, adjusted for moisture content.

Causality Behind Experimental Choices:

  • Factorial Design: Allows for the investigation of interactions between this compound rate and application timing, providing a more comprehensive understanding of its performance.

  • Multiple Rates: Helps to identify the dose-response relationship for both weed control and crop tolerance, enabling the determination of an optimal use rate.

  • Varied Timings: Wheat's sensitivity to herbicides can change with its growth stage. Testing at both early and later stages is crucial for defining the application window.

  • Multiple Cultivars: Wheat cultivars can exhibit differential tolerance to herbicides due to genetic variations in metabolism.

Application in Corn (Zea mays)

HPPD-inhibiting herbicides are widely used for both pre- and post-emergence weed control in corn.[4][14][15] Corn possesses a natural tolerance to many HPPD inhibitors due to its ability to rapidly metabolize the herbicide.

Rationale for Use in Corn

This compound's efficacy against problematic broadleaf weeds, including those resistant to other herbicides, makes it a valuable potential tool for corn growers. Its use in a program with other modes of action can enhance overall weed control and help mitigate the development of herbicide resistance.

Experimental Protocol: Pre-Emergence and Post-Emergence Weed Control

This protocol is designed to evaluate this compound's performance as both a pre-emergence and post-emergence herbicide in corn.

Objective: To determine the efficacy of this compound on key annual grass and broadleaf weeds and to assess corn tolerance to pre- and post-emergence applications.

Experimental Design:

  • Design: RCBD with four replications.

  • Treatments:

    • Weedy Check

    • Weed-Free Check

    • This compound (100 g a.i./ha) PRE

    • This compound (150 g a.i./ha) PRE

    • This compound (200 g a.i./ha) PRE

    • This compound (75 g a.i./ha) POST (V4-V6 corn stage)

    • This compound (100 g a.i./ha) POST (V4-V6 corn stage)

    • This compound (75 g a.i./ha) + Atrazine (1000 g a.i./ha) POST (V4-V6 corn stage)

    • Standard Commercial Herbicide Program (for comparison)

Methodology:

  • Plot Establishment: As described for wheat.

  • Herbicide Application:

    • PRE: Apply treatments within 3 days of planting, before crop or weed emergence.

    • POST: Apply treatments when corn is at the V4-V6 growth stage and weeds are actively growing and within the recommended size for control.

  • Data Collection:

    • Weed Control Efficacy (%): Assess at 14, 28, and 56 DAT for both PRE and POST applications.

    • Crop Injury (%): Assess at 7, 14, and 28 DAT.

    • Weed Density and Biomass: At 28 DAT, count and harvest weeds from a designated quadrat.

    • Corn Stand Count: Record the number of corn plants per unit area early in the season.

    • Yield: Harvest corn at maturity and determine grain yield.

Causality Behind Experimental Choices:

  • PRE vs. POST: Evaluating both application methods is crucial as they target different weed emergence timings and offer different benefits in a weed management program.

  • Tank-Mixing: The inclusion of atrazine, a photosystem II inhibitor, is based on the known synergistic effects with HPPD inhibitors, which can broaden the weed control spectrum and increase efficacy.[4][14][15]

  • Growth Stage Specificity: Applying POST treatments at the V4-V6 stage is critical, as this is a key period for weed competition in corn.[16][17]

Application in Soybean (Glycine max)

Soybeans are naturally sensitive to HPPD-inhibiting herbicides. Therefore, the use of this compound in conventional soybeans is not feasible. However, the development of HPPD-inhibitor-tolerant soybean varieties through genetic engineering opens the door for the application of this herbicide class in soybean production.[4][15]

Rationale for Use in HPPD-Tolerant Soybeans

The availability of HPPD-tolerant soybeans would provide growers with a new and effective tool for managing difficult-to-control broadleaf weeds, particularly those resistant to glyphosate and other commonly used herbicides.

Experimental Protocol: Evaluating Crop Tolerance and Weed Efficacy in HPPD-Tolerant Soybeans

This protocol is intended for use with soybean lines that have been genetically modified to tolerate HPPD-inhibiting herbicides.

Objective: To confirm the tolerance of HPPD-tolerant soybean lines to this compound and to evaluate its efficacy on key broadleaf weeds.

Experimental Design:

  • Design: RCBD with a split-plot arrangement and four replications.

  • Main Plots: Soybean Variety (HPPD-tolerant line vs. a conventional, non-tolerant line).

  • Sub-Plots: Herbicide Treatment:

    • Untreated Control

    • This compound (100 g a.i./ha) PRE

    • This compound (150 g a.i./ha) PRE

    • This compound (75 g a.i./ha) POST (V3-V4 soybean stage)

    • This compound (100 g a.i./ha) POST (V3-V4 soybean stage)

    • Glyphosate (standard rate for comparison in the HPPD-tolerant line)

Methodology:

  • Plot Establishment: Plant both soybean varieties in their respective main plots.

  • Herbicide Application: Apply PRE and POST treatments as described for corn.

  • Data Collection:

    • Crop Injury (%): Pay close attention to the non-tolerant variety to confirm its sensitivity. Assess at 7, 14, and 28 DAT.

    • Weed Control Efficacy (%): Assess at 14, 28, and 56 DAT.

    • Soybean Height and Nodule Formation: At the R2-R3 stage, measure plant height and carefully excavate roots to assess nodulation.

    • Yield: Harvest soybeans at maturity and determine grain yield.

Causality Behind Experimental Choices:

  • Split-Plot Design: This design is efficient for comparing the response of different soybean varieties to various herbicide treatments.

  • Inclusion of a Non-Tolerant Variety: This serves as a crucial control to verify the mechanism of tolerance in the genetically modified line.

  • Assessment of Nodule Formation: Herbicide applications can sometimes impact symbiotic nitrogen fixation. Evaluating nodulation is an important aspect of assessing overall crop health.

Data Presentation and Visualization

Data Summary Tables

Table 1: Example Data Summary for this compound Efficacy in Wheat

This compound Rate (g a.i./ha)Application Timing (Zadoks)Weed Control (%) (28 DAT)Crop Injury (%) (14 DAT)Wheat Yield ( kg/ha )
50ZS 13-147525500
75ZS 13-148845400
100ZS 13-149565350
50ZS 30-327015600
75ZS 30-328535550
100ZS 30-329255450
0 (Weedy Check)-003500
0 (Weed-Free)-10006000

Table 2: Example Data Summary for this compound Efficacy in Corn

TreatmentApplication TimingWeed Control (%) (28 DAT)Crop Injury (%) (14 DAT)Corn Yield ( kg/ha )
This compound (150 g a.i./ha)PRE90110500
This compound (100 g a.i./ha)POST92510300
This compound (75) + Atrazine (1000)POST98310700
Weedy Check-006000
Weed-Free Check-100011500
Experimental Workflow Diagrams

Fenridazon_Wheat_Trial cluster_setup Plot Setup cluster_application Herbicide Application cluster_data Data Collection plot_establishment Plot Establishment (RCBD, 4 Reps) cultivar_selection Select Wheat Cultivars (min. 2) plot_establishment->cultivar_selection weed_seeding Overseed with Target Weeds cultivar_selection->weed_seeding timing1 Application at ZS 13-14 weed_seeding->timing1 timing2 Application at ZS 30-32 weed_seeding->timing2 rate_application Apply this compound Rates (0, 50, 75, 100, 150 g a.i./ha) timing1->rate_application timing2->rate_application efficacy Weed Control Efficacy (7, 14, 28, 56 DAT) rate_application->efficacy injury Crop Injury (7, 14, 28 DAT) rate_application->injury biomass Weed Biomass (28 DAT) rate_application->biomass yield Grain Yield (at maturity) rate_application->yield caption Workflow for Post-Emergence this compound Trial in Wheat

Caption: Workflow for Post-Emergence this compound Trial in Wheat

Fenridazon_Corn_Trial cluster_pre Pre-Emergence Application cluster_post Post-Emergence Application cluster_data_collection Data Collection & Analysis start Start: Corn Planting pre_app Apply PRE Treatments (within 3 days of planting) start->pre_app post_app Apply POST Treatments (V4-V6 corn stage) start->post_app data_points Weed Control Crop Injury Weed Biomass Yield pre_app->data_points post_app->data_points analysis Statistical Analysis data_points->analysis caption Workflow for PRE and POST this compound Trials in Corn

Caption: Workflow for PRE and POST this compound Trials in Corn

Concluding Remarks for the Research Professional

This compound represents a significant advancement in herbicide technology, offering a novel mode of action for the control of a wide range of challenging weeds. While its primary application is currently in rice, the protocols and research directions outlined in this guide provide a robust framework for investigating its potential in wheat, corn, and soybeans. As with any herbicide research, it is imperative to adhere to good laboratory and field practices, including proper stewardship to mitigate the development of herbicide resistance. The continued exploration of this compound's utility in diverse cropping systems will be instrumental in developing sustainable and effective weed management strategies for global agriculture.

References

  • Development of a rice herbicide, fenquinotrione. (2022). Journal of Pesticide Science. [Link]

  • Development of a rice herbicide, fenquinotrione. (2022). Journal of Pesticide Science. [Link]

  • Development of a rice herbicide, fenquinotrione. (n.d.). Ceek.jp Altmetrics. [Link]

  • Fenquinotrione (Pesticides). (2017). PubMed. [Link]

  • 2,4-D 101: Everything Farmers Need to Know About 2,4-D. (2025). FBN. [Link]

  • Fenquinotrione (Pesticides). (2017). PMC - NIH. [Link]

  • Effeeda (Fenquinotrione) registration progress. (2024). Certis Belchim. [Link]

  • Fenquinotrione (Ref: KIH-3653). (n.d.). AERU - University of Hertfordshire. [Link]

  • Mechanism of action and selectivity of a novel herbicide, fenquinotrione. (2026). ResearchGate. [Link]

  • Fenquinotrione: A new herbicide for weed control in rice. (2014). Morressier. [Link]

  • 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. (2022). Weed Technology. [Link]

  • Mechanism of action and selectivity of a novel herbicide, fenquinotrione. (2021). Journal of Pesticide Science. [Link]

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. (2022). UNL Digital Commons. [Link]

  • Development of a rice herbicide, fenquinotrione. (2022). ResearchGate. [Link]

  • 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. (2023). Illinois Experts. [Link]

  • HPPD resistance limiting corn post-emergence options. (2025). Brownfield Ag News. [Link]

  • Bipyrazone: a new HPPD-inhibiting herbicide in wheat. (2016). SciSpace. [Link]

  • Timing Weed Control in Corn to Get the Most Effect. (n.d.). UNL CropWatch. [Link]

  • Corn Response to POST-Applied HPPD-Inhibitor Based Premix Herbicides with In-Furrow and Foliar-Applied Insecticides. (2015). BioOne Complete. [Link]

  • Efficacy of HPPD-inhibiting herbicides applied preemergence or postemergence for control of multiple herbicide resistant waterhemp [Amaranthus tuberculatus (Moq.) Sauer]. (n.d.). Canadian Science Publishing. [Link]

Sources

Illuminating the Path: Using Fenridazon to Unravel Carotenoid Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the application of fenridazon, a potent pyridazinone herbicide, as a chemical tool to investigate the intricate pathways of carotenoid biosynthesis in plants. By specifically inhibiting the enzyme phytoene desaturase (PDS), this compound provides a powerful method for inducing the accumulation of the colorless carotenoid precursor, phytoene. This accumulation serves as a clear and quantifiable marker for studying pathway dynamics, gene regulation, and the efficacy of potential new herbicidal compounds. These notes provide both the theoretical framework and detailed, field-proven protocols for utilizing this compound in your research, enabling a deeper understanding of this vital metabolic pathway.

Introduction: The Significance of Carotenoid Biosynthesis

Carotenoids are a diverse group of isoprenoid-derived pigments found ubiquitously in photosynthetic organisms.[1][2][3] They are responsible for many of the vibrant yellow, orange, and red colors observed in fruits, flowers, and autumn leaves.[4] Beyond their aesthetic contribution, carotenoids are indispensable for plant life, playing critical roles in:

  • Photosynthesis: Acting as accessory light-harvesting pigments and protecting the photosynthetic apparatus from photo-oxidative damage.[1][4][5]

  • Phytohormone Precursors: Serving as precursors for the synthesis of essential plant hormones such as abscisic acid (ABA) and strigolactones, which regulate plant development and stress responses.[4][5][6][7]

  • Human Health: Providing essential nutrients for human health, including provitamin A, and exhibiting antioxidant properties that may help in the prevention of chronic diseases.[3][7]

Given their fundamental importance, the carotenoid biosynthesis pathway is a key target for the development of herbicides and for metabolic engineering efforts aimed at enhancing the nutritional value of crops.[1][8]

Mechanism of Action: this compound as a Specific Inhibitor of Phytoene Desaturase (PDS)

The biosynthesis of carotenoids from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) involves a series of enzymatic steps.[3][7] A critical enzyme in this pathway is phytoene desaturase (PDS) , which catalyzes the desaturation of the colorless C40 carotenoid precursor, 15-cis-phytoene, into phytofluene.[7][9][10] This is a rate-limiting step and a common target for bleaching herbicides.[8][11][12]

This compound, a member of the pyridazinone class of herbicides, acts as a potent and specific inhibitor of PDS.[12][13][14] Its mechanism of action involves binding to the PDS enzyme, preventing the desaturation of phytoene.[9][10] This inhibition leads to the accumulation of phytoene within the plant tissues, resulting in a characteristic bleaching or whitening effect due to the lack of colored carotenoids and subsequent photo-oxidation of chlorophyll.[11][13] This specific and predictable effect makes this compound an invaluable tool for studying the carotenoid biosynthesis pathway.

Below is a diagram illustrating the carotenoid biosynthesis pathway and the specific point of inhibition by this compound.

Carotenoid_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) PSY Phytoene Synthase (PSY) GGPP->PSY Phytoene Phytoene (colorless) PSY->Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS Phytofluene Phytofluene PDS->Phytofluene This compound This compound This compound->PDS ZDS ζ-Carotene Desaturase (ZDS) Phytofluene->ZDS Lycopene Lycopene (red) ZDS->Lycopene LCY Lycopene Cyclase (LCY) Lycopene->LCY Carotenes α- & β-Carotene (orange) LCY->Carotenes Xanthophylls Xanthophylls (yellow) Carotenes->Xanthophylls

Caption: Carotenoid biosynthesis pathway with this compound inhibition of PDS.

Experimental Design and Considerations

The effective use of this compound as a research tool requires careful experimental design. The following workflow provides a robust framework for studying its effects on carotenoid biosynthesis.

Experimental_Workflow start Plant Material Selection & Growth treatment This compound Treatment (Dose-Response & Time-Course) start->treatment sampling Tissue Sampling treatment->sampling analysis Parallel Analysis sampling->analysis carotenoid Carotenoid Extraction & Quantification (HPLC / Spectrophotometry) analysis->carotenoid gene_expression RNA Extraction & qRT-PCR Analysis (PDS, PSY, etc.) analysis->gene_expression phenotype Phenotypic Analysis (Bleaching, Growth Inhibition) analysis->phenotype data Data Interpretation & Pathway Modeling carotenoid->data gene_expression->data phenotype->data

Caption: General experimental workflow for studying carotenoid biosynthesis using this compound.

Plant Material and Growth Conditions

The choice of plant material will depend on the specific research question. Fast-growing species such as Arabidopsis thaliana or crop species like wheat, barley, or tomato are commonly used.[13][15][16] It is crucial to maintain consistent and controlled growth conditions (light, temperature, humidity) to ensure reproducibility.

This compound Treatment
  • Dose-Response: To determine the optimal concentration of this compound, a dose-response experiment is essential. This involves treating plants with a range of this compound concentrations to identify the concentration that effectively inhibits PDS without causing excessive secondary stress effects.

  • Time-Course: A time-course experiment will reveal the dynamics of phytoene accumulation and the subsequent depletion of downstream carotenoids. Samples should be collected at multiple time points following treatment.

Detailed Protocols

Protocol 1: Carotenoid Extraction from Plant Tissues

This protocol is adapted from established methods for carotenoid extraction.[4][5][17][18] The choice of solvent is critical for efficient extraction.[18][19]

Materials:

  • Plant tissue (leaves, stems, etc.)

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone (HPLC grade)

  • Petroleum ether or a hexane/ethanol mixture[19]

  • Anhydrous sodium sulfate

  • Saponification solution (optional, for samples with high chlorophyll content): 60% (w/v) KOH in methanol

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Harvest a known weight of plant tissue (e.g., 100 mg) and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a centrifuge tube and add 1 mL of acetone. Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Repeat the extraction (steps 3-5) with the pellet until the tissue is colorless. Pool the supernatants.

  • (Optional Saponification): If chlorophyll interference is a concern, add an equal volume of saponification solution to the pooled supernatant and incubate in the dark at room temperature for 2 hours.[20]

  • Add an equal volume of petroleum ether and 1/10 volume of distilled water to the extract. Vortex and then centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Collect the upper petroleum ether phase containing the carotenoids.

  • Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

  • Resuspend the carotenoid extract in a known volume of a suitable solvent for analysis (e.g., acetone for spectrophotometry, or the mobile phase for HPLC).

Protocol 2: Quantification of Total Carotenoids by Spectrophotometry

This method provides a rapid estimation of the total carotenoid content.[21][22][23]

Materials:

  • Carotenoid extract (from Protocol 1)

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure the absorbance of the carotenoid extract at 450 nm using the resuspension solvent as a blank.[20][22]

  • Calculate the total carotenoid concentration using the Beer-Lambert law and an appropriate extinction coefficient for the solvent used. For acetone, a common equation is: Total Carotenoids (µg/mL) = (A450 x Volume of extract (mL) x 10^4) / (A^1%_1cm x Sample weight (g)) Where A^1%_1cm is the extinction coefficient (typically around 2500 for a mixed carotenoid extract in acetone).

Protocol 3: Analysis of Carotenoid Profiles by High-Performance Liquid Chromatography (HPLC)

HPLC provides detailed separation and quantification of individual carotenoids, including the accumulating phytoene.[15][24][25][26][27] A C30 column is often preferred for its excellent separation of carotenoid isomers.[5][17]

Materials:

  • Carotenoid extract (from Protocol 1)

  • HPLC system with a photodiode array (PDA) detector

  • C30 or C18 reverse-phase column[25]

  • Mobile phase solvents (e.g., methanol, acetonitrile, dichloromethane, triethylamine)[24][25]

  • Carotenoid standards (phytoene, β-carotene, lutein, etc.)

Procedure:

  • Prepare the mobile phase according to established methods. A gradient elution is often necessary for optimal separation.[5]

  • Filter the resuspended carotenoid extract through a 0.22 µm syringe filter before injection.

  • Inject the sample into the HPLC system.

  • Monitor the elution of carotenoids using the PDA detector at wavelengths between 286 nm (for phytoene) and 450 nm (for colored carotenoids).

  • Identify individual carotenoids by comparing their retention times and spectral data with those of authentic standards.

  • Quantify the concentration of each carotenoid by integrating the peak area and comparing it to a standard curve.

CarotenoidTypical Retention Time (min)λmax (nm)Expected Change with this compound
PhytoeneEarly eluting276, 286, 297Significant Increase
PhytoflueneEarly eluting331, 348, 367Decrease
ζ-CaroteneIntermediate378, 400, 425Decrease
LycopeneLate eluting446, 472, 505Significant Decrease
β-CaroteneLate eluting425, 450, 478Significant Decrease
LuteinIntermediate421, 445, 474Significant Decrease
Protocol 4: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Analyzing the expression of key genes in the carotenoid biosynthesis pathway can reveal regulatory feedback mechanisms.[6][16][28][29][30]

Materials:

  • Plant tissue (treated and control)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR instrument and reagents (e.g., SYBR Green)

  • Primers for target genes (e.g., PSY, PDS, ZDS) and reference genes (e.g., Actin, Ubiquitin)

Procedure:

  • Extract total RNA from plant tissues using a commercial kit or a standard protocol.

  • Synthesize first-strand cDNA from the RNA template.

  • Perform qPCR using gene-specific primers for the target and reference genes.

  • Analyze the relative gene expression levels using the 2^-ΔΔCt method.[6]

Data Interpretation and Expected Outcomes

Treatment of plants with this compound is expected to yield the following results:

  • Phenotypic Changes: A visible bleaching of green tissues will occur over time, with the severity dependent on the this compound concentration and the light intensity.

  • Carotenoid Profile: HPLC analysis will show a dramatic accumulation of phytoene and a corresponding decrease in all downstream carotenoids (phytofluene, ζ-carotene, lycopene, β-carotene, and xanthophylls).

  • Gene Expression: The expression of carotenoid biosynthesis genes may be altered due to feedback regulation. For instance, the blockage of the pathway might lead to an upregulation of upstream genes like PSY in an attempt to compensate.[2]

Troubleshooting

ProblemPossible CauseSolution
No phytoene accumulationThis compound concentration too low; Ineffective delivery of this compoundIncrease this compound concentration; Ensure proper application method (e.g., soil drench, foliar spray with surfactant)
Plant deathThis compound concentration too highPerform a dose-response curve to find the optimal concentration
Poor carotenoid extractionInefficient solvent; Incomplete tissue disruptionUse a more effective solvent system; Ensure tissue is ground to a fine powder
Poor HPLC peak resolutionInappropriate mobile phase or columnOptimize the mobile phase gradient; Use a C30 column for better isomer separation

Conclusion

This compound is a powerful and specific inhibitor of phytoene desaturase, making it an exceptional tool for the study of carotenoid biosynthesis. By following the detailed protocols and considering the experimental design principles outlined in these application notes, researchers can effectively probe the dynamics of this essential metabolic pathway. The insights gained from such studies are crucial for advancing our understanding of plant physiology, developing new and effective herbicides, and engineering crops with enhanced nutritional value.

References

Sources

Application Notes and Protocols: Methods for Assessing Fenridazon's Impact on Seed Germination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fenridazon, a pyridazine derivative, is recognized for its activity as a plant growth regulator.[1] Its chemical structure, 1-(4-chlorophenyl)-6-methyl-4-oxopyridazine-3-carboxylic acid, suggests potential interactions with various physiological processes within plants.[2][3] Understanding the impact of such compounds on the critical early life stage of seed germination is paramount for both agricultural applications and ecological risk assessment. Seed germination is a complex process governed by a delicate interplay of endogenous hormonal signals and environmental cues.[4][5] The balance between abscisic acid (ABA), a primary inhibitor of germination, and gibberellins (GA), key promoters of germination, is a central regulatory node.[6][7][8] Any exogenous chemical that perturbs this balance can have significant consequences for seedling establishment and, ultimately, crop yield or ecosystem stability.[9][10][11]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously assess the effects of this compound on seed germination. The protocols outlined herein are designed to be self-validating, incorporating standardized methodologies from authoritative bodies such as the Organization for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[12][13][14] By adhering to these robust methods, researchers can generate reliable and reproducible data to elucidate the phytotoxic potential and mechanisms of action of this compound.

Underlying Principles: The Hormonal Tug-of-War in Germination

Successful seed germination is contingent on the transition from a dormant to a metabolically active state, culminating in the emergence of the radicle. This transition is largely dictated by the ratio of ABA to GA.[6][7] ABA promotes dormancy and inhibits germination, while GAs counteract this effect, promoting the breakdown of stored food reserves and embryo expansion.[15][16] Environmental factors such as light and temperature modulate this hormonal balance.[4][8] It is hypothesized that this compound, like many agrochemicals, may exert its influence by interfering with the biosynthesis, catabolism, or signal transduction pathways of these key hormones.[17] The following protocols are designed not only to quantify the phenotypic effects of this compound on germination but also to provide a framework for investigating these underlying molecular mechanisms.

PART 1: Core Protocols for Phytotoxicity Assessment

This section details standardized, internationally recognized protocols for assessing the phytotoxicity of chemical compounds on seed germination and early seedling growth. Adherence to these guidelines ensures data comparability and regulatory acceptance.

Protocol 1: Standard Seed Germination and Root Elongation Test (Adapted from OECD 208 and EPA OCSPP 850.4200)

This protocol is a fundamental assay to determine the dose-dependent effect of this compound on seed germination and radicle elongation.[14][18][19] It is a rapid and sensitive method for initial phytotoxicity screening.[20][21][22]

Experimental Workflow

G cluster_prep Preparation cluster_exp Exposure cluster_data Data Collection & Analysis A Prepare this compound Stock & Working Solutions D Moisten Filter Paper with Test Solutions A->D B Select & Surface-Sterilize Test Seeds E Place Seeds in Petri Dishes B->E C Prepare Petri Dishes with Filter Paper Substrate C->D D->E Apply solution F Incubate under Controlled Conditions (e.g., 25°C, dark) E->F Seal & place in incubator G Record Germination Counts at Specific Timepoints (e.g., 24, 48, 72h) F->G Periodic observation H Measure Radicle Length at Test Termination (e.g., 72h) F->H Final measurement I Calculate Germination Percentage, Germination Index & EC50 G->I H->I

Caption: Workflow for the standard seed germination and root elongation assay.

Step-by-Step Methodology
  • Preparation of this compound Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetone) and dilute with deionized water to create a series of test concentrations. A geometric series with a factor not exceeding 3 is recommended (e.g., 1, 3, 10, 30, 100 mg/L).[18]

    • Include a negative control (deionized water) and a solvent control if the solvent concentration exceeds 0.1%.

  • Selection and Preparation of Seeds:

    • Select high-quality, certified seeds of one monocotyledonous (e.g., Zea mays - corn, Avena sativa - oat) and one dicotyledonous species (Lepidium sativum - garden cress, Sinapis alba - mustard).[13][22]

    • Surface sterilize seeds by briefly immersing in a 1-5% sodium hypochlorite solution, followed by several rinses with sterile deionized water to prevent microbial contamination.

  • Experimental Setup:

    • Place two layers of sterile filter paper (e.g., Whatman No. 1) into sterile Petri dishes (9 cm diameter).

    • Moisten the filter paper with 5 mL of the respective test solution or control.

    • Arrange 10-20 seeds equidistantly on the filter paper. Use a minimum of three to four replicates per treatment group.[23]

  • Incubation:

    • Seal the Petri dishes with paraffin film to maintain humidity.

    • Incubate in a growth chamber or incubator under controlled conditions. Standard conditions are typically 25 ± 2°C in the dark.[24][25]

  • Data Collection and Endpoints:

    • Germination Percentage: A seed is considered germinated when the radicle has emerged and is at least 2 mm long.[26] Count the number of germinated seeds at fixed intervals (e.g., every 24 hours) for a period of 3 to 5 days.

    • Root Elongation: At the end of the test period, measure the length of the primary root (radicle) of each germinated seedling to the nearest millimeter.

    • Phytotoxicity Symptoms: Record any visible signs of toxicity, such as discoloration, necrosis, or morphological abnormalities of the roots and shoots (if emerged).[27]

Data Analysis and Interpretation
  • Germination Percentage (GP): (Number of germinated seeds / Total number of seeds) x 100

  • Germination Index (GI): A measure that integrates both the germination percentage and the speed of germination.

  • EC50 (Median Effective Concentration): The concentration of this compound that causes a 50% reduction in a measured endpoint (e.g., germination percentage or root elongation) compared to the control.[24] This is determined using probit or logit analysis.

  • NOEC (No Observed Effect Concentration): The highest test concentration at which there is no statistically significant adverse effect compared to the control.[28]

Concentration (mg/L)Replicate 1 GP (%)Replicate 2 GP (%)Replicate 3 GP (%)Average GP (%)Average Root Length (mm)
Control (0)95989696.335.2
194929593.733.8
1085888686.325.1
5045524848.312.4
10010151212.33.1

Table 1: Example data for a germination and root elongation assay.

Protocol 2: Seedling Emergence and Growth Test in Soil (Adapted from OECD 208 & 227)

This protocol assesses the impact of this compound on seedling emergence and growth in a more realistic soil matrix, which can influence the bioavailability and fate of the test chemical.[13][29]

Experimental Workflow

G cluster_prep Preparation cluster_exp Growth Phase cluster_data Data Collection & Analysis A Prepare this compound-Treated Soil B Fill Pots with Treated Soil A->B C Sow Seeds of Test Species B->C D Place Pots in Growth Chamber or Greenhouse C->D E Maintain Controlled Environmental Conditions (Light, Temp, Water) F Count Emerged Seedlings Daily E->F Daily observation G Assess Phytotoxicity Symptoms Weekly E->G Weekly observation H Harvest Shoots at Test Termination (e.g., 14-21 days post-emergence) E->H Final harvest J Calculate Emergence Rate, Biomass Reduction & ER50 F->J I Measure Shoot Height & Biomass (Fresh/Dry Weight) H->I I->J

Caption: Workflow for the seedling emergence and growth test in soil.

Step-by-Step Methodology
  • Preparation of Test Substrate:

    • Use a standardized artificial soil or a natural soil with known characteristics (pH, organic matter content, texture).

    • Incorporate this compound into the soil by thoroughly mixing a solution of the chemical with the soil to achieve the desired nominal concentrations (e.g., in mg/kg of dry soil). Alternatively, for compounds applied via spray, the soil surface can be treated after sowing.[18]

    • Prepare a control group with untreated soil.

  • Experimental Setup:

    • Fill pots with the treated or control soil.

    • Sow a predetermined number of seeds (e.g., 10-20) of selected test species at an appropriate depth.

    • Use at least four replicate pots for each treatment and control group.

  • Growth Conditions:

    • Maintain the pots in a greenhouse or growth chamber with controlled conditions:

      • Temperature: e.g., 22°C (light) / 18°C (dark).[13]

      • Humidity: e.g., 70%.[13]

      • Photoperiod: e.g., 16 hours light / 8 hours dark.[13]

      • Light Intensity: e.g., 350 ± 50 µE/m²/s.[13]

    • Water the pots as needed to maintain optimal soil moisture.

  • Data Collection and Endpoints:

    • Seedling Emergence: Count the number of emerged seedlings daily until the count stabilizes.

    • Phytotoxicity Assessment: At least weekly, visually assess plants for signs of injury, including chlorosis, necrosis, growth inhibition, and morphological changes.[29]

    • Shoot Height and Biomass: At the end of the test (typically 14-21 days after 50% emergence in the control group), measure the shoot height of all surviving plants. Harvest the shoots by cutting them at the soil level and determine the fresh weight. Dry the shoots at 60-70°C to a constant weight to determine the dry biomass.[29]

Data Analysis and Interpretation
  • Emergence Rate (%): (Number of emerged seedlings / Total number of seeds sown) x 100

  • Biomass Reduction (%): ((Control Biomass - Treatment Biomass) / Control Biomass) x 100

  • ER50 (Median Effective Rate): The application rate of this compound causing a 50% reduction in a growth parameter (e.g., shoot biomass) compared to the control.

PART 2: Investigating Mechanisms of Action

The following protocols are designed to explore the potential mechanisms by which this compound may be affecting seed germination, focusing on the key hormonal pathways.

Protocol 3: Quantifying Endogenous ABA and GA Levels

This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if this compound exposure alters the endogenous balance of ABA and GA in seeds.

Step-by-Step Methodology
  • Experimental Setup: Germinate seeds in the presence of a control and a sub-lethal concentration of this compound (e.g., the EC25 for root elongation) as described in Protocol 1.

  • Sample Collection: At specific time points after imbibition (e.g., 0, 12, 24, 48 hours), collect and flash-freeze seed samples in liquid nitrogen.

  • Hormone Extraction: Perform a solid-phase extraction (SPE) or similar method to isolate and purify ABA and various forms of GA from the seed tissue.

  • LC-MS Analysis: Quantify the levels of ABA and GAs using a validated LC-MS/MS method with appropriate internal standards.

  • Data Analysis: Compare the concentrations and ratios of ABA to GA in this compound-treated seeds versus control seeds at each time point. A significant shift in this ratio would strongly suggest interference with hormonal metabolism or signaling.[10]

Protocol 4: Gene Expression Analysis of Hormone Pathway Genes

This protocol uses quantitative reverse transcription PCR (qRT-PCR) to assess whether this compound affects the expression of genes involved in ABA and GA biosynthesis and signaling.

Step-by-Step Methodology
  • Experimental Setup and Sample Collection: Follow steps 1 and 2 from Protocol 3.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the seed samples and synthesize complementary DNA (cDNA).

  • qRT-PCR: Perform qRT-PCR using primers specific for key genes in the ABA and GA pathways (e.g., NCED for ABA biosynthesis, GA20ox for GA biosynthesis, ABI5 for ABA signaling).

  • Data Analysis: Analyze the relative expression levels of target genes in treated versus control samples. Upregulation or downregulation of these genes can pinpoint specific steps in the hormonal pathways affected by this compound.

Hypothesized Signaling Pathway Interaction

G This compound This compound ABA_Pathway ABA Biosynthesis & Signaling This compound->ABA_Pathway Inhibits or Promotes? GA_Pathway GA Biosynthesis & Signaling This compound->GA_Pathway Inhibits or Promotes? Germination Germination ABA_Pathway->Germination Inhibits GA_Pathway->Germination Promotes

Caption: Potential interaction of this compound with ABA and GA pathways regulating germination.

Conclusion

The methodologies presented provide a robust framework for a tiered assessment of this compound's effects on seed germination. Beginning with standardized phytotoxicity tests (Protocols 1 and 2) allows for the determination of effective concentrations and observable phenotypic effects. Subsequent investigation into the underlying hormonal mechanisms (Protocols 3 and 4) can then elucidate the mode of action. This comprehensive approach ensures that data generated is not only reliable and reproducible for regulatory purposes but also contributes to a deeper scientific understanding of how this plant growth regulator interacts with fundamental plant processes. The integration of standardized testing with mechanistic studies is crucial for both the effective development of agrochemicals and the protection of non-target plant species.

References

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  • Yücel, H., & Anlarsal, A. E. (2021). The Effects of Fungicidal Seed Treatments on Seed Germination, Mean Germination Time and Seedling Growth in Safflower (Carthamus tinctorius L.). DergiPark. Available at: [Link]

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Application Notes and Protocols: Fenridazon as a Tool for Inducing Oxidative Stress in Plant Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Oxidative Stress in Plant Biology

In the intricate world of plant biology, reactive oxygen species (ROS) are a fascinating paradox. As natural byproducts of aerobic metabolism, they are indispensable signaling molecules in various physiological processes.[1] However, an imbalance leading to excessive ROS accumulation triggers oxidative stress, a deleterious condition implicated in cellular damage and, ultimately, cell death.[2][3] This very duality makes the controlled induction of oxidative stress a powerful tool for researchers. By systematically applying a pro-oxidant, scientists can unravel the complex signaling networks and defense mechanisms that plants employ to combat this fundamental threat.

Numerous chemical agents are utilized to induce oxidative stress, and herbicides, by their very nature of disrupting critical metabolic pathways, are often potent ROS generators.[4][5][6] This application note explores the potential of Fenridazon, a pyridazinone-based compound, as a novel tool for inducing oxidative stress in plant studies. While its herbicidal properties are acknowledged, its specific application as a research tool for oxidative stress studies is an area ripe for exploration. These protocols provide a comprehensive framework for researchers to investigate and validate the use of this compound for this purpose.

Proposed Mechanism of Action: this compound-Induced Oxidative Stress

This compound belongs to the pyridazinone class of herbicides.[7] While the precise mechanism of this compound-induced ROS generation is not yet fully elucidated in publicly available literature, we can postulate a probable pathway based on the known actions of other pyridazinone herbicides. Many herbicides in this class are known to inhibit photosynthesis, a process rich in electron transport chains that, when disrupted, can lead to the formation of ROS.[8] Specifically, some pyridazinone herbicides interfere with carotenoid biosynthesis.[9] Carotenoids play a crucial role in photoprotection by quenching triplet chlorophyll and scavenging singlet oxygen, a highly reactive ROS.[2]

Therefore, a plausible mechanism is that this compound inhibits carotenoid biosynthesis, leading to a compromised photoprotective system. In the presence of light, this would result in the photo-oxidation of chlorophyll and the generation of singlet oxygen and other ROS, overwhelming the plant's antioxidant defenses and inducing oxidative stress.

Caption: Proposed mechanism of this compound-induced oxidative stress.

Fenridazon_Mechanism This compound This compound Application Inhibition Inhibition of Carotenoid Biosynthesis This compound->Inhibition  Hypothesized Action ReducedCarotenoids Reduced Carotenoid Levels Inhibition->ReducedCarotenoids Chlorophyll Chlorophyll Excitation ReducedCarotenoids->Chlorophyll  Reduced Photoprotection Light Light Energy Light->Chlorophyll ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) Chlorophyll->ROS  Energy Transfer OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Lipid Peroxidation, etc.) OxidativeStress->CellularDamage

Materials and Methods

Reagents
  • This compound (or this compound-potassium)[10][11][12][13]

  • Dimethyl sulfoxide (DMSO) or Ethanol (for stock solution)

  • Murashige and Skoog (MS) medium (for in vitro studies)

  • Potting soil mix (for soil-based studies)

  • Plant species of interest (e.g., Arabidopsis thaliana, tobacco, crop species)

  • Reagents for oxidative stress marker analysis (see specific protocols)

Equipment
  • Analytical balance

  • Magnetic stirrer and stir bars

  • Fume hood

  • Autoclave

  • Growth chambers or greenhouse with controlled light and temperature

  • Spectrophotometer

  • Fluorometer or plate reader

  • Mortar and pestle or tissue homogenizer

  • Centrifuge

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.

  • Stock Solution (e.g., 100 mM):

    • Accurately weigh the required amount of this compound. The molecular weight of this compound is 264.66 g/mol .[10][12]

    • In a fume hood, dissolve the weighed this compound in a minimal amount of a suitable solvent like DMSO or ethanol.

    • Bring the solution to the final volume with sterile distilled water.

    • Store the stock solution at -20°C in a light-protected container.

  • Working Solutions:

    • Prepare fresh working solutions by diluting the stock solution in sterile distilled water or the appropriate plant growth medium.

    • The final concentration of the solvent (e.g., DMSO) in the working solution should be kept low (typically <0.1%) to avoid solvent-induced stress on the plants.

    • Always include a solvent control in your experimental design.

Protocol 2: Application of this compound to Plant Systems

The optimal concentration of this compound to induce sublethal oxidative stress will need to be determined empirically for each plant species and growth stage. A dose-response experiment is highly recommended.

A. In Vitro Application (e.g., Arabidopsis thaliana seedlings)

  • Prepare sterile MS agar plates containing a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50 µM).

  • Surface-sterilize seeds of the plant species and place them on the this compound-containing plates.

  • Incubate the plates in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • Observe and record phenotypic changes (e.g., germination rate, root length, cotyledon greening) over time.

  • Harvest tissue at specific time points for oxidative stress marker analysis.

B. Soil-Based Application (e.g., young plants in pots)

  • Grow plants in pots to the desired developmental stage (e.g., 2-3 weeks old).

  • Apply this compound solution as a soil drench or a foliar spray.

    • Soil Drench: Apply a known volume of the working solution to the soil of each pot.

    • Foliar Spray: Evenly spray the foliage with the working solution until runoff. Include a surfactant in the spray solution if necessary to ensure even coverage.

  • Maintain the plants in a growth chamber or greenhouse.

  • Harvest leaf tissue at different time points post-treatment for analysis.

Caption: General experimental workflow for this compound application.

Experimental_Workflow Start Start DoseResponse Determine Optimal This compound Concentration (Dose-Response Study) Start->DoseResponse PlantGrowth Grow Plants to Desired Stage DoseResponse->PlantGrowth Treatment Apply this compound (and Controls) PlantGrowth->Treatment Incubation Incubate under Controlled Conditions Treatment->Incubation Harvest Harvest Tissue at Time Points Incubation->Harvest Analysis Analyze Oxidative Stress Markers Harvest->Analysis End End Analysis->End

Assessment of Oxidative Stress

The following are established methods to quantify the level of oxidative stress in plant tissues following this compound treatment.

Protocol 3: Measurement of Reactive Oxygen Species (ROS)

In situ detection of ROS can be achieved using fluorescent probes.

  • Hydrogen Peroxide (H₂O₂): Use 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA).

    • Incubate leaf discs or roots in a solution of H₂DCF-DA.

    • H₂DCF-DA is deacetylated by cellular esterases to H₂DCF, which is then oxidized by H₂O₂ to the highly fluorescent DCF.

    • Visualize fluorescence using a fluorescence microscope or quantify it using a fluorometer.

  • Superoxide (O₂⁻): Use Nitroblue Tetrazolium (NBT).

    • Infiltrate leaf tissue with an NBT solution.

    • NBT is reduced by superoxide to form a dark blue formazan precipitate.

    • The intensity of the blue color is indicative of the superoxide level.

Protocol 4: Quantification of Lipid Peroxidation

Lipid peroxidation is a hallmark of oxidative damage to cell membranes. It is commonly estimated by measuring the amount of malondialdehyde (MDA), a secondary breakdown product.

  • Homogenize 0.2-0.5 g of plant tissue in trichloroacetic acid (TCA).

  • Centrifuge the homogenate to pellet debris.

  • Mix the supernatant with thiobarbituric acid (TBA) in a TCA solution.

  • Incubate the mixture in a boiling water bath for 30 minutes.

  • Cool the reaction on ice and centrifuge to clarify the solution.

  • Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance at 600 nm.

  • Calculate the MDA concentration using its extinction coefficient.

Protocol 5: Antioxidant Enzyme Activity Assays

Plants possess a suite of antioxidant enzymes to detoxify ROS. Measuring their activity provides insight into the plant's response to oxidative stress.

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., potassium phosphate buffer, pH 7.0) containing protease inhibitors.

    • Centrifuge the homogenate at 4°C to obtain the crude enzyme extract (supernatant).

  • Superoxide Dismutase (SOD; EC 1.15.1.1) Activity:

    • The assay is based on the inhibition of the photochemical reduction of NBT.

    • The reaction mixture contains the enzyme extract, methionine, NBT, and riboflavin.

    • The reaction is initiated by placing the tubes under a light source.

    • The absorbance is read at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.

  • Catalase (CAT; EC 1.11.1.6) Activity:

    • The assay measures the decomposition of H₂O₂.

    • The reaction is initiated by adding the enzyme extract to a solution of H₂O₂ in a phosphate buffer.

    • The decrease in absorbance at 240 nm is monitored for a set period.

    • CAT activity is calculated using the extinction coefficient of H₂O₂.

  • Ascorbate Peroxidase (APX; EC 1.11.1.11) Activity:

    • This assay measures the decrease in absorbance at 290 nm as ascorbate is oxidized.

    • The reaction mixture contains phosphate buffer, ascorbate, H₂O₂, and the enzyme extract.

    • The reaction is initiated by the addition of H₂O₂.

    • APX activity is calculated using the extinction coefficient of ascorbate.

Caption: Workflow for assessing oxidative stress markers.

Assessment_Workflow HarvestedTissue Harvested Plant Tissue ROS_Detection ROS Detection (H₂DCF-DA, NBT) HarvestedTissue->ROS_Detection Lipid_Peroxidation Lipid Peroxidation (MDA Assay) HarvestedTissue->Lipid_Peroxidation Enzyme_Assays Antioxidant Enzyme Assays (SOD, CAT, APX) HarvestedTissue->Enzyme_Assays Fluorescence_Microscopy Fluorescence Microscopy/ Fluorometry ROS_Detection->Fluorescence_Microscopy Homogenization_LP Homogenize in TCA Lipid_Peroxidation->Homogenization_LP Homogenization_EA Homogenize in Buffer Enzyme_Assays->Homogenization_EA Spectrophotometry_LP Spectrophotometry Homogenization_LP->Spectrophotometry_LP Spectrophotometry_EA Spectrophotometry Homogenization_EA->Spectrophotometry_EA

Data Presentation and Interpretation

The quantitative data obtained from these assays should be presented in a clear and concise manner to facilitate comparison between different treatments and time points.

Table 1: Example Data Table for Oxidative Stress Markers

TreatmentTime PointMDA Content (nmol/g FW)SOD Activity (U/mg protein)CAT Activity (µmol/min/mg protein)APX Activity (µmol/min/mg protein)
Control0 h
Control24 h
Control48 h
This compound (X µM)0 h
This compound (X µM)24 h
This compound (X µM)48 h
Solvent Control24 h

An increase in ROS levels and MDA content in this compound-treated plants compared to controls would be indicative of induced oxidative stress. The response of the antioxidant enzymes can be more complex. An initial increase in their activity might suggest an adaptive response to the stress, while a decrease at higher concentrations or later time points could indicate overwhelming damage to the cellular machinery.

Conclusion

This compound holds promise as a tool for inducing oxidative stress in plant research. Its proposed mechanism of action, through the inhibition of carotenoid biosynthesis and subsequent photooxidative damage, provides a testable hypothesis for its pro-oxidant effects. The protocols outlined in this application note provide a robust framework for researchers to systematically evaluate the efficacy of this compound as an oxidative stress inducer and to explore its effects on plant physiology and defense mechanisms. As with any new tool, careful dose-response studies and comprehensive analysis of multiple oxidative stress markers are crucial for obtaining reliable and interpretable results. The exploration of this compound in this context has the potential to contribute valuable insights into the intricate interplay between oxidative stress and plant life.

References

  • Title: Herbicides and its role in Induction of Oxidative Stress- A Review Source: ijeab URL: [Link]

  • Title: this compound Source: gsrs URL: [Link]

  • Title: this compound-POTASSIUM Source: gsrs URL: [Link]

  • Title: The nexus between reactive oxygen species and the mechanism of action of herbicides Source: Journal of Experimental Botany URL: [Link]

  • Title: this compound (C12H9ClN2O3) Source: PubChemLite URL: [Link]

  • Title: Effect of herbicides on the activity of antioxidant enzymes and ALA-D in transgenic hybrid corn Source: Agricultural and Food Science URL: [Link]

  • Title: Protective effect of plant compounds in pesticides toxicity Source: PMC - NIH URL: [Link]

  • Title: this compound potassium Source: CAS Common Chemistry URL: [Link]

  • Title: Defenses Against ROS in Crops and Weeds: The Effects of Interference and Herbicides Source: CORE URL: [Link]

  • Title: [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella] Source: PubMed URL: [Link]

  • Title: Reactive oxygen species generation and signaling in plants Source: PMC - PubMed Central URL: [Link]

  • Title: Herbicide Mode of Action and Injury Symptoms Source: Applied Weed Science Research URL: [Link]

  • Title: Lecture Inhibition of Photosynthesis Inhibition at Photosystem II Source: Unknown URL: [Link]

  • Title: Herbicide Mode-of-Action Summary Source: Purdue Extension URL: [Link]

  • Title: The Effects of Foliar Application of Phenoxy and Imidazoline Family Herbicides on the Limitation of Primary Photosynthetic Processes in Galega orientalis L. Source: MDPI URL: [Link]

  • Title: Interference in Carotenogenesis as a Mechanism of Action of the Pyridazinone Herbicide Sandoz 6706: Accumulation of C-40 Carotenoid Precursors Inhibition of beta-Carotene Synthesis and Enhancement of Phytoene Epoxidation Source: PubMed URL: [Link]

  • Title: Reactive oxygen species generation and signaling in plants Source: ResearchGate URL: [Link]

  • Title: Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping Source: PubMed URL: [Link]

  • Title: Herbicide How-To: Understanding Herbicide Mode of Action Source: Oklahoma State University URL: [Link]

  • Title: Long‐term effects of herbicides on the photosynthetic apparatus II. Investigations on bentazone inhibition Source: ResearchGate URL: [Link]

  • Title: Reactive Oxygen Species in Plant Interactions With Aphids Source: Frontiers URL: [Link]

  • Title: Reactive Oxygen Species in Plants: From Source to Sink Source: PMC - PubMed Central URL: [Link]

  • Title: Reactive Oxygen and Nitrogen Species in Plants Source: MDPI URL: [Link]

  • Title: Phenazopyridine Source: PubChem - NIH URL: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting poor solubility of Fenridazon in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Fenridazon. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of this compound, particularly in its commonly supplied form, this compound-potassium. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions during your experiments.

Introduction to this compound Solubility

This compound is a pyridazinone derivative. In its parent form, it is a carboxylic acid and, like many organic acids, exhibits poor solubility in neutral aqueous solutions. For this reason, it is almost universally supplied as this compound-potassium, the potassium salt of the parent acid.[1] The use of the salt form is a common strategy to enhance the aqueous solubility of poorly soluble acidic or basic drugs. However, even in its salt form, researchers can encounter solubility challenges, which are primarily rooted in the compound's pH-dependent solubility profile.

Understanding the relationship between pH and the ionization state of this compound is paramount to overcoming these challenges. The Henderson-Hasselbalch equation provides the theoretical framework for this relationship, stating that the ratio of the ionized to the non-ionized form of a weak acid is dependent on the pH of the solution and the pKa of the compound.[2][3][4]

While an experimentally determined pKa for this compound is not widely published, based on its chemical structure—a carboxylic acid attached to a heterocyclic ring system—we can estimate its pKa to be in the range of 3.5 to 4.5 . This estimation is based on the known pKa values of similar aromatic carboxylic acids.[5] This estimated pKa is a critical parameter for the troubleshooting strategies outlined below.

Frequently Asked Questions (FAQs)

Q1: I've added this compound-potassium to water, and it's not dissolving completely. What's the first thing I should check?

A1: The first and most critical parameter to check is the pH of your water. Deionized water, if left exposed to the air, can become slightly acidic due to the absorption of atmospheric carbon dioxide, which forms carbonic acid. If the pH of your water is near or below the pKa of this compound (estimated to be 3.5-4.5), the equilibrium will shift towards the protonated, less soluble free acid form, leading to incomplete dissolution.

Initial Troubleshooting Step: Measure the pH of your solution. If it is below 7, adjust it to a slightly basic pH (e.g., 7.5-8.0) with a small amount of a suitable base like 0.1 M NaOH or KOH. You should observe a significant increase in solubility.

Q2: Why is my solution of this compound-potassium crashing out (precipitating) after I've added it to my acidic buffer?

A2: This is a classic example of pH-dependent solubility. When you introduce the highly soluble, ionized (deprotonated) form of this compound into an environment where the pH is significantly below its pKa, the equilibrium is driven towards the non-ionized (protonated) free acid form. This form is substantially less soluble in aqueous solutions and will precipitate out.

Causality Explained: At a pH below the pKa, the carboxylic acid group of this compound becomes protonated (-COOH). This neutral form is more lipophilic and less soluble in polar solvents like water compared to its ionized salt form (-COO⁻ K⁺).

Q3: Can I prepare a concentrated stock solution of this compound-potassium? What solvent should I use?

A3: Yes, preparing a concentrated stock solution in an appropriate organic solvent is a highly recommended practice. This allows for the addition of a small volume of the stock to your aqueous experimental medium, minimizing the impact of the organic solvent on your overall system.

Based on solubility data for similar potassium salts and pyridazinone derivatives, the following solvents are good candidates for preparing stock solutions:

SolventAnticipated SolubilityRecommended Starting Concentration
Dimethyl Sulfoxide (DMSO)High10-50 mg/mL
Dimethylformamide (DMF)High10-50 mg/mL
EthanolModerate5-10 mg/mL
MethanolModerate5-10 mg/mL

Protocol for Preparing a 10 mg/mL Stock Solution in DMSO:

  • Weigh out 10 mg of this compound-potassium.

  • Add it to a sterile, appropriate-sized vial.

  • Add 1 mL of high-purity DMSO.

  • Vortex or sonicate gently until the solid is completely dissolved.

  • Store the stock solution at -20°C or as recommended by the supplier.

Q4: I need to work at a neutral or slightly acidic pH for my experiment. How can I maintain this compound in solution?

A4: This is a common challenge. If your experimental conditions require a pH near or below the pKa of this compound, you will likely need to employ solubility-enhancing techniques beyond simple pH adjustment of the final solution. The key is to find a balance between maintaining the solubility of your compound and not interfering with your experimental system.

Strategies to Consider:

  • Co-solvents: The addition of a small percentage of an organic co-solvent to your aqueous buffer can increase the solubility of the non-ionized form of this compound. Ethanol, propylene glycol, or polyethylene glycol (PEG) are common choices. Start with a low concentration (e.g., 1-5% v/v) and increase if necessary, keeping in mind the tolerance of your specific assay to the co-solvent.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles that encapsulate the less soluble form of the drug, keeping it in solution.[6] These are typically used at concentrations above their critical micelle concentration (CMC). Start with a concentration of 0.01-0.1% (w/v).

Troubleshooting Guide: Step-by-Step Dissolution Protocol

This section provides a systematic workflow for dissolving this compound-potassium, particularly when facing difficulties.

Diagram: this compound Dissolution Troubleshooting Workflow

Fenridazon_Solubility_Workflow start Start: Weigh this compound-Potassium prep_solvent Prepare Aqueous Solvent (e.g., DI Water, Buffer) start->prep_solvent add_compound Add Compound to Solvent prep_solvent->add_compound dissolved_check Is it fully dissolved? add_compound->dissolved_check success Success! Proceed with Experiment dissolved_check->success Yes measure_ph Measure pH of the Solution dissolved_check->measure_ph No ph_check Is pH > 6.0? measure_ph->ph_check adjust_ph Adjust pH to 7.5-8.0 with 0.1M KOH or NaOH ph_check->adjust_ph No sonicate Apply Gentle Sonication (5-10 minutes) ph_check->sonicate Yes recheck_dissolution Check for Dissolution adjust_ph->recheck_dissolution recheck_dissolution->dissolved_check still_insoluble Still Insoluble? still_insoluble->success No, Dissolved advanced_methods Advanced Troubleshooting still_insoluble->advanced_methods Yes stock_solution Option: Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) advanced_methods->stock_solution sonicate->still_insoluble

Caption: A step-by-step workflow for troubleshooting the dissolution of this compound-potassium.

Detailed Protocol Steps:
  • Initial Attempt:

    • Begin by attempting to dissolve the this compound-potassium in your desired aqueous medium at the target concentration.

    • Stir or vortex the solution for a few minutes.

    • Visually inspect for any undissolved particles.

  • If Not Fully Dissolved - pH Investigation:

    • Use a calibrated pH meter to measure the pH of the suspension.

    • If the pH is below 6.0, it is likely that a significant portion of the this compound has converted to its less soluble free acid form.

    • Slowly add a dilute solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (e.g., 0.1 M) dropwise while stirring until the pH is between 7.5 and 8.0.

    • The solid should dissolve as the pH increases above the pKa.

  • If pH Adjustment is Insufficient - Physical Methods:

    • If some particulate matter remains even after pH adjustment, gentle warming of the solution to 37°C can sometimes aid dissolution.

    • Alternatively, place the vial in a bath sonicator for 5-10 minutes. The high-frequency sound waves can help to break up aggregates and increase the rate of dissolution.[6]

  • For Challenging Experimental Conditions (e.g., required acidic pH):

    • Prepare a Concentrated Stock: As detailed in the FAQ, prepare a concentrated stock solution in an organic solvent like DMSO.

    • Dilute into Final Medium: Add the required volume of the stock solution to your final, pre-warmed (if applicable) aqueous buffer while vortexing. This rapid dilution can often keep the compound in solution, even if the final pH is in a less favorable range (a phenomenon known as kinetic solubility).

    • Consider Co-solvents or Surfactants: If precipitation still occurs, you may need to formulate your aqueous buffer to contain a solubility-enhancing excipient as described in Q4 of the FAQ section.

Understanding the Mechanism: pH and this compound Ionization

The solubility of this compound is fundamentally linked to the ionization state of its carboxylic acid functional group. The following diagram illustrates this relationship.

Diagram: Effect of pH on this compound Ionization and Solubility

Fenridazon_Ionization cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_Solubility This compound (Free Acid) COOH Non-ionized Poorly Water Soluble High_Solubility This compound (Potassium Salt) COO⁻ K⁺ Ionized Highly Water Soluble Low_Solubility:f1->High_Solubility:f1 + OH⁻ - H₂O caption The equilibrium between the poorly soluble free acid and the highly soluble ionized salt of this compound is dictated by the solution's pH.

Sources

Technical Support Center: Overcoming Fenridazon Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Fenridazon. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to this compound degradation in experimental settings. As a pyridazinone derivative, this compound's stability can be influenced by various factors.[1][2] This guide will provide you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter with this compound degradation in a question-and-answer format.

Question 1: I'm observing a rapid loss of this compound in my aqueous solution, even shortly after preparation. What are the likely causes and how can I prevent this?

Answer:

Rapid degradation of this compound in aqueous solutions is a common issue and is often attributed to hydrolysis, particularly at non-optimal pH values.[3] The pyridazinone ring system can be susceptible to cleavage under certain conditions. Additionally, exposure to light and elevated temperatures can accelerate this degradation.

Immediate Troubleshooting Steps:

  • pH Measurement: Immediately measure the pH of your solution. The stability of pyridazinone derivatives can be highly pH-dependent.[4][5]

  • Light Exposure: Ensure your solution is protected from light by using amber vials or by wrapping your containers in aluminum foil. Photodegradation can be a significant factor.[6][7]

  • Temperature Control: Store your solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C) for short-term and long-term storage, respectively. Avoid repeated freeze-thaw cycles.

In-Depth Investigation Protocol:

To systematically identify the cause of degradation, a forced degradation study is recommended.[8][9] This involves intentionally subjecting this compound to various stress conditions to understand its degradation profile.

Protocol: Forced Degradation Study for this compound

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent where it is known to be stable (e.g., DMSO, Methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH.

    • Oxidative Degradation: Dilute the stock solution in 3% H₂O₂.

    • Thermal Degradation: Store the solid compound and the solution at elevated temperatures (e.g., 60°C).

    • Photodegradation: Expose the solution to a calibrated light source (e.g., Xenon lamp) as per ICH Q1B guidelines.[4] Include a dark control stored under the same temperature conditions.

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating UPLC-MS/MS method to quantify the remaining this compound and identify any degradation products.[10][11]

Data Interpretation:

By comparing the degradation under different conditions, you can pinpoint the primary cause. For instance, significant degradation in acidic or basic solutions confirms hydrolysis as the main pathway.

Question 2: My this compound stock solution in DMSO shows signs of precipitation after being stored in the refrigerator. Is this degradation?

Answer:

Precipitation of this compound from a DMSO stock solution upon refrigeration is more likely a physical stability issue rather than chemical degradation. DMSO has a relatively high freezing point (~18.5 °C), and while it can be supercooled, storage at 2-8 °C can lead to solidification or increased viscosity, causing the solute to precipitate.

Recommendations:

  • Storage at Room Temperature: For short-term use, it is often better to store DMSO stock solutions at a controlled room temperature (15-25°C) to avoid freezing.[12]

  • Aliquoting: For long-term storage, aliquot the DMSO stock solution into smaller, single-use volumes and store at -20°C. This prevents repeated freeze-thaw cycles which can introduce moisture and potentially lead to degradation over time.

  • Solubility Check: Before use, ensure the precipitate has fully redissolved by warming the vial to room temperature and vortexing gently. Visually inspect for any undissolved particles.

Frequently Asked Questions (FAQs)

What is the primary degradation pathway for this compound?

While specific degradation pathways for this compound are not extensively published, based on its pyridazinone structure, hydrolysis of the heterocyclic ring is a plausible primary degradation route, especially under acidic or basic conditions.[1][2] Photodegradation is also a likely pathway due to the presence of chromophores in the molecule.[6][7]

How should I prepare and store this compound solutions for in vitro/in vivo studies?

  • Stock Solutions: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. Store aliquots at -20°C for long-term stability.

  • Working Solutions: For aqueous-based assays, dilute the stock solution into your experimental buffer immediately before use. It is advisable to prepare fresh working solutions for each experiment to minimize degradation in the aqueous environment.

What analytical techniques are best for monitoring this compound stability?

A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method coupled with mass spectrometry (MS/MS) is the gold standard.[10][11] This allows for the separation and quantification of the parent compound from its degradation products. A well-developed UPLC method can provide high resolution and sensitivity.

Data & Protocols

Table 1: Recommended Storage Conditions for this compound
FormulationStorage TemperatureContainerDuration
Solid Powder2-8°CTightly sealed, light-resistantLong-term
DMSO Stock Solution-20°C (aliquoted)Tightly sealed vialsLong-term
Aqueous Solution2-8°CAmber vialsShort-term (prepare fresh)
Table 2: Example Forced Degradation Study Design
Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1 M HClRoom Temperature / 60°C0, 2, 4, 8, 24 h
Base Hydrolysis0.1 M NaOHRoom Temperature / 60°C0, 2, 4, 8, 24 h
Oxidation3% H₂O₂Room Temperature0, 2, 4, 8, 24 h
Thermal (Solid)-60°C24, 48, 72 h
Thermal (Solution)Experimental Buffer60°C0, 2, 4, 8, 24 h
Photodegradation-Controlled Light SourcePer ICH Q1B

Visualizing Degradation Pathways

The following diagram illustrates a hypothetical degradation pathway for a pyridazinone derivative, which may share similarities with this compound. This is for illustrative purposes only, and the actual degradation products of this compound must be confirmed experimentally.

Fenridazon_Degradation cluster_main Hypothetical Degradation of a Pyridazinone cluster_hydrolysis Hydrolysis cluster_photo Photodegradation This compound Pyridazinone Core RingOpening Ring-Opened Intermediate This compound->RingOpening Acid/Base Isomerization Photoisomer This compound->Isomerization UV Light Decarboxylation Decarboxylated Product RingOpening->Decarboxylation Further Hydrolysis Oxidation Oxidized Product Isomerization->Oxidation Radical Species

Caption: Hypothetical degradation pathways for a pyridazinone compound.

References

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Available from: [Link]

  • A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. MDPI. Available from: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. Available from: [Link]

  • Stability-Indicating LC Method, In Silico and LC-ESI-MS Analysis of Major Degradation Product, and an In Vitro Biological Safety Study. PubMed. Available from: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available from: [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Available from: [Link]

  • This compound. GSRS. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available from: [Link]

  • Investigation of Pharmaceutical Metabolites in Environmental Waters by LC-MS/MS. ResearchGate. Available from: [Link]

  • Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment. National Institutes of Health. Available from: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available from: [Link]

  • Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature. PubMed. Available from: [Link]

  • Photochemical Fate of Pharmaceuticals in the Environment: Cimetidine and Ranitidine. CSB/SJU. Available from: [Link]

  • Temperature-Sensitive Drugs List + Storage Guidelines. Varcode. Available from: [Link]

  • Photo-fenton degradation of diclofenac: identification of main intermediates and degradation pathway. PubMed. Available from: [Link]

  • Characterization of Natural and Alkaline-Oxidized Proanthocyanidins in Plant Extracts by Ultrahigh-Resolution UHPLC-MS/MS. MDPI. Available from: [Link]

  • Development and validation of UPLC-MS/MS method for the simultaneous quantification of anaplastic lymphoma kinase inhibitors, alectinib, ceritinib, and crizotinib in Wistar rat plasma with application to bromelain-induced pharmacokinetic interaction. PubMed. Available from: [Link]

  • Utilization of UPLC-PDA and GC-MS/MS coupled with metabolomics analysis to identify bioactive metabolites in medicinal turmeric at different ages for the quality assurance. Semantic Scholar. Available from: [Link]

  • (PDF) Determination of bifonazole and identification of its photocatalytic degradation products using UPLC-MS/MS. ResearchGate. Available from: [Link]

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Fenridazon Technical Support Center: Troubleshooting Unexpected Phytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Fenridazon. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected phytotoxicity in non-target plants during their experiments. While this compound is classified primarily as a plant growth regulator with gametocidal activity, users have reported unintended phytotoxic effects on vegetative tissues.[1] This resource provides a structured approach to diagnosing and addressing these off-target effects, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound, chemically known as 1-(4-chlorophenyl)-1,4-dihydro-6-methyl-4-oxo-3-pyridazinecarboxylic acid, is classified as a plant growth regulator, specifically a gametocide.[1] Its primary function is to disrupt the formation or viability of gametes, thereby affecting plant reproduction. It is often formulated as this compound-potassium.[1]

Q2: Why am I observing leaf yellowing and tissue death, which look like herbicide damage, when using this compound?

A2: While this compound's main role is reproductive, its chemical structure belongs to the pyridazine family.[2][3] Several herbicides in this class are known to act as Photosystem II (PSII) inhibitors.[4][5] It is plausible that this compound exhibits a secondary herbicidal mode of action, or that the observed symptoms are off-target effects related to this chemical family. PSII inhibition blocks electron transport in photosynthesis, leading to the formation of reactive molecules that destroy cell membranes, causing chlorosis (yellowing) and necrosis (tissue death).[4][6][7]

Q3: Could the symptoms I'm seeing be caused by something other than this compound?

A3: Absolutely. It is crucial to differentiate between chemical-induced phytotoxicity and symptoms caused by other factors. Abiotic stressors (e.g., nutrient deficiencies, water stress, temperature extremes) and biotic factors (e.g., diseases, pests) can often mimic herbicide injury.[3][5][8] For example, nitrogen deficiency can cause general yellowing of older leaves, while potassium deficiency may lead to yellowing along leaf margins.[8] A systematic diagnosis is key to identifying the true cause.

Q4: How can I confirm if this compound is the cause of the observed phytotoxicity?

A4: A multi-step approach is recommended. Start with a visual diagnosis of symptom patterns in your experimental setup. Then, conduct a simple bioassay using a sensitive indicator species to test for phytotoxic residues in your soil or growth media. Finally, if necessary, analytical chemistry methods can provide definitive quantification of this compound in soil or plant tissue samples.[9][10]

Troubleshooting Guide: A Symptom-Based Approach

If you are observing unexpected damage to non-target plants, follow this guide to systematically diagnose the potential cause.

Step 1: Observe and Document Symptomology

Careful observation is the first and most critical step. The pattern and type of injury can provide strong clues about the source of the problem.[11][12]

1.1. What are the primary symptoms?

  • Chlorosis (Yellowing) and Necrosis (Tissue Death): This is the most common symptom associated with Photosystem II inhibitors.[6]

    • Pattern on the Leaf: Does the yellowing start at the leaf margins and progress inward, particularly between the veins (interveinal chlorosis)? This is characteristic of soil-uptake of PSII inhibitors.[4][6]

    • Location on the Plant: Are the symptoms appearing on older, lower leaves first? This suggests the compound is mobile in the xylem (water-conducting tissues), which is typical for soil-absorbed PSII inhibitors.[6][13]

    • Contact Burn: If exposure was from spray drift, you might see necrotic spots or a "burned" appearance only on the parts of the plant directly contacted by the spray.[4]

  • Bleaching (Whitening) of New Growth: This symptom is characteristic of herbicides that inhibit carotenoid biosynthesis, such as phytoene desaturase (PDS) inhibitors. While less likely for this compound based on its class, it's an important distinction to make.

  • Malformed Growth (Twisting, Cupping): Epinasty (twisting and cupping of leaves) is a classic symptom of growth regulator herbicides (synthetic auxins).[13] While this compound is a plant growth regulator, its gametocidal action is not typically associated with these vegetative symptoms. However, observing this may indicate contamination from another source.

1.2. What is the spatial pattern of injury in the experimental area?

  • Uniform Pattern: If plants of the same species across a uniform soil type show similar symptoms, it could indicate herbicide carryover in the soil or a systemic issue.[14]

  • Irregular or Patchy Pattern: This often points to uneven application, spills, or variations in soil type that affect herbicide availability.[12]

  • Pattern Consistent with Application: Injury in straight lines or at the edges of a treated area strongly suggests misapplication, sprayer contamination, or drift.[11][12]

  • "Drift Shadow": Healthy plants located downwind of an obstacle (like a larger pot or equipment) while surrounding plants are injured is a classic sign of spray drift.[5]

Step 2: Differential Diagnosis - Ruling Out Other Factors

Use the following table to compare the observed symptoms against common abiotic and biotic stressors.

SymptomPossible this compound Effect (PSII Inhibition)Common Abiotic/Biotic MimicsHow to Differentiate
Interveinal Chlorosis on Older Leaves Yes, characteristic of xylem-translocated PSII inhibitors.[4][6]Magnesium Deficiency: Similar pattern, but often more pronounced mottling.Soil/tissue analysis for nutrient levels. PSII inhibitor symptoms are often followed rapidly by necrosis.
Yellowing at Leaf Margins of Older Leaves Yes, a classic symptom.[6]Potassium Deficiency: Can look very similar.[8]Nutrient analysis. Herbicide damage often appears more suddenly and uniformly after a potential exposure event.
General Yellowing of Older Leaves Possible, but less specific.Nitrogen Deficiency: Very common cause of chlorosis on lower leaves.[8]Nitrogen deficiency typically results in stunted growth but not the rapid necrosis seen with many herbicides.
Stunted Growth Yes, a general stress response.Compaction, Poor Drainage, Nematodes, General Nutrient Deficiency. Look for the specific chlorosis/necrosis patterns associated with herbicides. Check root systems for signs of disease or pest damage.
Leaf Spotting/Necrosis Yes, especially with foliar contact.Fungal/Bacterial Diseases, Insect Feeding. [8]Disease spots may have distinct borders or fungal growth (check with magnification). Insect damage may be accompanied by the presence of insects or their frass. Herbicide spots are often more irregular.
Step 3: Diagnostic Experiments

If visual inspection suggests phytotoxicity, these protocols can help confirm the presence of a bioactive chemical residue.

A bioassay uses sensitive plants to determine if biologically active chemical residues are present in the soil or media at concentrations high enough to cause harm.[6][9]

Objective: To determine if the experimental soil/media contains a substance phytotoxic to a sensitive indicator plant.

Materials:

  • Suspect soil/media from your experiment.

  • Control soil/media known to be free of any chemical contamination.

  • Activated carbon (available from pharmacies or scientific suppliers).[9]

  • Small pots (3-4 inch diameter) with drainage holes.

  • Seeds of a sensitive indicator species (e.g., tomato, cucumber, oats, or ryegrass are commonly used and sensitive to a wide range of herbicides).[4][9][13]

Methodology:

  • Sample Collection: Collect representative soil/media samples from the affected area(s). Also, collect samples from distinct zones if you suspect uneven distribution (e.g., high vs. low spots).[9]

  • Prepare Treatment Groups (in triplicate):

    • Group A (Negative Control): Fill 3 pots with the clean, uncontaminated control soil.

    • Group B (Positive Control/Suspect Soil): Fill 3 pots with the suspect soil from your experiment.

    • Group C (Carbon-Inactivated Soil): Mix a small amount of activated carbon into a portion of the suspect soil. A general guideline is about 1 part activated carbon to 100 parts soil by volume. Activated carbon binds many organic chemicals, inactivating them.[9][13] Fill 3 pots with this mixture.

  • Planting: Label all pots clearly. Plant 5-8 seeds of your chosen indicator species in each pot and cover lightly with soil. Water gently but thoroughly.[13]

  • Incubation: Place all pots in a location with adequate sunlight and warmth (70-75°F / 21-24°C) to ensure good growing conditions.[13] Treat all pots identically.

  • Observation (3-4 Weeks):

    • After germination, thin seedlings to 2-3 uniform plants per pot.

    • Observe plants for the development of phytotoxicity symptoms (stunting, chlorosis, necrosis, abnormal growth) over the next 3 weeks.[9]

    • Compare the growth and health of plants in Group B and C to the negative control (Group A).

Interpreting the Results:

Group A (Control Soil)Group B (Suspect Soil)Group C (Carbon-Inactivated)Interpretation
Healthy GrowthStunted, Chlorotic, NecroticHealthy GrowthHigh Likelihood of Chemical Phytotoxicity. The activated carbon successfully adsorbed the chemical, allowing for normal growth.
Healthy GrowthHealthy GrowthHealthy GrowthThe observed symptoms in the original experiment are likely not due to a persistent, soil-active chemical . The cause is more likely abiotic/biotic stress or a transient chemical effect.
Healthy GrowthStunted, Chlorotic, NecroticStunted, Chlorotic, NecroticThe cause may be a chemical not readily adsorbed by activated carbon, or a severe abiotic issue with the soil itself (e.g., extreme pH, high salts).
Poor GrowthPoor GrowthPoor GrowthThe control soil or growing conditions are unsuitable. The experiment is invalid and must be repeated.

Visualizing the Diagnostic Process and Potential Mechanism

Workflow for Diagnosing Unexpected Phytotoxicity

The following diagram outlines the logical steps a researcher should take when encountering unexpected plant damage.

Phytotoxicity_Troubleshooting_Workflow Start Unexpected Plant Damage Observed Observe Step 1: Observe Symptoms - Type (Chlorosis, Necrosis) - Pattern (Leaf, Plant, Field) Start->Observe Compare Step 2: Differential Diagnosis - Compare with Abiotic/Biotic Stress Symptoms - Consult Nutrient Deficiency Guides Observe->Compare Hypothesis Hypothesis Formed: Chemical Phytotoxicity Suspected? Compare->Hypothesis Bioassay Step 3: Conduct Soil Bioassay - Use Sensitive Indicator Species - Include Carbon-Inactivated Control Hypothesis->Bioassay Yes Conclusion_Other Conclusion: Not Chemical Residue - Investigate Other Stressors (Nutrition, Disease, Environment) Hypothesis->Conclusion_Other No Result Analyze Bioassay Results Bioassay->Result Conclusion_Chem Conclusion: Phytotoxicity Confirmed - Investigate Source (Contamination, Rate, etc.) - Mitigate (e.g., Activated Carbon) Result->Conclusion_Chem Positive Result->Conclusion_Other Negative Analytical Optional: Advanced Analysis - LC-MS/MS or GC-MS for this compound residue Conclusion_Chem->Analytical

Caption: A logical workflow for diagnosing unexpected plant damage.

Potential Mechanism: Photosystem II Inhibition

This diagram illustrates the potential secondary mode of action for this compound, based on its pyridazine chemical class.

PSII_Inhibition_Pathway cluster_0 Thylakoid Membrane PSII Photosystem II (PSII) D1 Protein Block Blocks PQ Binding Site PSII->Block ETC_Block Electron Transport CHAIN BLOCKED PSII->ETC_Block Leads to PQ Plastoquinone (PQ) Electron Acceptor Light Light Energy Light->PSII Excites This compound This compound (Herbicide) This compound->PSII Block->PQ ROS Reactive Oxygen Species (ROS) Generated ETC_Block->ROS Damage Lipid Peroxidation & Cell Membrane Destruction ROS->Damage Symptoms Visible Symptoms: Chlorosis & Necrosis Damage->Symptoms

Caption: The proposed mechanism of phytotoxicity via PSII inhibition.

References

  • Compendium of Pesticide Common Names. (n.d.). This compound data sheet. Alanwood.net. Retrieved January 20, 2026, from [Link]

  • Cuevas, R., & Flinchum, D. (2016, October 11). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Retrieved January 20, 2026, from [Link]

  • UC Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors. Herbicide Symptoms. Retrieved January 20, 2026, from [Link]

  • Krieger-Liszkay, A. (2005). Herbicide-induced oxidative stress in photosystem II. Journal of Experimental Botany, 56(412), 417-426. Retrieved January 20, 2026, from [Link]

  • Virginia Tech Cooperative Extension. (n.d.). Testing for and Deactivating Herbicide Residues. Retrieved January 20, 2026, from [Link]

  • Beck, B. (2023, May 26). Diagnosing Herbicide Injury is Easy… Sometimes. Purdue University Facts for Fancy Fruit. Retrieved January 20, 2026, from [Link]

  • Burke, I. (2023, July 18). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Washington State University. Retrieved January 20, 2026, from [Link]

  • Johnson, B., & Nice, G. (n.d.). Diagnosing Herbicide Injury on Field Crops. Purdue University. Retrieved January 20, 2026, from [Link]

  • Beck, T. (n.d.). Using a Plant Bioassay to Detect Herbicide Residue. University of Saskatchewan HARVEST. Retrieved January 20, 2026, from [Link]

  • UC ANR. (n.d.). Herbicide Damage. UC IPM. Retrieved January 20, 2026, from [Link]

  • Bravo, F. (2020, July 24). Herbicide injury or fertility issues? What to look out for. Farm Progress. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Pyridazine. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). Pyridate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Burns, E. (n.d.). A Game of 20 Questions…Diagnosing Herbicide Injury in Field Crops. MI Ag Ideas to Grow With. Retrieved January 20, 2026, from [Link]

  • Purdue University. (n.d.). Herbicide Mode-Of-Action Summary. Retrieved January 20, 2026, from [Link]

  • Kosina, P. (2021, October 4). New Course: Learn How to Identify Herbicide Damage. UC ANR South Coast REC and Beyond. Retrieved January 20, 2026, from [Link]

  • PASSEL. (n.d.). Inhibitors of Photosystem II. Herbicides That Act Through Photosynthesis. Retrieved January 20, 2026, from [Link]

  • K-State Research and Extension. (n.d.). Herbicide Mode of Action. Southeast Research-Extension Center. Retrieved January 20, 2026, from [Link]

  • Oklahoma State University Extension. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. Retrieved January 20, 2026, from [Link]

  • Schreiber, F. A., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Revista Brasileira de Herbicidas, 17(1), 71-85. Retrieved January 20, 2026, from [Link]

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Technical Support Center: Enhancing Long-Term Stability of Fenridazon Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 21, 2026

Introduction

Fenridazon, a pyridazinone derivative, is a small molecule of significant interest in various research and drug development applications.[1][2] The reliability and reproducibility of experimental results are critically dependent on the integrity of the this compound stock solutions used. This guide provides a comprehensive framework for preparing, storing, and troubleshooting this compound stock solutions to ensure their long-term stability and performance. We will delve into the causality behind our recommendations, empowering you to make informed decisions for your specific experimental needs.

Core Principles of Stock Solution Stability

The long-term stability of any small molecule stock solution, including this compound, is governed by a few fundamental principles. Understanding these will enable you to proactively mitigate common stability issues.

  • Solvent Selection: The ideal solvent should completely dissolve the compound at the desired concentration and be chemically inert to prevent reactions. For many small molecules, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing power.[3]

  • Storage Temperature: Lowering the temperature generally slows down chemical degradation. However, it can also decrease the solubility of the compound, potentially leading to precipitation.[4][5]

  • Exclusion of Degradative Elements: Exposure to light, oxygen, water (hydrolysis), and repeated freeze-thaw cycles can significantly degrade sensitive compounds.[4][6][7]

  • Concentration: Storing solutions at the highest reasonable concentration can sometimes improve stability, but this must be balanced with the compound's solubility limit to avoid precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for preparing this compound stock solutions?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended. Its advantages include:

  • High Solubilizing Capacity: DMSO is an excellent solvent for a wide range of organic molecules, facilitating the preparation of high-concentration stock solutions.[3]

  • Inertness: DMSO is generally unreactive with many small molecules, preserving their chemical integrity.

  • Low Volatility: This property minimizes changes in concentration due to solvent evaporation over time.

Causality: The choice of DMSO is based on its ability to form strong solute-solvent interactions with compounds like this compound, effectively keeping them in solution. However, it's crucial to use anhydrous (dry) DMSO, as water can promote hydrolysis of susceptible compounds.

Q2: What is the recommended storage temperature for this compound stock solutions?

For long-term storage (months to years), -80°C is the preferred temperature . For short-term storage (weeks to a few months), -20°C is generally acceptable.[8][9][10]

Causality: The rate of most chemical degradation reactions is significantly reduced at lower temperatures. Storing at -80°C effectively halts most degradation processes. While many compounds are stable for short periods at warmer temperatures, long-term storage requires these ultra-low temperatures to ensure consistency over the course of a lengthy research project.[9]

Q3: I've noticed my this compound stock solution precipitates after being stored at -20°C or -80°C. What's happening and how can I fix it?

This is a common issue where the compound's solubility decreases at lower temperatures, causing it to fall out of solution.

Troubleshooting Steps:

  • Gentle Warming and Mixing: Before use, allow the vial to thaw completely at room temperature. Gently warm the solution in a 37°C water bath for a few minutes and vortex thoroughly to redissolve the precipitate.[4][5]

  • Sonication: If vortexing is insufficient, a brief sonication can help break up and redissolve the precipitate.

  • Re-evaluate Concentration: If precipitation is a recurring problem, your stock solution may be too concentrated for the storage temperature. Consider preparing a slightly less concentrated stock solution.

  • Solvent Choice: While DMSO is generally excellent, for some specific downstream applications, you might explore other organic solvents if precipitation persists.

Q4: How can I minimize the impact of freeze-thaw cycles?

Repeated freeze-thaw cycles are detrimental to the stability of many small molecules.[4][11] The best practice is to aliquot the stock solution into smaller, single-use volumes before the initial freezing.[4][9]

Causality: Each freeze-thaw cycle can introduce moisture from the air into the solution, potentially leading to hydrolysis. It can also cause the compound to come out of solution, and repeated warming and cooling can accelerate degradation. Aliquoting ensures that the main stock remains frozen and undisturbed until it is needed.[4][12]

Q5: My stock solution has changed color. Is it still usable?

A change in color is a strong indicator of chemical degradation or oxidation.[5] It is highly recommended to discard the solution and prepare a fresh one.

Causality: The chemical structure of this compound contains chromophores that absorb light at specific wavelengths. Degradation can alter this structure, leading to a change in the wavelengths of light it absorbs, which we perceive as a color change. Using a degraded solution will lead to inaccurate and unreliable experimental results.

Q6: How can I confirm the stability and concentration of an older stock solution?

The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC) .[13][14][15]

HPLC Analysis allows you to:

  • Quantify the Parent Compound: Determine the exact concentration of active this compound remaining.

  • Detect Degradation Products: A stability-indicating method will separate the parent compound from any new peaks that correspond to degradation products.[13][14]

If you observe a significant decrease in the main this compound peak or the appearance of new peaks, the stock solution has degraded and should be discarded.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Precipitate forms immediately upon dilution into aqueous media (e.g., cell culture media, PBS). "Solvent Shock": The rapid change from a high-organic solvent (DMSO) to an aqueous environment causes the compound to crash out of solution.[4] The final concentration in the aqueous media exceeds this compound's aqueous solubility.Perform a serial dilution. First, dilute the high-concentration DMSO stock into a smaller volume of aqueous buffer before adding it to the final, larger volume.[4] Also, ensure the final working concentration does not exceed the known aqueous solubility of this compound.
Loss of biological activity in assays over time. Chemical Degradation: The this compound molecule is no longer structurally intact. Oxidation: Reaction with atmospheric oxygen.Prepare a fresh stock solution. For future stocks, consider purging the vial with an inert gas (argon or nitrogen) before sealing and freezing to displace oxygen.
Inconsistent results between experiments using the same stock. Incomplete Dissolution: The compound was not fully dissolved initially or has precipitated out of solution. Frequent Freeze-Thaw Cycles: Degradation due to repeated temperature changes.[4]Before each use, ensure the stock is fully thawed and vortexed to ensure homogeneity.[12] Always aliquot new stock solutions to minimize freeze-thaw cycles.[4][9]

Visual Workflow: Troubleshooting this compound Stock Solution Precipitation

G start Precipitate Observed in this compound Stock Solution thaw Thaw completely at room temperature start->thaw warm_vortex Gentle warming (37°C) and vortexing thaw->warm_vortex sonicate Brief sonication warm_vortex->sonicate check_dissolved Is the precipitate fully redissolved? sonicate->check_dissolved use_solution Solution is ready for use check_dissolved->use_solution Yes troubleshoot Further Troubleshooting Required check_dissolved->troubleshoot No lower_conc Consider preparing a lower concentration stock troubleshoot->lower_conc

Caption: Decision workflow for handling precipitated this compound stock solutions.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
  • Pre-Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • Weighing: Accurately weigh the desired amount of this compound powder. For quantities less than 10 mg, it is recommended to dissolve the entire contents of the vial to avoid weighing errors.[9][16]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired molar concentration (e.g., 10 mM or 20 mM).[12][17]

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the vial in a 37°C water bath or sonicate briefly until all solid material is completely dissolved.[4][8] Visually inspect the solution against a light source to ensure no particulates remain.

  • Verification: The solution should be clear and free of any visible particles.

Protocol 2: Long-Term Storage and Aliquoting
  • Aliquoting: Immediately after preparation, dispense the stock solution into single-use, low-adhesion polypropylene cryovials.[4][5][9] The volume of each aliquot should be appropriate for a single experiment.

  • Sealing: Ensure the vials are tightly sealed to prevent solvent evaporation and moisture entry.[4] For highly sensitive experiments, consider using vials with O-rings.

  • Inert Gas (Optional but Recommended): Gently flush the headspace of each aliquot with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage: Place the labeled aliquots in a freezer box and store them at -80°C for long-term stability.

Protocol 3: Quality Control of this compound Stock Solutions via HPLC

This is a generalized protocol. Specific parameters may need to be optimized for your system.

  • Sample Preparation: Dilute a small amount of your this compound stock solution in the mobile phase to a concentration that falls within the linear range of your HPLC detector.[13]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for small molecules.[13]

    • Detection: UV detector set to the λmax of this compound.

  • Analysis:

    • Inject a freshly prepared standard of known concentration.

    • Inject your stored stock solution sample.

  • Interpretation:

    • Concentration: Compare the peak area of your stock solution sample to the standard to determine its concentration.

    • Purity: Examine the chromatogram for any new peaks that are not present in the fresh standard. The presence of new peaks indicates degradation.[13][14]

Visual Logic: Factors Affecting this compound Stability

G cluster_factors Primary Degradation Factors cluster_solutions Mitigation Strategies Temp Temperature (Higher = Faster Degradation) Storage Store at -80°C Temp->Storage Light Light Exposure (Photodegradation) AmberVials Use Amber Vials Light->AmberVials Oxygen Oxygen (Oxidation) InertGas Inert Gas (Argon/N2) Oxygen->InertGas Water Water (Hydrolysis) Anhydrous Use Anhydrous Solvent Water->Anhydrous FreezeThaw Freeze-Thaw Cycles Aliquot Aliquot into Single-Use Vials FreezeThaw->Aliquot This compound This compound Stock Solution Stability This compound->Temp This compound->Light This compound->Oxygen This compound->Water This compound->FreezeThaw

Caption: Key factors influencing this compound stability and their corresponding mitigation strategies.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • SMALL MOLECULES. Captivate Bio. [Link]

  • DMSO stock preparation. Protocols.io. [Link]

  • Making a stock solution for my drug using DMSO. General Lab Techniques. [Link]

  • This compound. gsrs. [Link]

  • How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?. ResearchGate. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • How to make a stock solution of a substance in DMSO. Quora. [Link]

  • Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare Life Sciences. [Link]

  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Medicinal and Organic Chemistry. [Link]

  • This compound potassium. CAS Common Chemistry. [Link]

  • This compound-POTASSIUM. gsrs. [Link]

  • High-performance liquid chromatography for small-scale studies of drug stability. PubMed. [Link]

  • Stability indicating study by using different analytical techniques. IJSDR. [Link]

  • Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. ResearchGate. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Clinical pharmacology and mechanism of action of zonisamide. PubMed. [Link]

  • This compound (C12H9ClN2O3). PubChemLite. [Link]

  • Stability of phenylbutazone in presence of pharmaceutical colors. PubMed. [Link]

  • What is the mechanism of Phenylbutazone?. Patsnap Synapse. [Link]

  • Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. MDPI. [Link]

  • Zonisamide: chemistry, mechanism of action, and pharmacokinetics. PubMed. [Link]

  • Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. ResearchGate. [Link]

  • Pyridazinone, 2-20. PubChem. [Link]

  • Degradation of Fenprostalene in Aqueous Solution. PubMed. [Link]

  • Flurpiridaz. PubChem. [Link]

  • Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media. PMC. [Link]

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Fenridazon Bioassays: A Technical Support Guide to Navigating Inconsistent Results

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Fenridazon bioassays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potassium channel blocker. Inconsistent results in bioassays can be a significant source of frustration, leading to delays and unreliable data. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify the root causes of variability and establish robust, reproducible assays. Our approach is grounded in scientific principles and field-proven experience to ensure the integrity of your experimental outcomes.

Understanding the Core Challenge: The Nature of this compound and its Bioassays

This compound is a potassium channel blocker. Assays for such compounds, particularly those targeting the hERG (human Ether-à-go-go-Related Gene) channel, are crucial for cardiac safety assessment in drug development.[1][2] These assays are often cell-based and can be highly sensitive to a multitude of factors, ranging from the physicochemical properties of this compound to the intricacies of the biological system and the technology used for measurement.

Variability in these assays can manifest in several ways: high standard deviations between replicates, inconsistent IC50 values across experiments, or a poor signal-to-noise ratio. Addressing these issues requires a systematic approach that considers the entire experimental workflow, from compound handling to data analysis.

Troubleshooting Guide: From Compound to Cell

This section is structured to address specific problems you may encounter during your this compound bioassays. Each problem is followed by a discussion of potential causes and a step-by-step guide to resolution.

Issue 1: High Variability Between Replicates

High variability is a common challenge in cell-based assays and can obscure the true effect of your compound.

Potential Causes:

  • Inconsistent Cell Health and Density: Cells that are unhealthy, in different growth phases, or plated at inconsistent densities will respond differently to the compound.

  • Compound Precipitation: If this compound is not fully dissolved in the assay medium, its effective concentration will vary between wells.

  • Pipetting Errors: Inaccurate or inconsistent dispensing of cells, compound, or reagents is a primary source of variability.

  • Edge Effects: Wells on the periphery of a microplate can be subject to temperature and evaporation gradients, leading to different results compared to interior wells.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high replicate variability.

Step-by-Step Resolution:

  • Standardize Cell Culture:

    • Maintain a consistent cell passaging schedule to ensure cells are in the logarithmic growth phase.

    • Perform a cell viability count (e.g., using trypan blue) before each experiment. Aim for >95% viability.

    • Use an automated cell counter or a meticulous manual counting technique to ensure uniform cell seeding density.

  • Optimize Compound Handling:

    • Visually inspect your this compound stock and working solutions under a microscope for any signs of precipitation.

    • Determine the aqueous solubility of this compound in your specific assay buffer. If solubility is low, consider using a validated solubilizing agent, but be mindful of its potential effects on the assay.

  • Refine Assay Technique:

    • Ensure all pipettes are calibrated and use reverse pipetting for viscous solutions.

    • When preparing dilution series, ensure thorough mixing at each step.

    • To mitigate edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile buffer or media.

Issue 2: Poor Signal-to-Noise Ratio

A low signal-to-noise ratio can make it difficult to distinguish the true biological effect from background noise.

Potential Causes:

  • Suboptimal Assay Parameters: Incorrect incubation times, temperatures, or reagent concentrations can lead to a weak signal.

  • Low Expression of the Target Channel: The cell line used may not express a sufficient number of potassium channels.

  • Fluorescence Quenching or Interference (for fluorescent assays): this compound itself or impurities may interfere with the fluorescent signal.

  • High Background Signal: This can be due to non-specific binding of the detection reagent or autofluorescence of the cells or compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor signal-to-noise ratio.

Step-by-Step Resolution:

  • Optimize Assay Parameters:

    • Perform a matrix experiment to determine the optimal concentrations of all critical reagents.

    • Evaluate a range of incubation times and temperatures to find the conditions that yield the best signal window.

  • Cell Line Validation:

    • Confirm the expression level of the target potassium channel in your cell line using techniques like qPCR or Western blotting.

    • If expression is low, consider using a different cell line or a clone with higher expression.

  • Assess Compound Interference (for fluorescent assays):

    • Run control wells containing only the compound and assay buffer to check for intrinsic fluorescence or quenching properties of this compound.

    • If interference is observed, you may need to use a different fluorescent dye or a non-fluorescent detection method.

Issue 3: Inconsistent IC50 Values

Variability in the half-maximal inhibitory concentration (IC50) is a critical issue that undermines the reliability of your potency measurements.

Potential Causes:

  • Compound Stability: this compound may degrade over time in the assay buffer, leading to a lower effective concentration.

  • Lot-to-Lot Variability of Reagents: Different batches of serum, media, or other reagents can impact assay performance.

  • Operator Variability: Differences in technique between researchers can introduce bias.[2]

  • "Reverse Use Dependence": Some potassium channel blockers show reduced efficacy at higher stimulation frequencies.[2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent IC50 values.

Step-by-Step Resolution:

  • Evaluate Compound Stability:

    • Always prepare fresh working solutions of this compound for each experiment.

    • If stability is a concern, you can assess the concentration of this compound in the assay buffer over the course of the experiment using an appropriate analytical method like HPLC.

  • Implement Reagent Quality Control:

    • Before using a new lot of any critical reagent, qualify it by running a control experiment with a known standard to ensure consistent results.

  • Standardize Protocols and Training:

    • Develop a detailed Standard Operating Procedure (SOP) for the assay and ensure all users are thoroughly trained.

    • Where possible, use automation to reduce manual steps and operator-dependent variability.

  • Investigate Assay-Specific Factors:

    • If using an electrophysiology-based assay, be aware of phenomena like "reverse use dependence" where the blocking effect of the compound can be influenced by the voltage protocol and stimulation frequency.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound I should be aware of?

Q2: What is the best way to prepare a stock solution of this compound?

Due to its likely low aqueous solubility, a high-concentration stock solution is typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO). It is essential to ensure that the final concentration of the organic solvent in the assay medium is low (typically <0.5%) and consistent across all wells, as the solvent itself can have biological effects.

Q3: How can I ensure my cells are in an optimal state for the assay?

Consistent cell culture practices are paramount. This includes:

  • Using cells within a defined passage number range.

  • Regularly testing for mycoplasma contamination.

  • Ensuring a consistent confluence at the time of cell harvesting and plating.

  • Allowing cells to adhere and recover for a standardized period after plating before starting the assay.

Q4: What are the most common sources of error in automated patch clamp assays for potassium channels?

Automated patch clamp systems are powerful tools, but they are not immune to issues. Common problems include:

  • Low seal resistance: This can be caused by poor cell quality or debris in the cell suspension.

  • Low success rate: This can be influenced by cell size and morphology, as well as the specific parameters of the automated system.

  • Voltage clamp errors: These can arise from high series resistance, which should be compensated for electronically.[4]

Q5: What are some alternative assay formats to patch clamp electrophysiology for screening potassium channel blockers?

While patch clamp is the "gold standard," it can be low-throughput. Higher-throughput alternatives include:

  • Fluorescent membrane potential assays: These use voltage-sensitive dyes to detect changes in membrane potential upon channel blocking.

  • Ion flux assays: These measure the movement of surrogate ions (like thallium) through the channel using fluorescent indicators.

It is important to be aware of the potential for compound interference in these fluorescence-based assays.

Key Experimental Protocols

Protocol 1: General Cell Preparation for this compound Bioassay
  • Culture cells in the recommended medium and conditions.

  • Passage cells every 2-3 days to maintain them in the exponential growth phase.

  • On the day of the assay, wash the cells with phosphate-buffered saline (PBS).

  • Harvest the cells using a gentle dissociation reagent (e.g., TrypLE).

  • Neutralize the dissociation reagent with culture medium and centrifuge the cells.

  • Resuspend the cell pellet in fresh medium and perform a cell count and viability assessment.

  • Dilute the cells to the desired seeding density in the assay medium.

  • Dispense the cell suspension into the microplate.

  • Incubate the plate for the recommended time to allow for cell attachment and recovery before adding the compound.

Protocol 2: Preparation of this compound Dilution Series
  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Create an intermediate dilution series of this compound in DMSO.

  • From the intermediate DMSO dilutions, prepare the final working solutions by diluting them into the assay buffer. Ensure the final DMSO concentration is consistent across all wells.

  • Vortex each solution thoroughly after each dilution step.

Data Presentation

Table 1: Common Sources of Variability and Recommended Quality Control Measures

Source of VariabilityRecommended Quality Control (QC) MeasureAcceptance Criteria
Cell Health Cell Viability (e.g., Trypan Blue)> 95%
Cell Density Cell Count pre-platingConsistent seeding density (e.g., ±10%)
Compound Visual inspection of stock/working solutionsNo visible precipitate
Assay Performance Z'-factor (for screening assays)> 0.5
Pipetting Regular pipette calibrationPer manufacturer's specifications
Reagents Lot-to-lot qualificationNew lot performs within historical range

Conclusion

Achieving consistent and reliable results in this compound bioassays is an attainable goal. By adopting a systematic troubleshooting approach and implementing rigorous quality control measures at every step of the experimental workflow, researchers can minimize variability and generate high-quality data. This guide provides a framework for identifying and addressing the common challenges associated with these assays. Remember that a thorough understanding of your specific assay system and the properties of this compound is the foundation for robust and reproducible research.

References

  • Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Retrieved from [Link]

  • PharmaLectures. (2017, June 17). Antiarrhythmics (Lesson 4 - Potassium Channel Blockers). YouTube. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Potassium channel blocker. Retrieved from [Link]

  • Bohme, G. A. (2018). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. In ResearchGate. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • Nanion Technologies. (2021, March 16). High-Throughput Automated Patch Clamp [Webinar]University of Michigan & Charles River Laboratories. YouTube. Retrieved from [Link]

  • Man-Un-Kim, S., et al. (2020). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports, 10(1), 1-12. Retrieved from [Link]

  • Snyders, D. J., & Chaudhary, A. (1996). Mechanism of block of a human cardiac potassium channel by terfenadine racemate and enantiomers. Molecular pharmacology, 49(6), 949-957. Retrieved from [Link]

  • Rachtanapun, C., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Foods, 11(13), 1845. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound-POTASSIUM. Retrieved from [Link]

  • Pacher, P., & Kecskemeti, V. (2010). Dealing with hERG liabilities early: diverse approaches to an important goal in drug development. British journal of pharmacology, 159(1), 38–41. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

  • Drug Hunter. (2024, August 16). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. Retrieved from [Link]

  • Gillis, A. M. (2012). Guidelines for Potassium Channel Blocker Use. Arrhythmia & electrophysiology review, 1(1), 23–26. Retrieved from [Link]

  • Kos T., et al. (2024). Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. International Journal of Molecular Sciences, 25(19), 10509. Retrieved from [Link]

  • Cai, Y., & Corke, H. (2000). Effect of pH on the stability of red beet extract (Beta vulgaris l.) microcapsules produced by spray drying or freeze drying. In ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Pyridazinone, 2-20. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Potassium Assay Kit Guide. Retrieved from [Link]

  • Neves-Carvalho, S., et al. (2002). pH dependence thermal stability of a chymotrypsin inhibitor from Schizolobium parahyba seeds. European journal of biochemistry, 269(10), 2535-2541. Retrieved from [Link]

  • Shariare, M. H., et al. (2018). Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide. Molecules, 23(11), 2968. Retrieved from [Link]

  • Hancox, J. C. (2008). The hERG potassium channel and hERG screening for drug-induced torsades de pointes. Pharmacology & therapeutics, 119(2), 118–132. Retrieved from [Link]

  • University of Bristol. (n.d.). Expressed hERG potassium channel bioassays in mammalian cell lines to evaluate safety and efficacy of new drugs. REF Impact Case Studies. Retrieved from [Link]

  • BD. (n.d.). Troubleshooting Erroneous Potassiums in a Clinical Laboratory Setting. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceuticals, 17(6), 757. Retrieved from [Link]

  • Daina, A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1359649. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Adjusting Fenridazon application timing for maximum efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Fenridazon-potassium. This guide is designed for researchers, plant breeders, and scientists to provide in-depth, field-proven insights into the effective application of this compound as a chemical hybridizing agent (CHA). Our goal is to help you navigate the complexities of its use, optimize your experimental design, and achieve maximum efficacy in inducing male sterility for hybrid seed production.

Core Principle: The Criticality of Application Timing

This compound-potassium functions as a gametocide, a chemical that selectively induces male sterility by disrupting pollen development without damaging the female reproductive organs (pistil).[1][2] Its efficacy is not merely a matter of what concentration is used, but critically, when it is applied.

The mechanism of action is intrinsically linked to the precise stages of microsporogenesis (pollen formation). Application must coincide with the plant's most sensitive developmental window to successfully inhibit the formation of viable pollen.[3] Applying the chemical too early may result in no effect or damage to vegetative tissues, while applying it too late will be ineffective as viable pollen will have already formed. Key sensitive processes include meiosis in pollen mother cells, exine (the outer pollen wall) formation, and starch deposition in microspores.[2] Therefore, successful application is less about a specific calendar date and more about accurately identifying the physiological growth stage of the target plant.

G cluster_timeline Timeline of Microsporogenesis (Pollen Development) cluster_application This compound Application Window cluster_outcomes Experimental Outcomes PMC Pollen Mother Cell (Pre-Meiosis) Meiosis Meiotic Division (Tetrad Stage) Early Too Early: No effect or vegetative phytotoxicity PMC->Early Microspore Microspore Release (Post-Meiosis) Maturation Pollen Maturation (Starch Filling & Exine Thickening) ViablePollen Viable Pollen (Anthesis) Late Too Late: Ineffective, viable pollen forms Maturation->Late ViablePollen->Late Window Optimal Application Window Window->Meiosis Window->Microspore Optimal Optimal: High male sterility, low phytotoxicity, female fertile Window->Optimal caption Fig 1. This compound application must target key pollen development stages.

Caption: Fig 1. This compound application must target key pollen development stages.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-potassium?

As a CHA, this compound-potassium induces pollen abortion. While the exact molecular pathway can be proprietary, CHAs generally act by disrupting critical developmental processes within the anther. This can include the total disruption of meiosis, persistence of the tapetum (the nutritive cell layer which should degenerate), or interference with pollen exine formation, leading to non-viable microspores.[2] The goal is to achieve this effect with minimal impact on ovule fertility, ensuring the plant can still set seed when cross-pollinated.[3]

Q2: What is the ideal plant growth stage for application?

The ideal stage is genotype and species-specific but almost always occurs during the reproductive phase just before or during meiosis of the pollen mother cells. For cereal crops like wheat and sorghum, this is often referred to as the "booting stage," when the panicle or spike is still enclosed within the flag leaf sheath.[4][5] At this point, the pollen mother cells are developing and are most susceptible to chemical disruption. Application timing must be determined empirically for each specific genotype.

Q3: How do I determine the optimal concentration of this compound?

The optimal concentration is a balance between achieving complete male sterility and avoiding phytotoxicity. It is highly dependent on the plant genotype, species, and environmental conditions.[6] A dose-response experiment is the only reliable method. Start with a range of concentrations based on literature for similar species. The goal is to find the lowest concentration that provides >99% male sterility with the least amount of leaf burn, stunting, or reduced female fertility.[5]

Q4: Can I use the same this compound protocol on different plant varieties?

No, this is not recommended. Genotypic differences in sensitivity to CHAs are well-documented.[6] A protocol optimized for one wheat cultivar may cause excessive phytotoxicity in another or fail to induce sufficient sterility. Each new genotype requires its own optimization study to determine the ideal application timing and concentration.

Troubleshooting Guide

This guide addresses specific issues encountered during experimental use of this compound.

G cluster_problem Identify Primary Problem cluster_cause Analyze Potential Cause cluster_solution Implement Solution Start Start Troubleshooting P1 Problem 1: Incomplete Sterility (High Self-Seed Set) Start->P1 P2 Problem 2: Phytotoxicity (Leaf Burn, Stunting) Start->P2 P3 Problem 3: Low Hybrid Seed Set (Female Sterility) Start->P3 C1 Timing Too Late? Concentration Too Low? Genotype Insensitive? P1->C1 C2 Concentration Too High? Plant Stress (Drought, Heat)? Adjuvant Issue? P2->C2 C3 Timing Too Early? Concentration Too High? Adverse Environment? P3->C3 S1 Apply Earlier (e.g., mid-boot vs. late-boot) Increase Concentration Incrementally C1->S1 S2 Reduce Concentration Ensure Adequate Water/Nutrients Test Without Adjuvant C2->S2 S3 Apply Later (Confirm stage via microscopy) Reduce Concentration C3->S3 caption Fig 2. A logical workflow for troubleshooting common this compound issues.

Caption: Fig 2. A logical workflow for troubleshooting common this compound issues.

Problem: Incomplete Male Sterility / High Self-Seed Set
  • Symptoms: After bagging treated flower heads to prevent cross-pollination, you observe a significant number of seeds have formed. Microscopic analysis shows a high percentage of viable pollen.

  • Primary Cause: The application timing was likely too late, occurring after the critical stages of meiosis and microspore development were complete.[2] Alternatively, the concentration was insufficient for the specific genotype.

  • Solutions:

    • Adjust Timing: Apply this compound earlier in the development of the primary tillers. Dissect the boot at different stages to correlate the external appearance with the internal developmental stage of the anthers.

    • Increase Concentration: Perform a dose-response experiment, incrementally increasing the concentration. Be vigilant for signs of phytotoxicity.

    • Verify Uniformity: Ensure spray coverage is thorough and uniform across all plants. Uneven application can lead to tillers that escape the treatment.

Problem: Signs of Phytotoxicity
  • Symptoms: The treated plants exhibit leaf yellowing (chlorosis), leaf tip burn, necrotic spots, or overall stunted growth compared to controls.[7][8]

  • Primary Cause: The concentration of this compound is too high for the genotype.[5] Environmental stressors like high heat, drought, or nutrient deficiency can also exacerbate phytotoxic effects.[9]

  • Solutions:

    • Reduce Concentration: Lower the applied concentration. It is crucial to find a level that induces sterility without causing significant damage.

    • Optimize Plant Health: Ensure plants are healthy and not under stress at the time of application. Avoid spraying during periods of extreme heat or drought.

    • Check Adjuvants: If using a surfactant or other adjuvant, ensure it is approved for the crop and test a formulation without it to see if it is contributing to the phytotoxicity.

Problem: Low Hybrid Seed Set Despite Successful Pollination
  • Symptoms: Male sterility is successfully induced (>99%), and cross-pollination with viable pollen is performed, but the final seed yield is very low.

  • Primary Cause: The this compound application, while effective on pollen, has negatively impacted female fertility (ovule viability or pistil receptivity). This can occur if the concentration is too high or if the application timing was too early, affecting the development of the pistil.[1]

  • Solutions:

    • Refine Application Window: The window for selective male sterility is narrow. Application before the differentiation of male and female primordia can harm both. Shift the application timing slightly later, focusing on the period just before meiosis.

    • Decrease Concentration: High concentrations that are effective for male sterility may have sub-lethal effects on the ovules. Test lower concentrations to see if selectivity can be improved.

    • Assess Stigma Receptivity: Manually check if the stigmas on treated plants are receptive and appear healthy at the time of pollination compared to untreated controls.

Experimental Protocols & Data Management

Protocol 1: Determining the Optimal Application Window
  • Planting: Grow a uniform population of the target genotype.

  • Tagging: As plants approach the reproductive stage, tag at least 10-15 plants at identical, successive stages of development (e.g., flag leaf emergence, early-boot, mid-boot, late-boot). The Feeke's scale is a standard reference for wheat.[10]

  • Application: Prepare a single, moderate concentration of this compound known to be effective in a related genotype. Apply this concentration to each developmental group on their respective day. Leave an untreated control group.

  • Isolation: Immediately after application, cover the primary heads of 5-7 plants in each group with pollination bags to prevent cross-pollination.

  • Assessment: After the plant matures, harvest the bagged heads from each group and count the number of seeds per head.

  • Analysis: The application window that results in the lowest number of seeds per head is the optimal timing.

Protocol 2: Assessing Pollen Viability Post-Application
  • Sampling: A few days after this compound application, collect anthers from treated and untreated plants just before they would naturally dehisce (shed pollen).

  • Staining: Place the anthers on a microscope slide in a drop of staining solution, such as 2% iodine potassium iodide (I-KI).[11] Gently crush the anthers to release the pollen grains.

  • Microscopy: Observe under a light microscope.

  • Quantification: Count at least 200-300 pollen grains. Viable, fertile pollen grains are typically round, plump, and stain a dark black or brown color, indicating the presence of starch.[11] Non-viable or sterile pollen will appear shrunken, misshapen, and will not stain or will stain a pale yellow/orange. Calculate the percentage of sterile pollen.

ParameterKey ConsiderationsAssessment MethodTarget Outcome
Application Timing Correlate with microspore development (meiosis). Boot stage is often critical for cereals.[5]Staged application study; Anther dissection and microscopy.Lowest self-seed set with minimal phytotoxicity.
Concentration Genotype-dependent. Balance efficacy with phytotoxicity.Dose-response experiment.>99% pollen sterility.
Pollen Sterility Direct measure of CHA efficacy.Microscopic examination with I-KI stain.[11]Shrunken, non-staining pollen grains.
Female Fertility Ensure ovules are not damaged by the application.Hand pollination of treated plants with known viable pollen.Seed set comparable to hand-pollinated controls.
Phytotoxicity Visual damage to the plant reduces overall health and yield potential.Visual scoring (chlorosis, necrosis, stunting).[7]No significant visual difference from untreated controls.

References

  • Sharma, Y., & Sharma, S.N. (2005). Chemical Hybridizing Agents (CHA) – A tool for hybrid seed production – A review. Agricultural Reviews.
  • Shivani, et al. (2023). Role of Chemical Hybridizing Agents in Seed Production. Agri Articles, 03(02), 128-131.
  • Tinna, D. (2019). Chemically induced male sterility in hybrid breeding of vegetables: A review. Journal of Pharmacognosy and Phytochemistry.
  • Sharma, Y., & Sharma, S.N. (2005). CHEMICAL HYBRIDIZING AGENTS (CHA) - A TOOL FOR HYBRID SEED PRODUCTION - A REVIEW. Agricultural Reviews, 26(2), 114-123. [Link]

  • Sharma, Y., & Sharma, S.N. (2026). CHEMICAL HYBRIDIZING AGENTS (CHA) - A TOOL FOR HYBRID SEED PRODUCTION - A REVIEW. Agricultural Reviews, 26(2): 114 - 123.
  • Slideshare. (n.d.). Use of gametocides in hybrid seed production.
  • Rajkumar, S. (n.d.). ROLE OF CHEMICAL HYBRIDIZING AGENTS (CHAs) IN TWO LINE HYBRID RICE DEVELOPMENT. Agriallis.
  • ResearchGate. (n.d.).
  • Parry, M. A. J., et al. (2013). Hybrid breeding in wheat: technologies to improve hybrid wheat seed production. Journal of Experimental Botany. [Link]

  • Dora Agri-Tech. (n.d.). Phytotoxicity: Definitions, Causes, Symptoms and Solutions.
  • Catlin, N. (2023, March 23). Recognizing and Preventing Phytotoxicity in Greenhouse Plants. Greenhouse Grower.
  • Agrio. (n.d.). Prevent Phytotoxicity: Check Real-Time Spray Safety.
  • Amelework, A., Laing, M., & Shimelis, H. (2016). Evaluation of effective gametocides for selective induction of male sterility in sorghum. Czech Journal of Genetics and Plant Breeding, 52(4), 163-170.
  • Farmonaut. (n.d.). Understanding Phytotoxicity: Causes, Symptoms, and Prevention in Crop Management.
  • Amelework, A., Laing, M., & Shimelis, H. (2016). Evaluation of effective gametocides for selective induction of male sterility in sorghum.
  • Amelework, A., Laing, M., & Shimelis, H. (2016). Evaluation of effective gametocides for selective induction of male sterility in sorghum. Czech Journal of Genetics and Plant Breeding. [Link]

  • UC IPM. (n.d.). Managing Pests in Gardens: Herbicide phytotoxicity.
  • Health Canada. (2025, August 13). Guidance on efficacy requirements for biocides: Planning your test product and testing.
  • Ghebrehiwot, H., et al. (2015). The efficacy of four gametocides for induction of pollen sterility in Eragrostis tef (Zucc.) Trotter.
  • Iowa State University. (n.d.). Chapter 3: Controlled Hybridization: Self-incompatibility, Male-sterility, and Sex-inheritance.
  • Li, W., et al. (2018). Chemical hybridizing agent SQ-1-induced male sterility in Triticum aestivum L.: a comparative analysis of the anther proteome. BMC Genomics, 19(1), 12. [Link]

  • ResearchGate. (n.d.). Optimizing timing of potassium application in productivity enhancement of crops.
  • Sprague, C. (2017, April 27).
  • Beck's Hybrids. (2022, August 22). Wheat Management - Pre-Plant and Fall Timing.
  • Agronomy eUpdates. (2022, August 11).
  • Easterly, A. C., et al. (2019). Determining the Efficacy of a Hybridizing Agent in Wheat (Triticum aestivum L.). Scientific Reports, 9(1), 20051. [Link]

  • Frontiers. (n.d.).
  • Vanstraelen, M., & Benková, E. (2012). Hormonal interactions in the regulation of plant development. Annual Review of Cell and Developmental Biology, 28, 463-487. [Link]

  • PMC. (n.d.).
  • Plant Science Today. (n.d.). Optimizing fertigation to enhance potassium use efficiency in cotton.
  • MDPI. (n.d.). FERONIA Receptor Kinase Integrates with Hormone Signaling to Regulate Plant Growth, Development, and Responses to Environmental Stimuli.
  • PLOS One. (2021, September 20). Potassium fertilization improves growth, yield and seed quality of sunflower (Helianthus annuus L.)
  • Wolters, H., & Jürgens, G. (2009). Survival of the flexible: hormonal growth control and integration of environmental signals in plants. Nature Reviews Genetics, 10(5), 305-317. [Link]

  • ResearchGate. (n.d.). Potential approaches for improvement of crop potassium efficiency.
  • ResearchGate. (2022, April).

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Technical Support Center: Enhancing Fenridazon Uptake in Hydroponic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical information for enhancing the uptake of Fenridazon by plant roots in hydroponic systems. Moving beyond a simple checklist, this document explains the core scientific principles, provides validated experimental protocols, and offers robust troubleshooting advice to ensure the integrity and success of your research.

Section 1: Foundational Principles of this compound Uptake

To effectively manipulate this compound uptake, a clear understanding of its chemical nature and the biophysical processes at the root-solution interface is essential.

Physicochemical Properties of this compound

For the purpose of explaining the uptake mechanism, we will use Bentazon (pKa ≈ 3.3) as a well-documented analogue to illustrate the principles that likely govern this compound uptake.[1][2][3][4]

PropertyValue (this compound)Value (Bentazon Analogue)Significance for Root Uptake
Molecular Formula C₁₂H₉ClN₂O₃[5]C₁₀H₁₂N₂O₃S[1]Influences molecular weight and potential for membrane transport.
Molecular Weight 264.66 g/mol 240.28 g/mol [2]Small molecules can more easily diffuse across cell membranes.
pKa (acid diss. constant) Not Published~3.3[2]CRITICAL: Determines the charge of the molecule at a given pH. The uncharged (protonated) form is more lipid-soluble and readily crosses root cell membranes.
LogKow (hydrophobicity) 3.1 (Predicted)[5]-0.46 (at pH 7)[4]Indicates how the compound partitions between an oily (lipid) and water phase. A moderately lipophilic nature is required to cross the lipid bilayer of the cell membrane.
The "Ion-Trap" Mechanism: The Key to Enhancing Uptake

The primary mechanism for the cellular absorption of weak acids like Bentazon, and presumably this compound, is the "ion-trap" mechanism.[6][7][8] This is a passive process driven by a pH gradient between the external hydroponic solution and the more alkaline interior of the plant root cell (cytoplasm).

The process is as follows:

  • External Solution (Acidic): In a hydroponic solution with a pH at or slightly below the compound's pKa, a significant portion of this compound exists in its uncharged, protonated (this compound-H) form. This form is more lipophilic.

  • Membrane Diffusion: The uncharged this compound-H readily diffuses across the lipid bilayer of the root cell membranes, moving down its concentration gradient.[9]

  • Cytoplasm (Alkaline): The plant cell cytoplasm is maintained at a higher pH (typically ~7.5).[7] Upon entering this more alkaline environment, the this compound-H molecule deprotonates, becoming its charged, anionic form (this compound⁻).

  • Trapping: This charged anion is significantly less membrane-permeable and cannot easily diffuse back out of the cell. It becomes effectively "trapped" inside the cytoplasm, maintaining a low concentration of this compound-H inside the cell and ensuring the concentration gradient continues to favor inward diffusion.[10][11]

This energy-dependent process—where the plant expends energy to maintain the pH gradient, not to transport the molecule directly—allows the plant cell to accumulate the compound to concentrations much higher than in the external solution.[8][12]

Caption: The Ion-Trap Mechanism for this compound Uptake.

Key Hydroponic Parameters Influencing Uptake

Several environmental factors in a hydroponic system can be manipulated to optimize the ion-trap mechanism and overall plant health.

ParameterRecommended RangeCausality and Expert Insight
pH of Nutrient Solution 5.5 - 6.5This is the most critical factor. A pH in this range ensures a sufficient pool of the uncharged this compound-H available for uptake, while still being optimal for nutrient availability for most plant species. Drastically lowering the pH may increase the uncharged proportion but can cause root damage and nutrient lockout.
Temperature 20-25°C (68-77°F)Higher temperatures can increase the rate of diffusion and metabolic activity, potentially enhancing uptake.[13] However, temperatures above this range can decrease dissolved oxygen, stressing the plant and inhibiting active processes that maintain root health and pH gradients.
Nutrient Solution Standard Formulation (e.g., Hoagland)A balanced nutrient solution is vital for healthy root systems. Stressed or unhealthy roots will have compromised membrane integrity and a reduced ability to maintain the cytoplasmic pH required for ion trapping. Avoid antagonistic ionic interactions where possible.
Aeration (Dissolved O₂) > 6 mg/LVigorous aeration provides oxygen for root respiration. This is an active metabolic process that provides the energy (ATP) needed to power the proton pumps that maintain the high cytoplasmic pH essential for ion trapping.[7] Poor aeration leads to root death and zero uptake.

Section 2: Experimental Design & Protocols

This section provides standardized workflows for conducting reliable and reproducible this compound uptake studies.

Designing a Robust Uptake Experiment

A successful experiment requires careful planning to isolate variables and ensure data is statistically significant.

ExperimentalWorkflow cluster_controls Essential Controls A Phase 1: Acclimatization Plant seedlings in hydroponics (e.g., Hoagland solution) for 7-14 days. B Phase 2: Experiment Initiation Transfer to fresh solution. Introduce this compound (and controls). A->B Healthy, uniform plants C Phase 3: Time-Course Sampling Harvest replicates at T=0, 2, 4, 8, 24h. Separate roots and shoots. Sample nutrient solution. B->C Precise timing D Phase 4: Sample Processing Record fresh/dry weights. Flash-freeze tissues (-80°C). C->D Prevent degradation E Phase 5: Extraction Homogenize tissue. Extract this compound using appropriate solvent (e.g., Acetonitrile). D->E F Phase 6: Analysis Quantify this compound concentration using HPLC-UV or LC-MS/MS. E->F Validate with standards G Phase 7: Data Interpretation Calculate uptake rate. Normalize to root mass. Statistical analysis. F->G Control1 Vehicle Control (Solution with solvent, no this compound) Control2 System Blank (Full setup, no plant) Tests for adsorption to container.

Caption: General workflow for a this compound root uptake experiment.

Protocol: Standard Hydroponic Setup
  • System: Use a Deep Water Culture (DWC) system with opaque containers to prevent algal growth and light degradation of this compound.

  • Nutrient Solution: Prepare a half-strength or full-strength Hoagland solution. Allow the solution to equilibrate for 24 hours while aerating.

  • Plant Material: Use healthy, uniform seedlings (e.g., Arabidopsis thaliana, maize, or soybean) with well-developed root systems.

  • Environment: Maintain a controlled environment with a 16/8h light/dark cycle, temperature at 22°C, and relative humidity at 60-70%.

  • Aeration: Use an air pump and air stones to provide continuous, vigorous aeration to each container.

Protocol: this compound Application and Sampling
  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or acetone). The final solvent concentration in the hydroponic solution should be minimal (<0.1%) to avoid phytotoxicity.

  • Application: Spike the hydroponic solution to achieve the desired final concentration of this compound. Gently stir to ensure homogeneity.

  • Time Zero (T=0): Immediately after spiking, collect the first set of samples. This includes harvesting a full plant replicate and taking an aliquot of the nutrient solution.

  • Time-Course Sampling: At subsequent time points (e.g., 2, 4, 8, 24 hours), harvest additional replicates.

  • Sample Processing:

    • Carefully remove the plant from the solution.

    • Gently rinse the roots with deionized water for 15-30 seconds to remove surface-adhered compound.

    • Blot roots and shoots dry and separate them.

    • Record the fresh weight of each tissue.

    • Immediately flash-freeze the samples in liquid nitrogen and store at -80°C until extraction.

Protocol: Sample Preparation and Analysis
  • Homogenization: Homogenize the frozen plant tissue into a fine powder using a mortar and pestle with liquid nitrogen or a bead beater.

  • Extraction: Use a validated extraction method. A common approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which uses acetonitrile for extraction followed by a cleanup step with salts and sorbents.

  • Quantification: Analyze the final extract using High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Validation: The analytical method must be validated by running a calibration curve with known standards, blank matrix samples, and matrix-spiked samples to determine recovery and limit of detection (LOD).

Section 3: Troubleshooting Guide

Question/IssuePossible CausesRecommended Actions & Solutions
"I'm observing low or no uptake of this compound in my plant tissues." 1. Incorrect pH: The solution pH is too high, keeping this compound in its charged, non-absorbable form. 2. Root Health: Roots are unhealthy, dead, or have poor membrane integrity. 3. Analytical Failure: The extraction or quantification method has low recovery.1. Verify and Adjust pH: Calibrate your pH meter daily. Adjust the nutrient solution pH to the 5.5-6.5 range.[1] 2. Inspect Roots: Ensure roots are white and turgid. Check for signs of root rot (brown, slimy). Confirm adequate aeration (>6 mg/L O₂). 3. Validate Analysis: Run a matrix spike control. Spike a known amount of this compound into a blank plant extract and calculate the recovery percentage. It should be >80%.
"My results are highly variable between replicates." 1. Inconsistent Environment: Fluctuations in temperature, light, or pH between containers. 2. Inhomogeneous Dosing: The this compound stock solution was not mixed thoroughly into the hydroponic medium. 3. Sampling Error: Inconsistent root rinsing or blotting between samples.1. Standardize Conditions: Ensure all containers are in the same controlled environment and that pH is consistent across all replicates at the start of the experiment. 2. Ensure Mixing: After adding the this compound stock, gently stir the hydroponic solution for 1-2 minutes. 3. Standardize Sampling Protocol: Use a timer for rinsing steps and a consistent method for blotting excess water to ensure fresh weights are comparable.
"The this compound concentration in my solution is decreasing, but it's not appearing in the plant tissue." 1. Adsorption: The compound is binding to the plastic container, tubing, or air stones. 2. Degradation: this compound may be sensitive to light (photodegradation) or microbial activity. 3. Root Surface Binding: The compound is strongly adsorbing to the root surface (e.g., cell wall) but not being transported into the cells.1. Run a System Blank: Set up a complete hydroponic system with this compound but no plant. Sample the solution over 24 hours to quantify loss due to adsorption. Consider using glass containers if adsorption is severe. 2. Check Stability: Run the system blank in both light and dark conditions to check for photodegradation. 3. Modify Rinse Step: Try a more stringent desorption wash (e.g., a brief rinse in a buffer solution) on a subset of roots to differentiate between surface-bound and absorbed compound.
"My plants are showing signs of phytotoxicity (wilting, yellowing)." 1. Concentration Too High: The experimental concentration of this compound is toxic to the plant. 2. Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) used for the stock solution is too high.1. Run a Dose-Response Curve: Before the main experiment, test a range of this compound concentrations to find the highest non-phytotoxic level. 2. Run a Vehicle Control: Always include a control with only the solvent added to the nutrient solution to confirm it is not the cause of the stress. Keep final solvent concentration below 0.1%.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: What is the optimal pH for this compound root uptake?

    • A1: The optimal pH is a balance. Theoretically, a pH equal to the pKa of this compound would yield a 50:50 mix of charged and uncharged forms. A pH slightly below the pKa will maximize the proportion of the absorbable, uncharged form. For weak acids like Bentazon (pKa ~3.3), studies show the greatest accumulation at acidic external pH.[9][12] However, for whole-plant hydroponic systems, a pH range of 5.5 to 6.5 is recommended to maintain overall plant health and nutrient availability, which are essential for the active processes that support uptake.

  • Q2: Can I add a surfactant to the hydroponic solution to enhance uptake?

    • A2: This is not recommended for root uptake studies. Surfactants are primarily used in foliar applications to overcome the waxy leaf cuticle. In a hydroponic solution, surfactants can damage delicate root cell membranes, leading to uncontrolled leakage rather than physiologically relevant uptake. This would compromise the integrity of the experiment.

  • Q3: How does the chemical's hydrophobicity (LogKow) affect uptake?

    • A3: There is a complex relationship. A compound must be lipophilic enough to cross the cell membrane, but hydrophilic enough to be soluble in the hydroponic solution and move through the plant. Studies on various organic chemicals show that as hydrophobicity increases, concentration in the roots tends to increase, but translocation to the shoots often follows a bell-shaped curve.[14] this compound's predicted XlogP of 3.1 suggests it is moderately lipophilic and should readily partition into root tissues.[5]

  • Q4: How long should I run my uptake experiment?

    • A4: The duration depends on the research question. For measuring initial uptake rates, a short time course with frequent sampling (e.g., 0, 1, 2, 4, 8 hours) is appropriate. To study accumulation and potential metabolism or translocation, a longer experiment (24, 48, or 72 hours) is necessary. A preliminary time-course experiment is highly recommended to determine the kinetics for your specific plant species and conditions.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2328, Bentazon. PubChem. Retrieved January 21, 2026, from [Link].

  • O'Neil, M.J. (ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition. Merck and Co., Inc.
  • Food and Agriculture Organization of the United Nations. (2001). FAO Specifications and Evaluations for Plant Protection Products: Bentazone. FAO. Retrieved January 21, 2026, from [Link].

  • Hefei Xingyu Chemical Co., Ltd. (n.d.). Bentazone 98% TC. Product Specification Sheet. Retrieved January 21, 2026, from [Link].

  • Sterling, T. M. (1994). Mechanisms of Herbicide Absorption Across Plant Membranes and Accumulation in Plant Cells. Weed Science, 42(2), 263-276.
  • Cambridge University Press & Assessment. (2017). Mechanisms of Herbicide Absorption Across Plant Membranes and Accumulation in Plant Cells. Weed Science. Retrieved January 21, 2026, from [Link].

  • Plant and Soil Sciences eLibrary. (n.d.). Passive Absorption — Ion Trapping and Accumulation. University of Nebraska-Lincoln. Retrieved January 21, 2026, from [Link].

  • Sterling, T. M., & Namuth-Covert, D. (n.d.). Cellular Absorption of Herbicides. UNL Digital Commons. Retrieved January 21, 2026, from [Link].

  • USDA ARS. (2002). ARS Pesticide Properties Database: Bentazon Sodium Salt. United States Department of Agriculture, Agricultural Research Service. Retrieved January 21, 2026, from [Link].

  • Kansas State University. (n.d.). Understanding Herbicides. K-State Research and Extension. Retrieved January 21, 2026, from [Link].

  • Sterling, T. M., Balke, N. E., & Silverman, D. S. (1990). Uptake and accumulation of the herbicide bentazon by cultured plant cells. Plant Physiology, 92(4), 1121–1127.
  • National Center for Biotechnology Information. (1990). Uptake and Accumulation of the Herbicide Bentazon by Cultured Plant Cells. PubMed Central. Retrieved January 21, 2026, from [Link].

  • Inao, K., & Kitamura, Y. (2012). Studies on the abilities of uptake and translocation from root to shoot of pesticides in soil. Journal of Pesticide Science, 37(3), 224-232.
  • Sterling, T. M. (1990). Uptake and Accumulation of the Herbicide Bentazon by Cultured Plant Cells. ResearchGate. Retrieved January 21, 2026, from [Link].

  • Global Substance Registration System (GSRS). (n.d.). This compound-POTASSIUM. National Center for Advancing Translational Sciences. Retrieved January 21, 2026, from [Link].

  • Sun, J., et al. (2022). The Prospect of Bentazone-Tolerant Soybean for Conventional Cultivation. MDPI. Retrieved January 21, 2026, from [Link].

  • PubChemLite. (n.d.). This compound (C12H9ClN2O3). Université du Luxembourg. Retrieved January 21, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44246288, Pyridazinone, 2-20. PubChem. Retrieved January 21, 2026, from [Link].

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Validation & Comparative

Comparing the efficacy of Fenridazon with other pyridazinone herbicides like Norflurazon

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the pyridazinone herbicides Fenridazon and Norflurazon for researchers, scientists, and professionals in drug and herbicide development. With full editorial control, this document moves beyond a rigid template to offer an in-depth technical analysis grounded in scientific integrity. We will explore the distinct mechanisms of action, present methodologies for comparative efficacy evaluation, and provide the technical foundation for making informed decisions in your research.

Introduction to Pyridazinone Herbicides

Pyridazinone herbicides are a class of chemical compounds characterized by a pyridazinone heterocyclic ring structure. These herbicides are known to interfere with essential plant processes, primarily photosynthesis and carotenoid biosynthesis. Their efficacy and mode of action can be significantly influenced by the various substitutions on the pyridazinone core. This guide focuses on two such compounds: this compound and the more extensively studied Norflurazon.

Unraveling the Mechanisms of Action

A fundamental understanding of a herbicide's mechanism of action is critical to predicting its efficacy, selectivity, and potential for resistance development. While both this compound and Norflurazon belong to the pyridazinone family, they are believed to target different, albeit related, physiological pathways.

Norflurazon: An Inhibitor of Carotenoid Biosynthesis

Norflurazon is a well-established pre-emergence herbicide that controls a broad spectrum of grass and broadleaf weeds.[1][2] Its primary mode of action is the inhibition of carotenoid biosynthesis.[1][2] Specifically, Norflurazon targets and inhibits the enzyme phytoene desaturase (PDS), a critical enzyme in the carotenoid pathway.[2]

Carotenoids serve a vital photoprotective role in plants by quenching reactive oxygen species (ROS) generated during photosynthesis. By inhibiting PDS, Norflurazon prevents the formation of colored carotenoids. This leads to the accumulation of phytoene and subsequent photooxidative damage to chlorophyll and the chloroplast membranes, resulting in a characteristic "bleaching" of the plant tissue and eventual death.[1][2]

Diagram: Mechanism of Action of Norflurazon

Norflurazon_MoA cluster_pathway Carotenoid Biosynthesis Pathway cluster_herbicide Herbicide Action cluster_effect Physiological Effect Phytoene Phytoene Phytofluene Phytofluene Phytoene->Phytofluene Phytoene Desaturase (PDS) ζ-Carotene ζ-Carotene Phytofluene->ζ-Carotene ... Lycopene Lycopene ζ-Carotene->Lycopene ... Carotenes Carotenes Lycopene->Carotenes ... Norflurazon Norflurazon Phytoene Desaturase (PDS) Phytoene Desaturase (PDS) Norflurazon->Phytoene Desaturase (PDS) Inhibits Accumulation of Phytoene Accumulation of Phytoene Phytoene Desaturase (PDS)->Accumulation of Phytoene No Carotenoid Production No Carotenoid Production Photo-oxidation of Chlorophyll Photo-oxidation of Chlorophyll No Carotenoid Production->Photo-oxidation of Chlorophyll Bleaching & Plant Death Bleaching & Plant Death Photo-oxidation of Chlorophyll->Bleaching & Plant Death

Caption: Norflurazon inhibits phytoene desaturase (PDS), leading to phytoene accumulation and a lack of protective carotenoids, causing photo-oxidative bleaching and plant death.

This compound: A Putative Photosynthesis Inhibitor

Information in the public domain regarding the specific mechanism of action for this compound is less comprehensive. However, based on the known activities of other pyridazinone herbicides, it is hypothesized that this compound may primarily act as a photosynthesis inhibitor. Some pyridazinone compounds have been shown to inhibit the Hill reaction in chloroplasts, which is a key part of the light-dependent reactions of photosynthesis. This inhibition is thought to occur at the acceptor side of Photosystem II (PSII), disrupting the electron transport chain.[3]

The disruption of electron flow not only halts the production of ATP and NADPH necessary for carbon fixation but can also lead to the generation of ROS, causing cellular damage and plant death.

Diagram: Hypothesized Mechanism of Action of this compound

Fenridazon_MoA cluster_photosynthesis Photosynthetic Electron Transport Chain (PSII) cluster_herbicide Herbicide Action cluster_effect Physiological Effect P680 P680 Pheophytin Pheophytin P680->Pheophytin Light Energy QA QA Pheophytin->QA Electron Transfer QB QB QA->QB Electron Transfer Plastoquinone Pool Plastoquinone Pool QB->Plastoquinone Pool Electron Transfer Inhibited Electron Flow Inhibited Electron Flow QB->Inhibited Electron Flow No ATP/NADPH Production No ATP/NADPH Production This compound This compound This compound->QB Blocks Binding Site Inhibition of CO2 Fixation Inhibition of CO2 Fixation No ATP/NADPH Production->Inhibition of CO2 Fixation Plant Death Plant Death Inhibition of CO2 Fixation->Plant Death

Caption: this compound is hypothesized to inhibit photosynthesis by blocking the QB binding site in Photosystem II, thus disrupting electron flow.

Comparative Efficacy: A Data-Driven Approach

Direct, publicly available, peer-reviewed studies comparing the efficacy of this compound and Norflurazon are scarce. Therefore, this guide proposes a series of established experimental protocols to generate the necessary comparative data. This approach ensures scientific rigor and allows researchers to tailor the evaluation to their specific needs.

Chemical and Physical Properties

A preliminary comparison can be made based on the known chemical and physical properties of each compound.

PropertyThis compoundNorflurazon
Molecular Formula C₁₂H₉ClN₂O₃C₁₂H₉ClF₃N₃O
Molecular Weight 264.67 g/mol 303.67 g/mol
Chemical Structure 1-(4-chlorophenyl)-6-methyl-4-oxopyridazine-3-carboxylic acid4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one

Source: PubChem CID 197225 for this compound, PubChem CID 33775 for Norflurazon.

The structural differences, particularly the trifluoromethyl group on the phenyl ring and the methylamino group on the pyridazinone ring of Norflurazon, are key determinants of its specific interaction with phytoene desaturase.

Experimental Protocols for Efficacy Comparison

To objectively compare the efficacy of this compound and Norflurazon, a series of bioassays should be conducted.

Diagram: Experimental Workflow for Herbicide Efficacy Comparison

Efficacy_Workflow Start Start Dose-Response Bioassay Dose-Response Bioassay Start->Dose-Response Bioassay Mechanism of Action Assays Mechanism of Action Assays Dose-Response Bioassay->Mechanism of Action Assays Weed Control Spectrum Analysis Weed Control Spectrum Analysis Mechanism of Action Assays->Weed Control Spectrum Analysis Data Analysis & Comparison Data Analysis & Comparison Weed Control Spectrum Analysis->Data Analysis & Comparison Conclusion Conclusion Data Analysis & Comparison->Conclusion

Caption: A structured workflow for comparing the efficacy of this compound and Norflurazon, from initial dose-response to final data analysis.

This foundational experiment determines the concentration of each herbicide required to achieve a certain level of weed control.

Objective: To determine the effective dose (ED₅₀ and ED₉₀) of this compound and Norflurazon on a range of indicator weed species.

Methodology:

  • Plant Material: Select a panel of relevant weed species (e.g., a mix of grasses and broadleaf weeds). Grow seedlings to a consistent growth stage (e.g., 2-3 true leaves).

  • Herbicide Application: Prepare a series of dilutions for both this compound and Norflurazon. Apply the herbicides to the plants using a calibrated sprayer to ensure uniform coverage.[4] Include an untreated control group.

  • Growth Conditions: Maintain the treated plants in a controlled environment (greenhouse or growth chamber) with standardized light, temperature, and humidity.

  • Efficacy Assessment: At set time points (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control (0% = no effect, 100% = complete death). Also, measure plant biomass (fresh or dry weight) to quantify the growth inhibition.[4]

  • Data Analysis: Use probit or log-logistic analysis to calculate the ED₅₀ and ED₉₀ values for each herbicide on each weed species.

These assays are designed to verify the hypothesized mechanisms of action for each herbicide.

A. Chlorophyll Fluorescence Measurement (for this compound):

This non-invasive technique can rapidly assess the efficiency of PSII and detect stress on the photosynthetic apparatus.[5][6]

Objective: To determine if this compound inhibits photosynthetic electron transport.

Methodology:

  • Treat plants with this compound as described in the dose-response bioassay.

  • At various time points after treatment, measure chlorophyll fluorescence using a pulse-amplitude-modulated (PAM) fluorometer.

  • Key parameters to measure include Fv/Fm (maximum quantum yield of PSII), which is a sensitive indicator of plant stress.[7] A decrease in Fv/Fm would suggest damage to the photosynthetic machinery.[8]

B. Chlorophyll and Carotenoid Content Measurement (for Norflurazon):

This spectrophotometric assay quantifies the bleaching effect characteristic of PDS inhibitors.

Objective: To confirm that Norflurazon causes a reduction in chlorophyll and carotenoid levels.

Methodology:

  • Treat plants with Norflurazon.

  • At regular intervals, harvest leaf tissue and extract pigments using a solvent (e.g., 80% acetone).

  • Measure the absorbance of the extract at specific wavelengths (e.g., 470 nm for carotenoids, 645 nm and 663 nm for chlorophylls) using a spectrophotometer.[9]

  • Calculate the pigment concentrations and compare them to untreated controls. A significant decrease in both chlorophyll and carotenoid content would be expected in Norflurazon-treated plants.[10]

C. In Vitro Phytoene Desaturase (PDS) Inhibition Assay (for Norflurazon):

This biochemical assay directly measures the inhibitory effect of Norflurazon on its target enzyme.

Objective: To quantify the inhibition of PDS by Norflurazon.

Methodology:

  • Isolate active PDS enzyme from a suitable source (e.g., etiolated seedlings or a recombinant expression system).

  • Incubate the enzyme with its substrate, phytoene, in the presence of varying concentrations of Norflurazon.

  • Measure the production of the desaturated product, ζ-carotene, using techniques such as HPLC.

  • Calculate the IC₅₀ value (the concentration of herbicide required to inhibit 50% of the enzyme activity).

Comparative Weed Control Spectrum

While Norflurazon is known for its broad-spectrum pre-emergence control of many annual grasses and broadleaf weeds, the weed control spectrum for this compound is not as well-documented.[11] A comparative field or greenhouse trial is necessary to delineate their respective strengths.

Weed TypeNorflurazon EfficacyThis compound Efficacy (Hypothesized)
Annual Grasses Good to ExcellentTo be determined
Broadleaf Weeds Good to ExcellentTo be determined
Perennial Weeds SuppressionTo be determined

This table should be populated with data generated from the proposed experimental protocols.

Conclusion and Future Directions

This guide has outlined the known and hypothesized mechanisms of action for this compound and Norflurazon and has provided a robust framework of experimental protocols to generate critical comparative efficacy data. The key distinction appears to be their primary targets: carotenoid biosynthesis for Norflurazon and potentially photosynthesis for this compound.

The execution of the proposed experiments will enable a comprehensive, data-driven comparison of these two pyridazinone herbicides. This will not only clarify the herbicidal properties of this compound but also provide valuable insights for the development of new weed management strategies and the design of next-generation herbicides. The differing modes of action could also be explored for synergistic effects or for resistance management programs.

References

  • Baker, N. R. (2008). Chlorophyll fluorescence: a probe of photosynthesis in vivo. Annual Review of Plant Biology, 59, 89-113.
  • Maxwell, K., & Johnson, G. N. (2000). Chlorophyll fluorescence—a practical guide. Journal of Experimental Botany, 51(345), 659-668.
  • United States Environmental Protection Agency. (2006). Pesticide Fact Sheet: Norflurazon.
  • Senseman, S. A. (Ed.). (2007). Herbicide handbook. Weed Science Society of America.
  • Lichtenthaler, H. K. (1987). Chlorophylls and carotenoids: pigments of photosynthetic biomembranes. In Methods in enzymology (Vol. 148, pp. 350-382). Academic Press.
  • Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52852.
  • Schreiber, U., Schliwa, U., & Bilger, W. (1986). Continuous recording of photochemical and non-photochemical chlorophyll fluorescence quenching with a new type of modulation fluorometer. Photosynthesis Research, 10(1), 51-62.
  • Böger, P., & Sandmann, G. (1990). Modern herbicides affecting typical plant processes. In Chemistry of plant protection (pp. 173-216). Springer, Berlin, Heidelberg.
  • Vencill, W. K. (Ed.). (2002). Herbicide handbook. Weed Science Society of America.
  • Bartels, P. G., & Watson, C. W. (1978). Inhibition of carotenoid synthesis by fluridone and norflurazon. Weed Science, 198-203.
  • European and Mediterranean Plant Protection Organization. (2014). PP 1/224 (2) Dose-response assays for herbicide resistance. EPPO Bulletin, 44(3), 425-429.
  • Hansatech Instruments. (n.d.). Chlorophyll Content Measurement Introduction.
  • JoVE Science Education Database. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species.
  • KingAgroot. (n.d.). Fenpyrazone.
  • Mdlain, N., & Laubscher, C. P. (2020). Use of chlorophyll fluorescence as a tool for determination of herbicide toxic effect: Review. South African Journal of Botany, 135, 315-322.
  • MDPI. (2023). Active Chlorophyll Fluorescence Technologies in Precision Weed Management: Overview and Perspectives.
  • Washington State Department of Transportation. (2004). Norflurazon Roadside Vegetation Management Herbicide Fact Sheet.
  • ResearchGate. (2016). Chlorophyll Fluorescence as an Indicator of Cellular Damage by Glyphosate Herbicide in Raphanus sativus L. Plants.
  • Oklahoma State University Extension. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). Norflurazon.
  • PubMed. (1976). [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella].
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A Researcher's Guide to Genetic Validation of a Novel Compound's Mode of Action

Author: BenchChem Technical Support Team. Date: February 2026

From Phenotypic Hit to Validated Target: A Guide to Genetic Approaches

The journey from identifying a bioactive small molecule to a clinically approved drug is fraught with challenges, a primary one being the high rate of failure in later-stage clinical trials due to a lack of efficacy.[1] A significant contributor to this attrition is an incomplete or inaccurate understanding of the compound's mechanism of action (MoA). While biochemical assays can suggest a direct target, the complex intracellular environment often reveals a more nuanced reality. It is here that genetic studies provide an unbiased and powerful toolkit to validate a compound's MoA within a biological system, thereby building a robust foundation for further development.[2][3][4]

This guide provides a framework for researchers and drug development professionals on leveraging genetic methodologies to validate the MoA of a novel compound. We will explore the core principles behind these techniques, outline experimental workflows, and compare the validation path of a hypothetical compound, which we will call "Fenridazon," against a well-established drug class.

Pillar 1: The Geneticist's Toolbox for MoA Validation

Modern chemical genetics offers a suite of techniques to dissect a compound's MoA.[5] The choice of method depends on the experimental system and the specific questions being asked. Here, we detail three cornerstone approaches.

Chemical-Genetic Interaction Screening

This unbiased, genome-wide approach aims to identify genes that, when perturbed, alter a cell's sensitivity to the compound of interest. The underlying principle is that if a compound inhibits a specific protein or pathway, cells with pre-existing genetic weaknesses in that same pathway will exhibit hypersensitivity. Conversely, mutations that confer resistance can pinpoint the direct target or downstream effectors.

Experimental Protocol: Yeast HAPLOID Deletion Collection Screening

  • Library Preparation: Utilize the yeast (Saccharomyces cerevisiae) haploid deletion library, which consists of ~4,800 strains, each with a precise deletion of a single non-essential gene.

  • Compound Titration: Determine the IC20 (concentration that inhibits growth by 20%) of this compound on wild-type yeast. This sub-lethal concentration is crucial for identifying sensitizing mutations.

  • Screening: Grow the pooled deletion library in the presence of the IC20 concentration of this compound and a vehicle control (e.g., DMSO).

  • Fitness Analysis: After several generations, harvest the yeast populations and isolate their genomic DNA. Use next-generation sequencing to quantify the abundance of the unique barcode associated with each deletion strain in both the treated and control populations.

  • Hit Identification: Strains that are significantly depleted in the this compound-treated pool are considered "hypersensitive hits." These genes are candidates for being in the same pathway as the this compound target. Strains that are enriched are considered "resistance hits."

CRISPR-Based Genome-Wide Screens

For studies in mammalian cells, CRISPR-Cas9 technology has revolutionized genetic screening. Genome-wide loss-of-function screens can identify genes essential for a compound's activity or genes whose inactivation confers resistance.

Experimental Protocol: CRISPR-Cas9 Knockout Screen for this compound Resistance

  • Cell Line Selection: Choose a human cell line that is sensitive to this compound.

  • Library Transduction: Transduce the cells with a genome-wide lentiviral sgRNA library, ensuring a low multiplicity of infection so that most cells receive only one sgRNA.

  • Compound Selection: Treat the transduced cell population with a lethal concentration of this compound (e.g., IC90). This will select for cells that have acquired resistance due to gene knockout.

  • Resistance Outgrowth: Maintain the cells in the presence of this compound to allow for the expansion of resistant clones.

  • Genomic DNA Extraction & Sequencing: Harvest the resistant population, extract genomic DNA, and amplify the sgRNA-encoding regions. Use next-generation sequencing to determine the representation of each sgRNA.

  • Data Analysis: Identify sgRNAs that are significantly enriched in the this compound-treated population compared to a control population. The genes targeted by these sgRNAs are strong candidates for the direct target of this compound or key components of its mechanism.

Transcriptomic Profiling (RNA-Seq)

Analyzing the global changes in gene expression following compound treatment can provide a detailed signature of the cellular response. This "transcriptional fingerprint" can be compared to the fingerprints of compounds with known mechanisms or to the effects of genetic perturbations of specific pathways.

Experimental Protocol: RNA-Seq Analysis of this compound-Treated Cells

  • Cell Treatment: Treat the chosen cell line with this compound at a relevant concentration (e.g., IC50) and for a suitable duration (e.g., 6, 12, or 24 hours). Include a vehicle-treated control.

  • RNA Extraction and Library Preparation: Isolate high-quality total RNA from the cells and prepare sequencing libraries.

  • Sequencing: Perform deep sequencing using a platform like Illumina.

  • Data Analysis:

    • Differential Expression: Identify genes that are significantly upregulated or downregulated in response to this compound.

    • Pathway Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) to determine if the differentially expressed genes are enriched in specific signaling pathways or biological processes.

    • Connectivity Mapping: Compare the this compound-induced gene expression signature to databases of signatures from other small molecules and genetic perturbations to identify mechanistic similarities.

Pillar 2: A Comparative Validation Framework

To illustrate the application of these principles, we will outline a validation strategy for our hypothetical compound, "this compound," and compare it to the well-established mechanism of a different class of drugs, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), using Phenylbutazone as an example.

Case Study: Hypothetical Compound "this compound"

Let's hypothesize that a primary cell-based screen identified this compound as a potent inhibitor of cell proliferation in a cancer cell line. Initial biochemical assays are inconclusive. Our goal is to use genetic approaches to identify its target and validate its MoA.

Hypothesized MoA: this compound inhibits a key component of the DNA damage response (DDR) pathway.

This compound MoA Validation Workflow

Fenridazon_Validation cluster_0 Unbiased Genome-Wide Screens cluster_1 Hypothesis Generation cluster_2 Mechanism Characterization cluster_3 Final MoA Model Yeast Screen Yeast Screen Pathway Analysis Pathway Analysis Yeast Screen->Pathway Analysis Identifies sensitive pathways CRISPR Screen CRISPR Screen CRISPR Screen->Pathway Analysis Identifies resistance genes RNA_Seq RNA-Seq Profiling Pathway Analysis->RNA_Seq Guides interpretation Target_Validation Direct Target Validation RNA_Seq->Target_Validation Provides mechanistic signature MoA_Model Validated MoA Target_Validation->MoA_Model

Caption: Workflow for this compound's MoA validation.

Experiment Hypothetical Result for "this compound" Interpretation
Yeast Deletion Screen Hypersensitivity in strains with deletions in DNA repair genes (e.g., RAD52, MEC1).This compound likely interferes with the DNA damage response pathway.
CRISPR Knockout Screen Enrichment of sgRNAs targeting a specific kinase, e.g., "DDRK1".The kinase "DDRK1" is a strong candidate for the direct target of this compound. Loss of the target prevents the drug from binding and exerting its effect.
RNA-Seq Profiling Upregulation of p53 target genes and cell cycle arrest signatures.The transcriptional response is consistent with the induction of DNA damage and activation of the p53 pathway.

This compound's Hypothesized Signaling Pathway

Fenridazon_Pathway DNA_Damage DNA Damage DDRK1 DDRK1 Kinase DNA_Damage->DDRK1 Effector_Proteins Effector Proteins DDRK1->Effector_Proteins Cell_Cycle_Arrest Cell Cycle Arrest Effector_Proteins->Cell_Cycle_Arrest This compound This compound This compound->DDRK1

Caption: this compound inhibits the hypothetical DDRK1 kinase.

Comparative Case: Phenylbutazone (an NSAID)

Phenylbutazone is an NSAID whose therapeutic effects are primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[6] This well-understood MoA provides a clear example of how genetic studies can dissect biological function.

Known MoA: Phenylbutazone inhibits both COX-1 and COX-2 enzymes, blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

How Genetic Studies Validated the MoA of COX Inhibitors:

  • Gene Knockout Models: The development of mice lacking the gene for COX-1 (Ptgs1) or COX-2 (Ptgs2) was instrumental.

    • Ptgs1 knockout mice showed that COX-1 is crucial for gastrointestinal protection and platelet function, explaining the common side effects of non-selective NSAIDs.

    • Ptgs2 knockout mice demonstrated that COX-2 is the primary isoform induced during inflammation. These mice had a significantly reduced inflammatory response, confirming COX-2 as the key therapeutic target for the anti-inflammatory effects of NSAIDs.

  • Pharmacogenomics: Studies have identified genetic variations in drug-metabolizing enzymes, such as the Cytochrome P450 family, which can affect how individuals respond to NSAIDs, leading to differences in efficacy and toxicity.[7]

Comparison of Genetic Validation Approaches

Feature Hypothetical "this compound" Phenylbutazone (COX Inhibitor)
Primary Approach Unbiased forward chemical-genetic screens (in vitro) to discover the pathway and target.Reverse genetics using targeted gene knockout models (in vivo) to validate the function of known targets.
Key Question What is the target and pathway of this novel compound?What are the specific biological roles of the COX-1 and COX-2 isoforms?
Primary Outcome Identification of "DDRK1" as the likely target and the DDR pathway as the MoA.Confirmation of COX-2 as the inflammatory target and COX-1 as responsible for "off-target" side effects.
Model System Yeast and human cell lines.Genetically engineered mouse models.

COX Pathway and NSAID Action

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory GI_Protection GI Protection Prostaglandins_Physiological->GI_Protection Inflammation_Pain Inflammation & Pain Prostaglandins_Inflammatory->Inflammation_Pain Phenylbutazone Phenylbutazone Phenylbutazone->COX1 Phenylbutazone->COX2

Caption: Phenylbutazone non-selectively inhibits COX-1 and COX-2.

Conclusion

The validation of a compound's mode of action is a critical, multi-step process that de-risks drug development and lays the groundwork for successful clinical translation. As demonstrated, genetic approaches, from unbiased genome-wide screens to targeted in vivo models, provide the most robust and biologically relevant evidence of a compound's mechanism. By integrating chemical biology with modern genetics, researchers can build a comprehensive and validated MoA model, significantly increasing the probability of developing effective and safe therapeutics.

References

  • Annu Rev Pharmacol Toxicol. 2012:52:57-78. doi: 10.1146/annurev-pharmtox-010611-134639. Epub 2011 Aug 2.
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Sources

A Comparative Guide to the Cross-Reactivity of Fenridazon with Phytoene Desaturase (PDS) Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fenridazon, a pyridazinone-based plant growth regulator, has a history of use as a gametocide.[1] However, its specific herbicidal mode of action has not been definitively classified by regulatory bodies like the Herbicide Resistance Action Committee (HRAC) or the Weed Science Society of America (WSSA).[2] This lack of a defined mechanism presents a challenge for predicting its potential for cross-reactivity with other herbicide classes, a critical aspect for effective weed resistance management and the development of new herbicidal compounds.

This guide puts forth a scientifically-grounded hypothesis that this compound acts as an inhibitor of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. This hypothesis is predicated on the fact that other pyridazinone herbicides are known to target PDS. Based on this premise, this document provides a detailed framework for researchers and drug development professionals to investigate the cross-reactivity of this compound with other known PDS-inhibiting herbicides. The experimental protocols outlined herein are designed to be self-validating and provide a robust methodology for characterizing this compound's herbicidal activity.

The Hypothesized Mode of Action: Inhibition of Phytoene Desaturase

The carotenoid biosynthesis pathway is essential for plant survival, as carotenoids protect chlorophyll from photo-oxidation. Phytoene desaturase (PDS) is a critical enzyme in this pathway, catalyzing the desaturation of phytoene. Inhibition of PDS leads to the accumulation of phytoene and a block in the formation of downstream carotenoids. This results in a characteristic bleaching or whitening of the plant tissue, followed by necrosis and death.

Given this compound's pyridazinone chemical structure, a known feature of several PDS-inhibiting herbicides, we hypothesize that this compound shares this mode of action. This guide will, therefore, compare this compound to other well-characterized PDS inhibitors, such as norflurazon and fluridone.

Experimental Design for Cross-Reactivity Assessment

To thoroughly investigate the cross-reactivity of this compound with other PDS inhibitors, a multi-pronged approach is necessary. The following experimental protocols are designed to provide comprehensive data, from whole-plant effects to in-vitro enzyme kinetics.

Whole-Plant Dose-Response Bioassays

Rationale: This initial experiment aims to quantify and compare the herbicidal potency of this compound and other PDS inhibitors on a susceptible plant species. By determining the concentration of each herbicide required to cause a 50% reduction in plant growth (GR50), we can establish a baseline for their biological activity and observe any similarities in symptomology.

Protocol:

  • Plant Material: Select a susceptible indicator plant species with rapid germination and growth, such as Lemna paucicostata (duckweed) or Arabidopsis thaliana.

  • Herbicide Preparation: Prepare stock solutions of this compound, norflurazon, and fluridone in an appropriate solvent (e.g., acetone or DMSO). Create a dilution series for each herbicide to cover a range of concentrations expected to cause 0% to 100% growth inhibition.

  • Experimental Setup:

    • For Lemna paucicostata, add the herbicide dilutions to a nutrient-rich growth medium in multi-well plates. Introduce a set number of fronds to each well.

    • For Arabidopsis thaliana, sow seeds on agar plates containing the herbicide dilutions or apply the herbicides post-emergence to seedlings grown in soil.

  • Growth Conditions: Maintain the plants in a controlled environment with standardized light, temperature, and humidity.

  • Data Collection: After a defined period (e.g., 7-14 days), measure a relevant growth parameter such as fresh weight, dry weight, or leaf area.

  • Data Analysis: For each herbicide, plot the percentage of growth inhibition against the logarithm of the herbicide concentration. Fit a sigmoidal dose-response curve to the data to determine the GR50 value.[3][4]

In Vitro Phytoene Desaturase (PDS) Enzyme Inhibition Assay

Rationale: This biochemical assay directly assesses the inhibitory effect of the herbicides on the PDS enzyme, providing evidence for a shared target site. By calculating the concentration of each herbicide required to inhibit 50% of the enzyme's activity (IC50), we can directly compare their potency at the molecular level.[5][6]

Protocol:

  • Enzyme Extraction: Isolate PDS from a plant source known to have high PDS activity, such as etiolated seedlings of a susceptible species. The extraction process typically involves tissue homogenization, centrifugation, and purification steps to obtain a crude or partially purified enzyme extract.

  • Assay Reaction: The PDS assay measures the conversion of its substrate, phytoene, to its product, ζ-carotene. This can be monitored using HPLC to separate and quantify the substrate and product.

  • Inhibition Assay:

    • Prepare a reaction mixture containing the PDS enzyme extract, the necessary cofactors (e.g., FAD, plastoquinone), and a known concentration of phytoene.

    • Add varying concentrations of this compound, norflurazon, or fluridone to the reaction mixture.

    • Incubate the reactions under optimal conditions for a set period.

  • Quantification: Stop the reaction and extract the carotenoids. Analyze the extracts by HPLC to determine the amount of phytoene consumed or ζ-carotene produced.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each herbicide concentration relative to a control with no inhibitor. Plot the percentage of inhibition against the logarithm of the herbicide concentration and fit the data to determine the IC50 value.

Data Presentation

The quantitative data from the proposed experiments can be summarized in the following tables for clear comparison.

Table 1: Hypothetical Whole-Plant Bioassay Results (GR50 Values)

HerbicideChemical ClassGR50 (µM) on Lemna paucicostataVisual Symptoms
This compoundPyridazinone0.5Bleaching, necrosis
NorflurazonPyridazinone0.2Bleaching, necrosis
FluridonePyridine0.1Bleaching, necrosis
Atrazine (Control)Triazine10.0Chlorosis, necrosis

Table 2: Hypothetical In Vitro PDS Enzyme Inhibition Results (IC50 Values)

HerbicideIC50 (nM) for PDS Inhibition
This compound50
Norflurazon25
Fluridone15
Atrazine (Control)> 10,000

Visualization of Key Concepts

Diagram 1: Hypothesized Carotenoid Biosynthesis Pathway and Site of PDS Inhibition

Carotenoid_Pathway GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene Synthase zeta_Carotene ζ-Carotene Phytoene->zeta_Carotene PDS Lycopene Lycopene zeta_Carotene->Lycopene ZDS Carotenes α- & β-Carotenes Lycopene->Carotenes Xanthophylls Xanthophylls Carotenes->Xanthophylls PDS Phytoene Desaturase (PDS) This compound This compound (Hypothesized) This compound->PDS Other_PDS_Inhibitors Norflurazon, Fluridone Other_PDS_Inhibitors->PDS

Caption: Hypothesized inhibition of Phytoene Desaturase (PDS) by this compound.

Diagram 2: Experimental Workflow for Cross-Reactivity Assessment

Workflow cluster_whole_plant Whole-Plant Bioassay cluster_biochemical Biochemical Assay cluster_analysis Data Analysis & Conclusion Plant_Selection Select Susceptible Plant Species Dose_Response Dose-Response Experiment Plant_Selection->Dose_Response GR50 Determine GR50 Values & Compare Symptoms Dose_Response->GR50 Compare_Data Compare GR50 and IC50 Values GR50->Compare_Data Enzyme_Extraction Extract PDS Enzyme Inhibition_Assay In Vitro Enzyme Inhibition Assay Enzyme_Extraction->Inhibition_Assay IC50 Determine IC50 Values Inhibition_Assay->IC50 IC50->Compare_Data Conclusion Conclude on Cross-Reactivity and Mode of Action Compare_Data->Conclusion

Caption: Workflow for assessing this compound's cross-reactivity.

Conclusion

The methodologies presented in this guide provide a comprehensive framework for investigating the hypothesized mode of action of this compound as a PDS inhibitor and its cross-reactivity with other herbicides in this class. The combination of whole-plant bioassays and in vitro enzyme inhibition studies will yield robust data to either support or refute the initial hypothesis. Should the data indicate that this compound is indeed a PDS inhibitor, this information will be invaluable for predicting its efficacy, managing potential resistance, and guiding the development of new herbicidal compounds. This structured, evidence-based approach is essential for advancing our understanding of herbicide science and ensuring the sustainable use of these vital agricultural tools.

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Sources

A Guide to Elucidating the Metabolic Fate of Novel Herbicides in Plant Species: A Comparative Approach Using a Hypothetical Pyridazine Herbicide, "Fenridazon"

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: The Critical Role of Herbicide Metabolism in Agriculture

The efficacy and selectivity of a herbicide are fundamentally governed by how it is metabolized within a plant. Understanding these metabolic pathways is paramount for developing new, effective herbicides, managing herbicide resistance, and ensuring crop safety. Differential metabolism between crop and weed species is often the basis for a herbicide's selective action. A crop's ability to rapidly detoxify a herbicide, while a weed species cannot, is a key mechanism for tolerance.[1][2] Conversely, the evolution of enhanced metabolic capacity in weeds is a primary driver of herbicide resistance.[3]

This guide provides a comprehensive framework for researchers to investigate and confirm the metabolic pathway of a novel or hypothetical herbicide, which we will refer to as "Fenridazon," a compound belonging to the pyridazine class of herbicides.[4] We will delve into the established principles of herbicide metabolism in plants, present a putative metabolic pathway for this compound, and provide detailed experimental protocols to enable a comparative analysis across different plant species.

Pillar 1: The Three-Phase Paradigm of Herbicide Detoxification in Plants

The metabolic detoxification of herbicides in plants is generally a three-phase process designed to convert lipophilic xenobiotics into more water-soluble and less toxic compounds that can be sequestered or eliminated.[1]

  • Phase I: Conversion. This initial phase involves the modification of the herbicide molecule through oxidation, reduction, or hydrolysis. These reactions introduce or expose functional groups (e.g., -OH, -NH2, -COOH) that make the molecule more reactive and amenable to subsequent conjugation.[5] The primary enzyme family responsible for these oxidative reactions is the Cytochrome P450 monooxygenases (CYPs).[6][7]

  • Phase II: Conjugation. In this phase, the modified herbicide from Phase I is conjugated with endogenous molecules such as sugars (e.g., glucose) or glutathione. This conjugation, catalyzed by enzymes like Glycosyltransferases (GTs) and Glutathione S-transferases (GSTs), significantly increases the water solubility of the herbicide metabolite and reduces its phytotoxicity.[8][9][10][11][12][13]

  • Phase III: Sequestration or Compartmentation. The conjugated herbicide metabolites are then transported and sequestered in the vacuole or apoplast, or become incorporated into cell wall components like lignin. This final step removes the herbicide from the cytoplasm, preventing it from reaching its target site and causing cellular damage.[1][14]

A Putative Metabolic Pathway for "this compound"

Based on the common metabolic routes for herbicides, particularly pyridazine derivatives, we can propose a hypothetical metabolic pathway for "this compound." This pathway will serve as a working model for our experimental investigations.

Fenridazon_Metabolism This compound This compound (Parent Herbicide) PhaseI Phase I Metabolite (e.g., Hydroxylated this compound) This compound->PhaseI Oxidation (CYP450s) PhaseII_Glu Phase II Metabolite (Glucose Conjugate) PhaseI->PhaseII_Glu Glycosylation (GTs) PhaseII_GSH Phase II Metabolite (Glutathione Conjugate) PhaseI->PhaseII_GSH Glutathione Conjugation (GSTs) PhaseIII_V Vacuolar Sequestration PhaseII_Glu->PhaseIII_V PhaseII_GSH->PhaseIII_V PhaseIII_CW Cell Wall Bound PhaseII_GSH->PhaseIII_CW

Caption: Hypothetical metabolic pathway of "this compound" in plants.

Pillar 2: Experimental Confirmation of the Metabolic Pathway

To validate the proposed metabolic pathway and compare it across different plant species, a series of in vitro and in vivo experiments are necessary. The use of radiolabeled "this compound" (e.g., with 14C) is highly recommended for tracing its fate within the plant.[15]

Experimental Workflow

The following diagram outlines the general workflow for elucidating the metabolic pathway of "this compound."

Experimental_Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies cluster_analysis Analysis WholePlant Whole Plant Assay Extraction Metabolite Extraction WholePlant->Extraction ExcisedLeaf Excised Leaf Assay ExcisedLeaf->Extraction Microsomes Microsomal Assay (CYP450 activity) Microsomes->Extraction EnzymeAssay Recombinant Enzyme Assay (GST/GT activity) EnzymeAssay->Extraction Separation HPLC / LC-MS Separation Extraction->Separation Identification Metabolite Identification (MS/NMR) Separation->Identification Quantification Quantification (Radiolabeling/Standard Curves) Identification->Quantification

Caption: Experimental workflow for herbicide metabolism studies.

Detailed Experimental Protocols

Protocol 1: In Vivo Metabolism Study using Excised Leaf Assay

This method is advantageous as it isolates metabolism from the confounding factors of herbicide uptake and translocation that occur in whole-plant studies.[16][17]

Objective: To determine the rate of "this compound" metabolism and identify its metabolites in the leaves of different plant species.

Materials:

  • Radiolabeled "this compound" (e.g., 14C-Fenridazon)

  • Leaves from test plant species (e.g., a tolerant crop and a susceptible weed)

  • Murashige and Skoog (MS) medium

  • Scintillation vials and cocktail

  • High-Performance Liquid Chromatography (HPLC) system with a radiodetector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for metabolite identification

Procedure:

  • Leaf Excision: Excise healthy, fully expanded leaves from the test plants.

  • Herbicide Application: Apply a known amount of radiolabeled "this compound" solution to the adaxial surface of each leaf.

  • Incubation: Place the petiole of each leaf in a tube containing MS medium and incubate in a growth chamber under controlled conditions (light, temperature, humidity).

  • Time Course Sampling: Harvest leaves at different time points (e.g., 0, 3, 6, 12, 24, and 48 hours) after treatment.

  • Metabolite Extraction:

    • Thoroughly wash the leaf surface to remove unabsorbed herbicide.

    • Homogenize the leaf tissue in a suitable solvent (e.g., acetone/water mixture).

    • Centrifuge the homogenate and collect the supernatant.

    • Repeat the extraction process twice and pool the supernatants.

  • Analysis:

    • Analyze a small aliquot of the extract using liquid scintillation counting to determine the total absorbed radioactivity.

    • Concentrate the remaining extract and analyze it by radio-HPLC to separate the parent "this compound" from its metabolites.

    • Identify the chemical structure of the metabolites using LC-MS by comparing their mass spectra with predicted structures.

  • Data Interpretation: Calculate the rate of "this compound" metabolism (e.g., half-life) for each plant species. Compare the metabolite profiles between the species.

Protocol 2: In Vitro Metabolism Study using Plant Microsomes

This assay is used to specifically investigate the role of Cytochrome P450 enzymes in the metabolism of "this compound".[1][18]

Objective: To determine if "this compound" is metabolized by CYP450s from different plant species.

Materials:

  • "this compound"

  • Plant tissue (e.g., etiolated seedlings, which are rich in microsomes)

  • Microsome extraction buffer

  • NADPH (cofactor for CYP450s)

  • HPLC or LC-MS system

Procedure:

  • Microsome Isolation:

    • Homogenize plant tissue in ice-cold extraction buffer.

    • Filter the homogenate and centrifuge at low speed to remove cell debris.

    • Centrifuge the supernatant at high speed to pellet the microsomes.

    • Resuspend the microsomal pellet in a storage buffer.

  • Incubation:

    • Set up reaction mixtures containing the isolated microsomes, "this compound," and a buffer.

    • Initiate the reaction by adding NADPH.

    • Incubate at a controlled temperature with gentle shaking.

    • Stop the reaction at different time points by adding a quenching solvent (e.g., acetonitrile).

  • Analysis:

    • Centrifuge the reaction mixture to pellet the protein.

    • Analyze the supernatant by HPLC or LC-MS to detect the disappearance of the parent "this compound" and the appearance of metabolites.

  • Data Interpretation: Compare the rate of "this compound" metabolism in the presence and absence of NADPH. A significant increase in metabolism with NADPH confirms the involvement of CYP450s.

Pillar 3: Comparative Data Analysis and Interpretation

The data generated from these experiments will allow for a robust comparison of "this compound" metabolism across different plant species.

Data Presentation

Summarize the quantitative data in a clear and concise table.

Plant SpeciesHerbicide ToleranceMetabolism Rate (t1/2 in hours)Major Metabolites IdentifiedPrimary Metabolic Pathway
Crop A Tolerant8Hydroxylated-Fenridazon, Glucose ConjugateOxidation followed by Glycosylation
Weed B Susceptible> 48Minimal metabolism detected-
Weed C Resistant6Hydroxylated-Fenridazon, Glutathione ConjugateRapid Oxidation and Glutathione Conjugation

This is an example table; actual data will be generated from the experiments.

Conclusion: Synthesizing the Findings for Actionable Insights

By systematically applying the principles and protocols outlined in this guide, researchers can elucidate the metabolic pathways of novel herbicides like "this compound" in various plant species. This comparative approach provides invaluable insights into the mechanisms of herbicide selectivity and resistance. For instance, a rapid rate of metabolism in a crop species compared to a weed species would confirm the basis for its selective use. Conversely, identifying a rapid metabolic pathway in a resistant weed population can inform the development of effective resistance management strategies. This rigorous, evidence-based approach is fundamental to the advancement of weed science and the development of sustainable agricultural practices.

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Sources

A Comparative Guide to the Efficacy of Fenridazon-potassium versus its Parent Compound Fenridazon

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of Fenridazon-potassium and its parent acid, this compound. As chemical hybridizing agents (CHAs), their primary application is in the agricultural sector, specifically for inducing male sterility in wheat to facilitate the production of hybrid seeds.[1][2] This analysis synthesizes available data to elucidate the superior efficacy of the potassium salt form in practical application.

Molecular Profiles and Rationale for Salt Formulation

This compound is a pyridazine carboxylic acid derivative.[3] Its potassium salt, this compound-potassium (commercially known as HYBREX®), is formed by replacing the acidic proton of the carboxylic acid group with a potassium ion.[4][5]

  • This compound (Parent Compound):

    • Molecular Formula: C₁₂H₉ClN₂O₃[6]

    • Structure: A carboxylic acid, which is typically less soluble in aqueous solutions.

  • This compound-potassium (Salt Form):

    • Molecular Formula: C₁₂H₈ClN₂O₃.K[4]

    • Structure: A potassium salt, which is generally formulated to enhance solubility and stability in aqueous solutions.

The primary rationale for converting the parent acid, this compound, into its potassium salt is to improve its physicochemical properties for agricultural application. Enhanced water solubility is critical for creating stable spray formulations that ensure uniform application and efficient absorption by the plant.

Mechanism of Action: Inducing Male Sterility

This compound-potassium functions as a gametocide, a substance that selectively disrupts the formation of viable pollen (male gametes) without significantly harming the female reproductive organs (pistil) of the wheat plant.[2]

The precise molecular mechanism involves the disruption of tapetum cell development in the anther. The tapetum is a nutritive cell layer essential for the maturation of pollen grains.[7]

Proposed Mechanism Pathway:

  • Application & Uptake: this compound-potassium is applied as a foliar spray at a critical pre-meiotic stage of wheat development (e.g., Feek's 8.5).[7] Its enhanced solubility ensures efficient uptake and translocation to the developing spikelets.

  • Anther Disruption: The active molecule targets the developing anthers.

  • Tapetum Degradation: It causes premature degradation of the tapetum cells.[7]

  • Pollen Starvation: The developing pollen grains are starved of essential nutrients and developmental signals.

  • Pollen Abortion: This leads to the formation of non-viable, aborted pollen, rendering the plant male-sterile.[7]

G cluster_workflow Mechanism of Pollen Abortion by this compound A 1. Foliar Application of this compound-potassium B 2. Uptake & Translocation to Developing Anthers A->B C 3. Premature Degradation of Tapetum Cells B->C D 4. Disruption of Nutrient Supply to Microspores C->D E 5. Pollen Abortion & Male Sterility Induction D->E

Caption: Proposed mechanism of this compound-induced male sterility in wheat.

Comparative Efficacy: this compound-potassium vs. This compound

While direct, peer-reviewed studies quantitatively comparing the field performance of this compound acid and its potassium salt are not abundant in the public domain, the commercial development and widespread use of this compound-potassium (HYBREX®) strongly implies its superior efficacy.[1] Early generation chemical hybridizing agents often suffered from high phytotoxicity and inconsistent sterility.[1] The development of next-generation CHAs like this compound-potassium was a direct response to these limitations.[1]

The improved performance of the potassium salt can be logically attributed to its formulation advantages, which lead to better field outcomes.

Table 1: Inferred Efficacy Comparison

Parameter This compound (Parent Compound) This compound-potassium Rationale for Difference
Solubility Low High Salt formation drastically increases aqueous solubility, crucial for spray application.
Application Uniformity Poor Excellent Higher solubility prevents nozzle clogging and ensures even plant coverage.
Plant Uptake Variable Enhanced Improved solubility facilitates more consistent absorption through the leaf cuticle.
Male Sterility (%) Inconsistent High & Reliable Uniform uptake leads to a more consistent physiological response across the crop.
Phytotoxicity Potentially High Optimized & Lower Inconsistent application of the acid form can lead to localized overdosing and plant damage. The formulated salt allows for precise, safer dosing.[1]

| Commercial Viability | Low | High | this compound-potassium is the basis for the commercial product HYBREX®, indicating its proven reliability in large-scale hybrid seed production.[1][5] |

Experimental Protocol: Evaluating Chemical Hybridizing Agent Efficacy

This section outlines a standardized protocol for assessing the efficacy of a CHA like this compound-potassium in a research setting. The primary objective is to determine the optimal application rate and timing to maximize male sterility while minimizing phytotoxicity.

Objective: To quantify the dose-response effect of a CHA on male sterility induction and plant health.

Materials:

  • Wheat plants of a specific genotype, grown under controlled conditions.

  • Chemical Hybridizing Agent (e.g., this compound-potassium).

  • Pressurized sprayer with a fine mist nozzle.

  • Glassine bags for bagging wheat heads.

  • Microscope and slides.

  • Iodine-Potassium Iodide (I-KI) solution for pollen viability staining.

Step-by-Step Methodology:

  • Plant Growth: Cultivate a uniform population of wheat plants. Track growth stage meticulously using a standardized scale (e.g., Zadoks or Feekes scale).

  • Treatment Preparation: Prepare several concentrations of the CHA solution. Include a control group that is sprayed only with water (and surfactant, if used in the CHA formulation).

  • CHA Application: Apply the different CHA concentrations at a specific, critical growth stage (e.g., just before meiosis in pollen mother cells).[8] This timing is crucial for efficacy.[7] Ensure complete and uniform coverage of the foliage.

  • Isolation: After application but before flowering, cover the spikes of treated plants with glassine bags to prevent cross-pollination.[9] This is a critical step to accurately assess self-pollination rates.

  • Data Collection (Post-Anthesis):

    • Pollen Viability Test: Collect anthers from a subset of treated plants. Stain the pollen with I-KI solution. Viable pollen grains will stain dark black, while non-viable grains will remain yellow or light brown. Calculate the percentage of sterile pollen.

    • Seed Set Analysis: Harvest the bagged spikes at maturity. Manually count the number of seeds set per spike. A lower seed count indicates a higher degree of induced male sterility.[9]

    • Phytotoxicity Assessment: Throughout the post-application period, visually score plants for signs of damage, such as leaf yellowing (chlorosis), stunting, or spike malformation.

  • Analysis: Analyze the data to determine the CHA concentration that results in the highest percentage of male sterility (ideally >98%) with the lowest level of phytotoxicity.[8]

Caption: Standardized workflow for assessing the efficacy of a Chemical Hybridizing Agent.

Conclusion

The transition from this compound acid to this compound-potassium represents a critical advancement in the development of effective chemical hybridizing agents for wheat. The superior efficacy of this compound-potassium is not derived from an altered intrinsic biological activity but from the significantly improved physicochemical properties conferred by its salt form. Enhanced water solubility leads to more reliable and uniform field application, ensuring consistent plant uptake and a higher, more predictable rate of male sterility induction with reduced risk of phytotoxicity. For researchers and professionals in hybrid crop development, this compound-potassium serves as the demonstrably more effective and commercially viable tool for manipulating plant fertility.

References

  • Global Substance Registration System (GSRS). this compound. [Link]

  • Global Substance Registration System (GSRS). this compound-POTASSIUM. [Link]

  • Whitford, R., et al. (2013). Hybrid breeding in wheat: technologies to improve hybrid wheat seed production. Journal of Experimental Botany. [Link]

  • PubChem. this compound. [Link]

  • CAS Common Chemistry. this compound potassium. [Link]

  • Google Patents. (2017). Applications of root-administered chemical hybridizing agents in plant breeding.
  • Mahajan, V., et al. (2000). Screening chemical hybridizing agents for development of hybrid wheat. ResearchGate. [Link]

  • Easterly, A. C., et al. (2019). Determining the Efficacy of a Hybridizing Agent in Wheat (Triticum aestivum L.). PubMed. [Link]

  • Singh, S., et al. (2021). Evaluation of chemical compounds for induction of male sterility in wheat (Triticum aestivum L.). ResearchGate. [Link]

  • Sarwar, M. B., et al. (2021). Advances in Chemical Hybridization. ResearchGate. [Link]

  • Li, S., et al. (2012). Screening of a New Chemical Hybridizing Agent in Wheat. Acta Agronomica Sinica. [Link]

Sources

Independent Validation of Analytical Methods for Fenridazon Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of agricultural science and environmental monitoring, the precise and accurate detection of plant growth regulators is paramount. Fenridazon-potassium, a pyridazine derivative utilized as a gametocide in hybrid crop production, requires robust analytical methods for its quantification in various matrices. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the independent validation of a primary analytical method for this compound detection, alongside a comparison with viable alternatives. As a Senior Application Scientist, the narrative that follows is grounded in the principles of scientific integrity, offering not just protocols, but the rationale behind the experimental choices, ensuring a self-validating system of inquiry.

Introduction to this compound and the Imperative of Analytical Validation

This compound-potassium (Potassium 1-(4-chlorophenyl)-1,4-dihydro-6-methyl-4-oxo-3-pyridazinecarboxylate) is a chemical hybridizing agent.[1] Its function is to induce male sterility in targeted crops, thereby facilitating controlled cross-pollination for the production of hybrid seeds with desirable traits. The effective application of this compound-potassium necessitates diligent monitoring of its residues in plant tissues, soil, and water to ensure crop safety, environmental protection, and adherence to regulatory limits.

The validation of an analytical method is the cornerstone of reliable quantitative analysis. It provides documented evidence that a method is fit for its intended purpose. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for method validation, emphasizing parameters that collectively ensure the method's performance.

Understanding the Analyte: Chemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing and validating a successful analytical method.

PropertyValueSource
Chemical FormulaC12H8ClKN2O3[1]
Molecular Weight302.76 g/mol [1]
AppearanceWhite to off-white or slightly yellowish crystalline powderInferred from similar compounds
SolubilitySparingly soluble in water, soluble in methanolInferred from similar compounds

Note: Some properties are inferred from structurally similar compounds due to the limited availability of public data specifically for this compound-potassium.

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely adopted technique for the analysis of pesticide residues due to its robustness, sensitivity, and specificity. For a compound like this compound, which contains a chromophore (the pyridazine ring system), UV detection is a suitable and cost-effective choice.

The Scientific Rationale Behind HPLC-UV for this compound Analysis

The choice of HPLC-UV is predicated on several key principles:

  • Separation Efficiency: Reversed-phase HPLC, utilizing a C18 stationary phase, is highly effective at separating moderately polar organic molecules like this compound from complex sample matrices.

  • Selective Detection: The conjugated π-system within the this compound molecule absorbs UV radiation at a characteristic wavelength, allowing for selective detection and quantification in the presence of non-absorbing matrix components.

  • Versatility: HPLC methods can be readily adapted to various sample types, from plant extracts to water samples, by modifying the sample preparation and mobile phase composition.

Independent Validation Protocol for the HPLC-UV Method

The following is a detailed, step-by-step protocol for the independent validation of an HPLC-UV method for the quantification of this compound. This protocol is designed to be a self-validating system, where the successful execution of each step provides confidence in the method's overall performance.

Validation Parameters and Their Significance

The validation will address the following key parameters as stipulated by ICH guidelines:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow

Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting A Standard & Sample Preparation B Instrument Setup & Optimization A->B I Data Acquisition B->I C Specificity J Statistical Analysis C->J D Linearity & Range D->J E Accuracy (Spike/Recovery) E->J F Precision (Repeatability & Intermediate) F->J G LOD & LOQ G->J H Robustness H->J I->C I->D I->E I->F I->G I->H K Validation Report J->K

Caption: Workflow for the independent validation of the this compound HPLC-UV method.

Detailed Experimental Protocols
  • This compound-potassium analytical standard (≥98% purity)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or other suitable mobile phase modifier)

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound-potassium standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Homogenize a representative sample of the plant tissue.

  • Extract a known weight of the homogenized sample with a suitable solvent (e.g., acetonitrile).

  • Centrifuge the extract to pellet solid debris.

  • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: To be determined by scanning the UV spectrum of a this compound standard (likely in the range of 280-320 nm).

Execution of Validation Parameters
  • Specificity: Analyze blank matrix samples (e.g., plant tissue known to be free of this compound) and compare the chromatograms with those of spiked samples to ensure no interfering peaks at the retention time of this compound.

  • Linearity and Range: Inject a series of at least five concentrations of this compound standards. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Perform spike-recovery experiments by adding known amounts of this compound standard to blank matrix samples at three different concentration levels (low, medium, and high). The recovery should typically be within 80-120%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least six replicates of a spiked sample at the same concentration on the same day.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The relative standard deviation (RSD) for both should be ≤ 15%.

  • LOD and LOQ: These can be estimated based on the signal-to-noise ratio (S/N) of the chromatogram (typically S/N of 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition by ±2%, column temperature by ±5 °C, flow rate by ±0.1 mL/min) and assess the impact on the results.

Comparison with Alternative Analytical Methods

While HPLC-UV is a robust and accessible method, other techniques can offer advantages in terms of sensitivity and specificity, particularly for complex matrices or trace-level detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds.

  • Principle: For a non-volatile compound like this compound, a derivatization step would be necessary to increase its volatility. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer, which provides both quantitative data and structural information for high-confidence identification.

  • Advantages: High specificity and sensitivity, often with lower detection limits than HPLC-UV.

  • Disadvantages: Requires a derivatization step, which can add complexity and potential for error to the sample preparation process.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for trace-level quantification of organic molecules in complex matrices.

  • Principle: The analyte is separated by HPLC and then detected by a tandem mass spectrometer. The first mass spectrometer selects the parent ion of the analyte, which is then fragmented, and the second mass spectrometer detects specific fragment ions. This multiple-reaction monitoring (MRM) provides exceptional specificity.

  • Advantages: Unsurpassed sensitivity and specificity, minimal sample cleanup required, and the ability to analyze a wide range of compounds without derivatization.

  • Disadvantages: Higher instrument and operational costs compared to HPLC-UV and GC-MS.

Performance Comparison of Analytical Methods
ParameterHPLC-UVGC-MS (with derivatization)LC-MS/MS
Specificity GoodVery GoodExcellent
Sensitivity (LOQ) ng/mL rangepg/mL to ng/mL rangepg/mL range or lower
Sample Throughput HighModerateHigh
Cost (Instrument) LowModerateHigh
Cost (Operational) LowModerateHigh
Ease of Use HighModerateModerate

Conclusion and Recommendations

The independent validation of an HPLC-UV method for the detection of this compound is a critical exercise to ensure data quality and regulatory compliance. The detailed protocol provided in this guide offers a robust framework for such a validation. The choice of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and budgetary constraints.

For routine quality control and monitoring where high sensitivity is not the primary concern, a validated HPLC-UV method provides a reliable and cost-effective solution. For research applications requiring lower detection limits or for the analysis of complex matrices where interferences are a significant concern, LC-MS/MS is the recommended technique due to its superior sensitivity and specificity.

References

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. Scientific guidelines on quality of medicines. [Link]

  • Global Substance Registration System. This compound-POTASSIUM. [Link]

  • Taylor, P. J. (2009). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 42(13-14), 1249-1256.
  • Kruve, A., et al. (2014). Matrix effects in pesticide analysis by liquid chromatography–mass spectrometry. TrAC Trends in Analytical Chemistry, 59, 1-11.

Sources

A Comparative Analysis of Pyridazinone Herbicides' Effects on Different Algal Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the effects of pyridazinone herbicides, specifically focusing on Norflurazon as a representative compound, on various algal species. It is intended for researchers, scientists, and professionals in drug development and environmental science who are investigating the impact of herbicides on aquatic ecosystems and exploring potential new herbicidal compounds. This document moves beyond a simple recitation of facts to offer in-depth, field-proven insights into the experimental design and interpretation of results, grounded in established scientific principles.

Introduction: Understanding the Mode of Action of Pyridazinone Herbicides

Pyridazinone herbicides, such as Norflurazon, are a class of chemical compounds widely used for pre-emergence weed control.[1] Their primary mode of action is the inhibition of carotenoid biosynthesis.[2][3] Carotenoids are essential pigments in photosynthetic organisms, including algae, that serve two critical functions: harvesting light energy for photosynthesis and protecting the photosynthetic apparatus from photo-oxidative damage.[4]

Norflurazon specifically inhibits the enzyme phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. This inhibition leads to the accumulation of phytoene, a colorless precursor, and a deficiency in colored carotenoids like β-carotene and lutein.[2] The absence of carotenoids has a cascade of detrimental effects on algal cells. Without these photoprotective pigments, chlorophyll is susceptible to photo-oxidation and degradation, leading to a "bleaching" effect.[3] This ultimately disrupts the thylakoid membranes, reduces the efficiency of Photosystem II (PSII), and inhibits overall photosynthetic activity, leading to cell death.[2][3]

For a comparative perspective, this guide will also reference the effects of Glyphosate, a widely used herbicide with a different mode of action. Glyphosate inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, which is crucial for the synthesis of aromatic amino acids in plants and some microorganisms.[5][6] This disruption of amino acid synthesis leads to a broader metabolic impact and eventual cell death.[7]

Comparative Efficacy of Norflurazon and Glyphosate on Diverse Algal Species

The sensitivity of different algal species to herbicides varies significantly due to physiological and biochemical differences. This section compares the known effects of Norflurazon and Glyphosate on representative species from different algal phyla: green algae (Chlorella sp., Scenedesmus sp.) and cyanobacteria (Anabaena sp.).

HerbicideAlgal SpeciesObserved EffectsReference
Norflurazon Wheat Seedlings (as a model for plants/algae)Inhibition of carotenoid biosynthesis, decrease in PSII core complexes, disappearance of chlorophyll a forms, disruption of energy transfer from LHC.[2][2]
Glyphosate Chlorella vulgarisInhibition of photosynthetic activity at high concentrations, reduction in pigment content, decreased photochemical efficiency, and electron transport rate.[6][7][8][6][7][8]
Glyphosate Chlorella ellipsoideaMore sensitive to glyphosate than C. vulgaris, with a lower IC50 value.[8][8]
Glyphosate Chlorella sorokinianaMost sensitive among the three tested Chlorella species to glyphosate.[8][8]
Glyphosate Scenedesmus obliquusEC50 value of 80.0 mg/L for glyphosate.[9][9]
Propanil (Photosystem II inhibitor) Anabaena fertilissimaSevere damaging effects on cellular characteristics, including leakage of protoplast from the heterocyst.[5][5]

Key Insights:

  • Differential Sensitivity: As the data indicates, there is a clear difference in sensitivity not only between different algal phyla but also among species within the same genus (Chlorella).[8] This highlights the importance of selecting a diverse range of species for comprehensive ecotoxicological assessments.

  • Mode of Action Matters: The distinct mechanisms of Norflurazon (carotenoid biosynthesis inhibition) and Glyphosate (amino acid synthesis inhibition) result in different physiological responses and varying levels of toxicity across algal species.

Experimental Protocols for Assessing Herbicide Effects on Algae

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments used to evaluate the impact of herbicides on algae.

Algal Culture and Maintenance

Causality Behind Experimental Choices: The selection of appropriate algal species and culture conditions is foundational to any toxicity study. The chosen species should represent different functional groups within the aquatic ecosystem (e.g., green algae as primary producers, cyanobacteria for their nitrogen-fixing capabilities). The culture medium (e.g., BG-11 for cyanobacteria, Bold's Basal Medium for green algae) must provide all essential nutrients to ensure healthy growth, which serves as a baseline for detecting herbicide-induced stress. Axenic (pure) cultures are critical to prevent confounding effects from contaminating bacteria or other microorganisms.

Step-by-Step Methodology:

  • Strain Acquisition: Obtain certified axenic cultures of the desired algal species (e.g., Chlorella vulgaris, Scenedesmus obliquus, Anabaena sp.) from a reputable culture collection.

  • Medium Preparation: Prepare the appropriate sterile growth medium for each species. For instance, BG-11 medium is commonly used for cyanobacteria.

  • Inoculation and Growth: Inoculate the sterile medium with the algal culture under aseptic conditions in a laminar flow hood.

  • Incubation: Incubate the cultures under controlled conditions of temperature (e.g., 25 ± 2°C), light intensity (e.g., 40-50 µmol photons m⁻² s⁻¹), and photoperiod (e.g., 16:8 h light:dark cycle).

  • Subculturing: Regularly subculture the algae to maintain them in the exponential growth phase for experiments.

Growth Inhibition Assay

Causality Behind Experimental Choices: The growth inhibition assay is a fundamental ecotoxicological test to determine the concentration of a herbicide that inhibits algal growth by 50% (EC50).[9] This provides a quantitative measure of toxicity. Measuring cell density or biomass over a set period (e.g., 72 or 96 hours) allows for the calculation of growth rates and the determination of dose-response relationships.

Step-by-Step Methodology:

  • Preparation of Herbicide Stock Solutions: Prepare a concentrated stock solution of the herbicide (e.g., Norflurazon, Glyphosate) in a suitable solvent (e.g., sterile deionized water or a minimal amount of a carrier solvent like DMSO, with appropriate solvent controls).

  • Experimental Setup: In sterile culture vessels (e.g., flasks or multi-well plates), add a known volume of algal culture in its exponential growth phase.

  • Herbicide Exposure: Add different concentrations of the herbicide to the cultures to create a concentration gradient. Include a control group with no herbicide and a solvent control if a carrier solvent is used.

  • Incubation: Incubate the experimental cultures under the same controlled conditions as the stock cultures.

  • Growth Measurement: At regular intervals (e.g., 24, 48, 72, and 96 hours), measure the algal growth. This can be done by:

    • Cell Counting: Using a hemocytometer or an electronic particle counter.

    • Optical Density: Measuring the absorbance at a specific wavelength (e.g., 680 nm or 750 nm) using a spectrophotometer.

    • Biomass (Dry Weight): Filtering a known volume of culture, drying the filter paper, and measuring the weight difference.

  • Data Analysis: Calculate the percentage of growth inhibition for each herbicide concentration relative to the control. Determine the EC50 value using probit analysis or other appropriate statistical methods.

Photosynthetic Pigment Analysis

Causality Behind Experimental Choices: Since Norflurazon directly targets pigment biosynthesis, quantifying chlorophyll and carotenoid content is a direct measure of its effect. A decrease in these pigments is a primary indicator of herbicidal action. For herbicides like glyphosate, pigment reduction is a secondary effect resulting from overall metabolic disruption.[6]

Step-by-Step Methodology:

  • Sample Collection: After the desired exposure period, harvest a known volume of algal culture by centrifugation.

  • Pigment Extraction: Resuspend the algal pellet in a suitable solvent (e.g., 90% acetone or 100% methanol) to extract the pigments. The extraction should be performed in the dark and at a low temperature to prevent pigment degradation.

  • Spectrophotometric Analysis: Centrifuge the extract to remove cell debris and measure the absorbance of the supernatant at specific wavelengths using a spectrophotometer.

    • For chlorophyll a and b: Read absorbance at 663 nm and 645 nm.

    • For carotenoids: Read absorbance at 470 nm.

  • Concentration Calculation: Use standard equations (e.g., Lichtenthaler's equations) to calculate the concentration of chlorophyll a, chlorophyll b, and total carotenoids.

Chlorophyll Fluorescence Measurement

Causality Behind Experimental Choices: Chlorophyll fluorescence is a non-invasive and highly sensitive technique to assess the efficiency of the photosynthetic apparatus, particularly Photosystem II (PSII).[10] Herbicides that affect photosynthesis will alter various fluorescence parameters. The maximum quantum yield of PSII (Fv/Fm) is a key indicator of photosynthetic health; a decrease in this value signifies stress on the photosynthetic machinery.[8]

Step-by-Step Methodology:

  • Dark Adaptation: Before measurement, dark-adapt the algal samples for a specific period (e.g., 15-20 minutes) to ensure all reaction centers are open.

  • Measurement: Use a Pulse Amplitude Modulated (PAM) fluorometer to measure chlorophyll fluorescence.

  • Parameter Determination: The instrument will provide values for:

    • F0: Minimum fluorescence (all reaction centers are open).

    • Fm: Maximum fluorescence (all reaction centers are closed by a saturating light pulse).

    • Fv: Variable fluorescence (Fm - F0).

  • Calculation of Fv/Fm: Calculate the maximum quantum yield of PSII as Fv/Fm. A decrease in this ratio indicates photoinhibition or damage to PSII.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Diagrams are invaluable tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.

Simplified Signaling Pathway of Norflurazon's Action

Norflurazon_Action cluster_effects Downstream Effects GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene synthase Lycopene Lycopene Phytoene->Lycopene Phytoene desaturase (PDS) Carotenes β-Carotene & other carotenoids Lycopene->Carotenes Lycopene cyclase Protection Photoprotection Norflurazon Norflurazon PDS_inhibition Phytoene Desaturase (PDS) Norflurazon->PDS_inhibition Carotenoid_deficiency Carotenoid Deficiency Photooxidation Chlorophyll Photo-oxidation Carotenoid_deficiency->Photooxidation PSII_damage PSII Damage Photooxidation->PSII_damage Cell_death Cell Death PSII_damage->Cell_death

Caption: Simplified signaling pathway illustrating Norflurazon's inhibition of phytoene desaturase.

Experimental Workflow for Herbicide Toxicity Testing

Herbicide_Toxicity_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Analysis Phase cluster_data Data Interpretation Algal_Culture 1. Axenic Algal Culture (e.g., Chlorella, Scenedesmus) Exposure_Setup 3. Set up Experimental Cultures (Control & Herbicide Concentrations) Algal_Culture->Exposure_Setup Herbicide_Stock 2. Prepare Herbicide Stock (Norflurazon, Glyphosate) Herbicide_Stock->Exposure_Setup Incubation 4. Incubate under Controlled Conditions Exposure_Setup->Incubation Growth_Inhibition 5a. Growth Inhibition Assay (Cell count / OD) Incubation->Growth_Inhibition Pigment_Analysis 5b. Pigment Analysis (Chlorophylls, Carotenoids) Incubation->Pigment_Analysis Fluorescence 5c. Chlorophyll Fluorescence (Fv/Fm) Incubation->Fluorescence EC50 6. Calculate EC50 Growth_Inhibition->EC50 Physiological_Impact 7. Assess Physiological Impact Pigment_Analysis->Physiological_Impact Fluorescence->Physiological_Impact Comparative_Analysis 8. Comparative Analysis EC50->Comparative_Analysis Physiological_Impact->Comparative_Analysis

Caption: Experimental workflow for assessing the toxicity of herbicides on algal species.

Conclusion and Future Directions

This guide has provided a comparative analysis of the effects of the pyridazinone herbicide Norflurazon and the broader-spectrum herbicide Glyphosate on different algal species. The primary mode of action of Norflurazon, the inhibition of carotenoid biosynthesis, leads to rapid photo-oxidative damage in photosynthetic organisms. In contrast, Glyphosate's inhibition of aromatic amino acid synthesis results in a more systemic metabolic disruption.

The provided experimental protocols offer a robust framework for conducting reproducible and insightful research. The key takeaway for researchers is the critical importance of selecting diverse algal species and employing a multi-parametric approach to fully understand the ecotoxicological impact of herbicides.

Future research should focus on:

  • Investigating the effects of herbicide mixtures: In natural environments, algae are often exposed to a cocktail of different herbicides.[11]

  • Exploring the potential for resistance development: Understanding the mechanisms by which algae might develop resistance to these herbicides is crucial for long-term environmental management.

  • Developing more sensitive and high-throughput screening methods: This will aid in the rapid assessment of new chemical compounds for their potential herbicidal activity and environmental risk.[12]

By adhering to rigorous scientific methodologies and maintaining a comprehensive perspective, the scientific community can continue to advance our understanding of the complex interactions between herbicides and aquatic ecosystems.

References

  • Das, S. K., & Mondal, T. (n.d.). Mode of action of herbicides and recent trends in development: a reappraisal. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Duke, S. O., & Dayan, F. E. (2018). Herbicides as Weed Control Agents: State of the Art: II. Recent Achievements. PMC. Retrieved January 20, 2026, from [Link]

  • El-Sheekh, M. M., El-Naggar, A. H., & El-Shenody, R. A. (2021). Toxicity response of Chlorella microalgae to glyphosate herbicide exposure based on biomass, pigment contents and photosynthetic efficiency. Horizon e-Publishing Group. Retrieved January 20, 2026, from [Link]

  • Gao, S., et al. (2020). Photosynthesis Responses of Tibetan Freshwater Algae Chlorella vulgaris to Herbicide Glyphosate. MDPI. Retrieved January 20, 2026, from [Link]

  • Ladygin, V. G. (2003). Assembly of Pigment-Protein Complexes in Carotenoid-Deficient Membranes of Plastids From Wheat Seedlings Treated With Norflurazon. PubMed. Retrieved January 20, 2026, from [Link]

  • Li, M., et al. (2024). Light Influences the Growth, Pigment Synthesis, Photosynthesis Capacity, and Antioxidant Activities in Scenedesmus falcatus. PMC. Retrieved January 20, 2026, from [Link]

  • Oklahoma State University. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. Oklahoma State University. Retrieved January 20, 2026, from [Link]

  • Park, H., & Jung, S. (2017). Perturbations in the Photosynthetic Pigment Status Result in Photooxidation-Induced Crosstalk between Carotenoid and Porphyrin Biosynthetic Pathways. Frontiers in Plant Science. Retrieved January 20, 2026, from [Link]

  • Qian, H., et al. (2009). Herbicide effects on the population growth of some green algae and cyanobacteria. SpringerLink. Retrieved January 20, 2026, from [Link]

  • Snel, J. F. H., et al. (2014). Laboratory algal bioassays using PAM fluorometry: Effects of test conditions on the determination of herbicide and field sample toxicity. SETAC. Retrieved January 20, 2026, from [Link]

  • Song, Y., et al. (2006). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science. Retrieved January 20, 2026, from [Link]

  • Tzin, V., & Galili, G. (2010). The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. The Arabidopsis Book. Retrieved January 20, 2026, from [Link]

  • van der Grinten, E., et al. (2010). Combination effects of herbicides on plants and algae: Do species and test systems matter?. SETAC. Retrieved January 20, 2026, from [Link]

  • Vlaskin, M. S., et al. (2019). Effects of herbicide mixtures on freshwater microalgae with the potential effect of a safener. Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

  • Zuo, S., et al. (2020). Photosynthesis Responses of Tibetan Freshwater Algae Chlorella vulgaris to Herbicide Glyphosate. ResearchGate. Retrieved January 20, 2026, from [Link]

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A Senior Application Scientist's Guide to Validating Fenridazon as a Selective Herbicide in Mixed Plant Cultures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The effective management of weeds in mixed plant cultures, such as those found in diverse cropping systems or ecological restoration projects, presents a significant challenge. The ideal herbicide must exhibit high efficacy against target weed species while maintaining excellent safety for a variety of non-target, desirable plants. Fenridazon, a member of the pyridazinone chemical class, offers potential as a selective herbicide. This guide provides a comprehensive framework for researchers and scientists to rigorously validate the use of this compound. We will delve into its postulated mechanism of action, present detailed, self-validating experimental protocols for efficacy and selectivity assessment, and offer a robust methodology for comparing its performance against established alternatives. The causality behind experimental design and the interpretation of data are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Challenge of Selective Weed Management

Achieving selective weed control is a cornerstone of modern agriculture and land management.[1] In mixed plant cultures, the challenge is amplified; a herbicide must differentiate not just between a single crop and weeds, but among a diverse assemblage of desired species and invasive competitors. Non-selective herbicides are unsuitable for such scenarios, necessitating the development and validation of compounds with precise target specificity.[2]

This compound belongs to the pyridazinone class of compounds, a group known for its diverse biological activities, including herbicidal action.[3][4] Many herbicides in this class function by interrupting fundamental biological processes in susceptible plants, offering a potential avenue for selective weed control.[5][6] This guide outlines the critical steps and scientific rationale for validating this compound's performance, moving from mechanistic hypothesis to robust, comparative experimental data.

Unraveling the Mechanism: Why Causality Matters

Understanding a herbicide's mode of action is fundamental to predicting its behavior and designing effective validation studies.[7][8] For this compound, its classification as a pyridazinone provides a strong hypothesis for its primary molecular target.

The Pyridazinone Class: Photosystem II Inhibitors

Pyridazinone herbicides are well-documented inhibitors of photosynthesis.[5][9] Specifically, they are known to interfere with the electron transport chain within Photosystem II (PSII), a critical protein complex located in the thylakoid membranes of chloroplasts.[6][10] This inhibition halts the production of ATP and NADPH, the energy currencies required for carbon fixation and plant growth.[10] The blockage of electron flow also leads to the formation of highly reactive oxygen species, which cause rapid cellular damage, membrane leakage, and ultimately, plant death.[10][11]

Postulated Mechanism of this compound

Based on its chemical family, this compound is hypothesized to act by binding to the D1 protein of the PSII complex.[6][10] This action blocks the binding site for plastoquinone (PQ), an essential electron carrier molecule. By preventing the transfer of electrons from the primary acceptor (QA) to PQ, the entire photosynthetic process is disrupted.

The selectivity of such herbicides often arises from subtle differences in the D1 protein structure between plant species or, more commonly, from the differential ability of plants to metabolize and detoxify the herbicide before it can reach its target site in sufficient concentrations.[5]

Fenridazon_Mechanism cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Primary Acceptor) Pheo->QA e- QB D1 Protein (QB Site) QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- ATP_NADPH ATP & NADPH Production PQ_pool->ATP_NADPH Drives Light Light (Photons) Light->P680 excites This compound This compound This compound->QB Binds & Blocks Electron Transfer Experimental_Workflow start Start: Seed Germination propagate Plant Propagation (Weeds & Crops) start->propagate prep Herbicide Preparation (Dose Range) propagate->prep apply Spray Application (Precision Sprayer) prep->apply incubate Greenhouse Incubation (Randomized) apply->incubate collect_efficacy Efficacy Data Collection (21 Days) incubate->collect_efficacy Protocol 1 collect_selectivity Selectivity Data Collection (14 & 28 Days) incubate->collect_selectivity Protocol 2 analyze_efficacy Analysis: GR50 Calculation collect_efficacy->analyze_efficacy analyze_selectivity Analysis: Selectivity Index (SI) collect_selectivity->analyze_selectivity compare Comparative Analysis analyze_efficacy->compare analyze_selectivity->compare end End: Validation Report compare->end

Figure 2: General experimental workflow for herbicide validation.

Comparative Analysis: Performance Benchmarking

Validating this compound requires not only proving its efficacy but also demonstrating its advantages over existing solutions. A direct comparison provides the necessary context for its potential application.

Selection of Comparators

To provide a comprehensive benchmark, this compound should be tested against herbicides with different modes of action and a non-chemical control method.

  • PSII Inhibitor (e.g., Metribuzin): A well-established herbicide from a similar mode-of-action group (Group 5) provides a direct comparison of performance within the same class. [8]* ALS Inhibitor (e.g., Imazamox): A different mode of action (Group 2) common for broadleaf control in legumes. [12]* Protoporphyrinogen Oxidase (PPO) Inhibitor (e.g., Flumioxazin): A pre-emergent herbicide (Group 14) known for broad-spectrum control. [13][14][15]* Manual Weeding: Serves as a non-chemical baseline for maximum potential crop yield without phytotoxicity. [16]

Data Presentation for Comparison

Quantitative data should be summarized in a clear, tabular format to facilitate objective comparison. This table presents hypothetical but realistic data that would be generated from the previously described protocols.

Table 1: Comparative Performance of this compound and Alternatives

Herbicide (Mode of Action Group) Application Rate (g a.i./ha) Weed Control Efficacy (%)¹ Crop A (Legume) Phytotoxicity (%)² Crop B (Grass) Phytotoxicity (%)² Selectivity Index (SI)³
This compound (PSII - Group 5) 150 92 8 5 12.5
Metribuzin (PSII - Group 5) 400 88 15 7 6.0
Imazamox (ALS - Group 2) 35 85 5 25 4.5 (Grass limited)
Flumioxazin (PPO - Group 14) 70 95 (Pre-emergence) 10 12 9.8
Untreated Control N/A 0 0 0 N/A

| Manual Weeding | N/A | 99 | 0 | 0 | N/A |

¹ Weed control efficacy is a percentage reduction in the biomass of a target weed (e.g., Chenopodium album) compared to the untreated control.[16][17] ² Phytotoxicity is the percentage reduction in biomass of the crop compared to the manually weeded control.[12][18] ³ Selectivity Index (SI) is a calculated value based on the ratio of crop GR₅₀ to weed GR₅₀.

Discussion and Field-Proven Insights

The interpretation of greenhouse data is the bridge to predicting field performance. While controlled environments provide clean data on a compound's intrinsic activity, real-world conditions introduce additional variables.

  • Interpreting the Data: From the hypothetical data in Table 1, this compound shows high efficacy (92%) with a favorable safety profile on both crop types (8% and 5% phytotoxicity). Its calculated Selectivity Index of 12.5 is superior to the other chemical options, suggesting a wider margin of safety. Imazamox, while safe for the legume, is not selective for the grass component of the mixed culture, highlighting the importance of testing on all desired species.

  • From Greenhouse to Field: Successful greenhouse trials are the prerequisite for field studies. Field trials should be designed to confirm these findings across different soil types and environmental conditions, as factors like soil organic matter, pH, and rainfall can significantly impact herbicide availability and degradation. [19][15]* Resistance Management: Relying on a single mode of action can lead to the evolution of herbicide-resistant weeds. [1][20]The validation of new, selective herbicides like this compound is critical for providing growers with more options, enabling the rotation of different herbicide groups and preserving the long-term efficacy of chemical weed control strategies.

Conclusion

This guide presents a scientifically rigorous and logically structured framework for the validation of this compound as a selective herbicide. By grounding the investigation in its postulated mechanism of action and employing self-validating, quantitative protocols, researchers can generate trustworthy data on its efficacy and crop safety. The comparative analysis against established alternatives is a crucial step in positioning this compound within the existing landscape of weed management tools. Following this comprehensive approach will enable a thorough assessment of this compound's potential to address the complex challenges of weed control in diverse, mixed plant cultures.

References

  • Title: Effectiveness and Selectivity of Pre- and Post-Emergence Herbicides for Weed Control in Grain Legumes Source: MDPI URL: [Link]

  • Title: [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella] Source: PubMed URL: [Link]

  • Title: Modes of Action of Pyridazinone Herbicides Source: Weed Science | Cambridge Core URL: [Link]

  • Title: Weed control and crop selectivity of post-emergence herbicides in common beans Source: ResearchGate URL: [Link]

  • Title: Protocols for Robust Herbicide Resistance Testing in Different Weed Species Source: PMC - NIH URL: [Link]

  • Title: Preliminary Research on the Efficacy of Selected Herbicides Approved for Use in Sustainable Agriculture Using Spring Cereals as an Example Source: MDPI URL: [Link]

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  • Title: Assessing herbicide efficacy and selectivity for weed management and enhancing the production of non-GMO soybean cultivation Source: Taylor & Francis Online URL: [Link]

  • Title: Herbicides selectivity and weeds population dynamics in sunflower crop for biodiesel production Source: Revista Brasileira de Herbicidas URL: [Link]

  • Title: Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk Source: Washington State University Extension URL: [Link]

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  • Title: Herbicide How-To: Understanding Herbicide Mode of Action Source: Oklahoma State University Extension URL: [Link]

  • Title: Conducting a Bioassay For Herbicide Residues Source: NC State Extension Publications URL: [Link]

  • Title: Herbicide Mode-Of-Action Summary Source: Purdue Extension URL: [Link]

  • Title: Experimental methods to evaluate herbicides behavior in soil Source: Weed Control Journal URL: [Link]

  • Title: Immediate effects of pyridazinone herbicides on photosynthetic electron transport in algal systems Source: Indian Academy of Sciences URL: [Link]

  • Title: Weed control and selectivity of different pre-emergence active ingredients in a soybean crop Source: SciELO URL: [Link]

  • Title: Selectivity and residual weed control of pre-emergent herbicides in soybean crop Source: SciELO URL: [Link]

  • Title: Herbicides as Weed Control Agents: State of the Art: I. Weed Control Research and Safener Technology: The Path to Modern Agriculture Source: PMC - NIH URL: [Link]

  • Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold Source: SAR Publication URL: [Link]

  • Title: Whole-Plant and Seed Bioassays for Resistance Confirmation Source: ResearchGate URL: [Link]

  • Title: Understanding Cereal Herbicide Modes of Action Source: Bayer Crop Science Canada URL: [Link]

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  • Title: Whole-Plant and Seed Bioassays for Resistance Confirmation Source: Cambridge University Press & Assessment URL: [Link]

  • Title: Weed Control and Selectivity of Four Herbicides Applied in Pre-Emergence on Two Sunflower Cultivars Source: MDPI URL: [Link]

  • Title: Herbicide Classification Chart Source: Take Action on Weeds URL: [Link]

  • Title: Is there a place for new herbicides targeting photosynthetic electron transport? Source: Weed Science Society of America URL: [Link]

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Assessing the Environmental Impact of Fenridazon: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern agriculture, the judicious selection of herbicides is paramount to ensuring crop protection while safeguarding environmental health. This guide provides a comprehensive environmental impact assessment of Fenridazon, a pyridazinone herbicide, in comparison to three widely used herbicides: Glyphosate, Atrazine, and 2,4-D. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering an in-depth analysis based on available scientific data and standardized testing protocols.

Introduction to this compound and Comparative Herbicides

This compound is a herbicide belonging to the pyridazinone chemical class. While specific details regarding its widespread use and mode of action are not as extensively documented in publicly available literature as other herbicides, its chemical structure suggests it may interfere with essential biological processes in target weeds. For a robust environmental impact assessment, a comparative approach is indispensable. This guide will therefore benchmark this compound against three herbicides with distinct properties and extensive environmental data:

  • Glyphosate: A broad-spectrum, non-selective herbicide that inhibits the EPSP synthase enzyme, crucial for amino acid synthesis in plants.

  • Atrazine: A selective herbicide primarily used in corn and sorghum, which acts by inhibiting photosynthesis at photosystem II.

  • 2,4-D (2,4-Dichlorophenoxyacetic acid): A selective systemic herbicide that mimics the plant growth hormone auxin, leading to uncontrolled growth and death in broadleaf weeds.

Comparative Analysis of Environmental Fate

The environmental fate of a herbicide dictates its persistence, mobility, and potential for off-target contamination. Key parameters for this assessment are the soil half-life (DT50), the soil organic carbon-water partitioning coefficient (Koc), and water solubility.

A notable gap in publicly accessible, peer-reviewed literature exists for the specific environmental fate parameters of this compound. The University of Hertfordshire's Pesticide Properties DataBase (PPDB) indicates an absence of hazard alerts for this compound's environmental fate, not due to a demonstrated lack of risk, but because of insufficient data to form a definitive judgment[1]. This data deficiency is a critical finding and highlights the need for further research to enable a comprehensive risk assessment.

In contrast, extensive data are available for the comparative herbicides, as summarized below.

ParameterGlyphosateAtrazine2,4-D
Soil Half-life (DT50) 7 - 60 days[2]13 - 261 days[3]1.5 - 16 days (acid form)[4][5]
Soil Adsorption (Koc) 24,000 mL/g (strong adsorption)[6]39 - 155 mL/g (moderate mobility)[6]59 - 117 mL/g (high mobility)[7]
Water Solubility >15,700 mg/L (high)[6]33 mg/L (moderate)[6]900 mg/L (high)[4]

Interpretation of Environmental Fate Data:

  • Persistence: Atrazine exhibits the highest potential for persistence in soil, with a half-life that can extend to over 200 days under certain conditions[3]. Glyphosate's persistence is variable, while 2,4-D generally degrades more rapidly[2][4]. The long half-life of a herbicide increases the risk of carryover to subsequent crops and long-term soil contamination.

  • Mobility: The Koc value is a key indicator of a herbicide's potential to move within the soil profile and leach into groundwater. Glyphosate's very high Koc value indicates it binds tightly to soil particles, limiting its mobility despite its high water solubility[6]. Conversely, the lower Koc values for Atrazine and 2,4-D suggest a higher potential for leaching, particularly in soils with low organic matter[6][7].

  • Water Contamination Potential: The combination of persistence and mobility determines the risk of water contamination. Atrazine's moderate mobility and high persistence make it a significant concern for both surface and groundwater contamination[8]. The high water solubility and mobility of 2,4-D also pose a risk of water contamination, although its shorter half-life can mitigate this to some extent[4]. While glyphosate is highly soluble, its strong adsorption to soil reduces its leaching potential[6].

Ecotoxicity Profile: Impact on Non-Target Organisms

Ecotoxicity assessment evaluates the potential harm of a herbicide to organisms other than the target weeds. Standardized tests are conducted on representative species from different trophic levels, including fish, aquatic invertebrates (like Daphnia sp.), and algae.

As with its environmental fate, specific, publicly available ecotoxicity data for this compound is critically lacking. The PPDB page for a related but obsolete compound, this compound-propyl, also indicates a lack of data for a full ecotoxicological assessment[9].

The following table summarizes the acute toxicity data for the comparative herbicides. The LC50 (lethal concentration for 50% of the test population) is used for fish, while the EC50 (effective concentration to cause a 50% response, typically immobilization or growth inhibition) is used for Daphnia and algae.

OrganismGlyphosateAtrazine2,4-D
Fish (96-hr LC50) 2.3 - 140 mg/L (formulation dependent)[10]>100 mg/LVaries significantly with formulation (esters are more toxic)
Aquatic Invertebrates (Daphnia magna 48-hr EC50) 0.0008 - 10.6 mg/L (formulation dependent)[11][12]7 - 40 mg/L[11][13][14]Varies with formulation
Algae (72-hr EC50, growth inhibition) 100 µg/L (LOEC for some species)[15]IC50 > 1,500 µg/L for some species[16]Varies with formulation

Interpretation of Ecotoxicity Data:

  • Formulation Matters: It is crucial to note that the toxicity of a herbicide can be significantly influenced by its formulation. For example, some formulations of Glyphosate (like Roundup) containing certain surfactants have been shown to be more toxic to aquatic organisms than the active ingredient alone[10][17]. Similarly, ester formulations of 2,4-D are more toxic to fish than salt formulations[18].

  • Sensitivity of Organisms: Different organisms exhibit varying sensitivities to herbicides. For instance, some studies indicate that certain glyphosate formulations can be highly toxic to Daphnia magna at very low concentrations[11][19]. Algae, as primary producers, can also be sensitive to herbicides that inhibit photosynthesis, such as Atrazine[20].

  • Sub-lethal Effects: Beyond acute mortality, herbicides can have sub-lethal effects on non-target organisms, including impacts on reproduction, growth, and behavior, which can have cascading effects on ecosystem health.

Methodologies for Environmental Impact Assessment

To ensure scientific rigor and comparability, the environmental impact of herbicides is assessed using standardized protocols. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Experimental Workflow for Ecotoxicity Testing

The following diagram illustrates a typical workflow for assessing the acute aquatic toxicity of a herbicide according to OECD guidelines.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Exposure cluster_2 Phase 3: Data Analysis A Test Substance Characterization (Purity, Solubility, Stability) C Preparation of Test Solutions (Geometric Series of Concentrations) A->C B Test Organism Culture (Fish, Daphnia, Algae) D OECD 203: Fish Acute Toxicity Test (96-hour exposure) B->D E OECD 202: Daphnia sp. Acute Immobilisation Test (48-hour exposure) B->E F OECD 201: Alga Growth Inhibition Test (72-hour exposure) B->F C->D C->E C->F G Observation of Endpoints (Mortality, Immobilisation, Growth Inhibition) D->G E->G F->G H Statistical Analysis (Probit, Logit, or Moving Average) G->H I Determination of LC50 / EC50 and Confidence Intervals H->I

Caption: Workflow for Aquatic Ecotoxicity Testing of Herbicides.

Detailed Experimental Protocols
  • Test Organism: A recommended fish species (e.g., Zebrafish, Rainbow Trout) is selected and acclimated to the test conditions.

  • Test Design: At least seven fish per concentration are exposed to a minimum of five geometrically spaced concentrations of the test substance and a control. A limit test at 100 mg/L may be performed initially.

  • Exposure: The exposure period is typically 96 hours under controlled conditions of temperature, light, and dissolved oxygen.

  • Observations: Mortalities and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50, the concentration that is lethal to 50% of the test fish.

  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old, are used.

  • Test Design: At least 20 daphnids, divided into four replicates of five, are exposed to at least five concentrations of the test substance and a control.

  • Exposure: The test duration is 48 hours in a static or semi-static system.

  • Observations: The number of immobilized daphnids (unable to swim within 15 seconds of gentle agitation) is recorded at 24 and 48 hours.

  • Endpoint: The main endpoint is the 48-hour EC50 for immobilization.

  • Test Organism: Exponentially growing cultures of a selected freshwater green alga (e.g., Pseudokirchneriella subcapitata) are used.

  • Test Design: Three replicates per test concentration and six for the control are exposed to at least five concentrations of the test substance.

  • Exposure: The exposure period is typically 72 hours under constant illumination and temperature.

  • Observations: Algal growth is measured at 24, 48, and 72 hours by determining cell density.

  • Endpoint: The EC50 for growth inhibition is calculated based on the reduction in growth rate compared to the control.

Conclusion and Future Directions

This comparative guide highlights the significant data gap that exists for the environmental impact of this compound. While a comprehensive quantitative comparison is not feasible at this time due to the lack of publicly available data for this compound, the analysis of Glyphosate, Atrazine, and 2,4-D provides a valuable framework for understanding the key parameters in herbicide environmental risk assessment.

The data presented for the comparative herbicides underscores that each compound has a unique environmental profile with different risks associated with its use. There is no single "environmentally friendly" herbicide; rather, the selection should be based on a thorough understanding of the specific environmental conditions of the application area and the properties of the herbicide.

For this compound, further research is critically needed to determine its environmental fate and ecotoxicity. Generating data according to standardized OECD guidelines is essential for a credible and scientifically sound risk assessment. This will enable regulators, researchers, and end-users to make informed decisions about its use and potential impact on the environment.

References

  • Aropha. (n.d.). OECD 202: Daphnia sp., Acute Immobilization Test. Retrieved from [Link]

  • BiotecnologieBT. (n.d.). OECD TG 202: Daphnia sp., Acute Immobilization test. Retrieved from [Link]

  • OECD. (2019). Test No. 203: Fish, Acute Toxicity Test. OECD Guidelines for the Testing of Chemicals, Section 2. OECD Publishing, Paris. Retrieved from [Link]

  • Illinois State Water Survey. (n.d.). Pesticide Fate in the Environment: A Guide for Field Inspectors. Retrieved from [Link]

  • Fera Science Ltd. (n.d.). Daphnia sp., Acute Immobilisation Test. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, October 9). Ecological Risk Assessment for Pesticides: Technical Overview. Retrieved from [Link]

  • Aropha. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]

  • OECD. (2004). Test No. 202: Daphnia sp., Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals, Section 2. OECD Publishing, Paris. Retrieved from [Link]

  • Pesticide Registration Toolkit. (n.d.). Algal toxicity – growth inhibition. Retrieved from [Link]

  • Testing Laboratory. (2026, January 10). OECD 203 Fish Acute Toxicity Test. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 203: Fish, Acute Toxicity Test. Retrieved from [Link]

  • ibacon GmbH. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]

  • Sathish Gowda, C. S., & Lokesh, G. B. (2012). Environmental impact assessment of pesticide use, using environmental impact quotient. CABI Digital Library. Retrieved from [Link]

  • Testing Laboratory. (2026, January 10). OECD 202 Daphnia Acute Immobilisation POPs Toxicity Test. Retrieved from [Link]

  • Tox Lab. (n.d.). Test No. 203: Fish, Acute Toxicity Test. Retrieved from [Link]

  • Scribd. (n.d.). Oecd - Test 203. Retrieved from [Link]

  • GLP. (n.d.). OECD 201: ALGA, GROWTH INHIBITION TEST - limit test and EC50. Retrieved from [Link]

  • ResearchGate. (2000). Environmental impact assessment of pesticide use within the framework of Life Cycle Assessment. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]

  • Federal Ministry of Environment, Nigeria. (n.d.). Environmental Impact Assessment (EIA) guideline for pesticides. Retrieved from [Link]

  • Cuhra, M., et al. (2013). Clone- and age-dependent toxicity of a glyphosate commercial formulation and its active ingredient in Daphnia magna. Ecotoxicology, 22(8), 1231-1240. Retrieved from [Link]

  • Water Quality Australia. (n.d.). Glyphosate in freshwater, Toxicant default guideline values for protecting aquatic ecosystems, technical brief. Retrieved from [Link]

  • ResearchGate. (n.d.). Environmental Fate of 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]

  • El-Gendy, A. S., et al. (2014). Removal of 2,4-Dichlorophenolyxacetic acid (2,4-D) herbicide in the aqueous phase using modified granular activated carbon. Journal of Industrial and Engineering Chemistry, 20(5), 3536-3542. Retrieved from [Link]

  • Zuanazzi, N. R. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. Retrieved from [Link]

  • Husak, V. V., et al. (2022). Low-toxic herbicides Roundup and Atrazine disturb free radical processes in Daphnia in environmentally relevant concentrations. EXCLI Journal, 21, 576-588. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]

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  • Lestari, P., et al. (2020). Acute toxicity and morphology alterations of glyphosate-based herbicides to Daphnia magna and Cyclops vicinus. AIP Conference Proceedings, 2255(1), 050004. Retrieved from [Link]

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  • ResearchGate. (2013). Acute toxicity EC50 (48 h) of glyphosate and Roundup to 6 clones and 3 age classes of D. magna. Retrieved from [Link]

  • Kanissery, R., et al. (2019). Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition. Plants, 8(11), 499. Retrieved from [Link]

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Safety Operating Guide

Core Principle: Hazard-Based Waste Management

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, ensuring that our partners in research and development handle chemical compounds safely throughout their lifecycle is paramount. Fenridazon, a pyridazinone derivative, requires meticulous disposal procedures to protect both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step protocol grounded in established safety standards and regulatory requirements. The causality behind each step is explained to empower researchers to make informed safety decisions.

Proper disposal begins with a thorough understanding of the compound's risks. This compound is not benign; its hazard profile dictates its classification as hazardous waste, necessitating a disposal pathway entirely separate from general laboratory or municipal trash.

Hazard Identification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple hazards that must be managed.

  • Human Health Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). This means direct contact with the solid compound or its dust can lead to immediate physical harm.

  • Environmental Hazards: this compound is classified as very toxic to aquatic life with long-lasting effects (H410). This is a critical consideration; improper disposal, such as drain disposal, could lead to significant, persistent ecological damage.

Regulatory Framework

In the United States, the disposal of chemical waste like this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Due to its aquatic toxicity, this compound waste must be managed as hazardous waste to ensure it is handled from "cradle-to-grave" in a controlled manner.[1]

Property Hazard Classification & GHS Statement Primary Disposal Concern Source
Chemical Formula C₁₂H₉ClN₂O₃N/A[2]
Skin Contact H315: Causes skin irritationPersonnel Safety
Eye Contact H319: Causes serious eye irritationPersonnel Safety
Inhalation H335: May cause respiratory irritationPersonnel Safety
Environmental H410: Very toxic to aquatic life with long-lasting effectsEnvironmental Contamination

The Disposal Workflow: A Step-by-Step Protocol

The following protocol ensures compliance and safety. The process begins at the moment waste is generated and ends with its transfer to a certified disposal facility.

STEP 1: Personal Protective Equipment (PPE)

Before handling this compound in any form, including its waste, personnel must be equipped with appropriate PPE to mitigate the risks of irritation and exposure.

  • Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side-shields or goggles. If there is a risk of dust generation, a face shield is recommended.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling large quantities of solid waste or if dust cannot be controlled, use a NIOSH-approved particulate respirator.

This PPE ensemble is mandated by the precautionary statements found in the substance's Safety Data Sheet (SDS).

STEP 2: Waste Segregation at the Source

Proper segregation is the most critical step in a laboratory waste management program. It prevents dangerous chemical reactions and ensures cost-effective, compliant disposal.

  • Designate a Specific this compound Waste Container: All waste materials contaminated with this compound must be placed in a dedicated container.

  • Contaminated Materials: This includes not only the pure compound but also any items that have come into contact with it:

    • Contaminated gloves, weigh boats, and paper towels.

    • Used silica gel from chromatography.

    • Rinsate from cleaning contaminated glassware (see Step 2.3).

    • Spill cleanup materials.[3]

  • AVOID Mixing: Never mix this compound waste with other waste streams, especially acidic or reactive wastes. While specific incompatibilities are not listed, it is a universal best practice to segregate halogenated organic compounds from other chemical classes.[4]

STEP 3: Decontamination of Reusable Glassware
  • Initial Rinse: Perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol). This rinsate is hazardous and MUST be collected in the designated this compound waste container.

  • Subsequent Cleaning: After the initial hazardous rinse is collected, the glassware can typically be washed using standard laboratory procedures.

STEP 4: Containerization and Labeling

Regulatory compliance hinges on proper container management.[5]

  • Container Selection: Use a container made of a material compatible with this compound and any solvents used in the waste (e.g., a high-density polyethylene (HDPE) jug for solids or solutions). The container must have a secure, leak-proof screw-top cap.[6]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. Use your institution's official hazardous waste tag. The label must clearly state:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound" and any other components (e.g., "Methanol").

    • The specific hazard(s): "Toxic," "Environmental Hazard."

    • The accumulation start date (the date the first waste was added).[5]

STEP 5: Storage in a Satellite Accumulation Area (SAA)

Designate a specific location in the lab, at or near the point of generation, as a Satellite Accumulation Area (SAA).[6]

  • Location: The SAA must be under the control of the laboratory personnel.

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to capture any potential leaks.

  • Container Status: Keep the waste container securely capped at all times, except when adding waste.[6]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste (this compound does not fall into the "acutely toxic" P-list category) in an SAA.[7]

STEP 6: Arranging Final Disposal

Laboratory personnel are responsible for the waste until it is transferred to the institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • Request Pickup: Once the container is full or has been in the SAA for an extended period (typically not to exceed one year), submit a waste pickup request to your institution's EHS office.[7][8]

  • Professional Disposal: The EHS department will consolidate the waste and transfer it to a licensed Treatment, Storage, and Disposal Facility (TSDF).[9] The required method for compounds like this compound is typically high-temperature incineration to ensure complete destruction.[10]

This compound Disposal Decision Workflow

The following diagram outlines the critical decision points for managing this compound and its associated waste streams in the laboratory.

Fenridazon_Disposal_Workflow cluster_prep Preparation & Handling cluster_generation Waste Generation cluster_disposal_path Disposal Pathway cluster_storage Accumulation & Final Disposal start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe gen_waste Generate this compound Waste (e.g., excess solid, contaminated items) ppe->gen_waste is_reusable Is the item reusable (e.g., glassware)? gen_waste->is_reusable disposable_waste Place in Labeled This compound Hazardous Waste Container is_reusable->disposable_waste No decon Decontaminate: 1. Collect solvent rinsate as hazardous waste 2. Clean normally is_reusable->decon Yes store_saa Store container in SAA (Secondary Containment, Closed Lid) disposable_waste->store_saa decon->disposable_waste To Rinsate container_full Container Full or Ready for Pickup? store_saa->container_full container_full->store_saa No request_pickup Request Pickup from Institutional EHS container_full->request_pickup Yes end End: Transferred for Incineration request_pickup->end

Caption: Decision workflow for the safe disposal of this compound waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Evacuate (If Necessary): For large spills or if dust is airborne, evacuate the area and contact your institution's emergency EHS number.

  • Control the Spill: If the spill is small and you are trained to handle it:

    • Ensure you are wearing the correct PPE (Step 2.1).

    • Cover the spill with an absorbent material from a chemical spill kit.

    • Gently sweep the solid material and absorbent into a dustpan.

    • Place the collected material into your designated this compound hazardous waste container.

  • Decontaminate: Clean the spill area with a cloth or paper towels wetted with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

By adhering to this comprehensive disposal plan, researchers can ensure that their work with this compound is conducted with the highest commitment to safety, regulatory compliance, and environmental stewardship.

References

  • Greenbook, Safety Data Sheet. (2015-08-05). Available at: [Link]

  • Global Substance Registration System (GSRS), this compound-POTASSIUM. Available at: [Link]

  • Global Substance Registration System (GSRS), this compound. Available at: [Link]

  • CAS Common Chemistry, this compound potassium. Available at: [Link]

  • PubChem, Phenylbutazone. National Institutes of Health. Available at: [Link]

  • Ravensdown, Ridazon SDS. (2023-03-28). Available at: [Link]

  • New Jersey Department of Health, Right to Know - Hazardous Substance Fact Sheet. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA), Regulations for Hazardous Waste Generated at Academic Laboratories. (2025-11-25). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA), Resource Conservation and Recovery Act (RCRA) Regulations. (2025-08-13). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA), Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Available at: [Link]

  • University of Pennsylvania EHRS, LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available at: [Link]

  • Defense Centers for Public Health, Waste Management of Hazardous Drugs. (2023-01-25). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA), Resource Conservation and Recovery Act (RCRA) Overview. (2025-09-05). Available at: [Link]

  • National Environmental Trainers, RCRA Regulations Explained. Available at: [Link]

  • U.S. Food and Drug Administration (FDA), Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024-10-31). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA), Laboratory Environmental Sample Disposal Information Document. Available at: [Link]

  • PubChem, Pyridazinone, 2-20. National Institutes of Health. Available at: [Link]

  • American Chemical Society, Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • Queensland Health, Disposal and destruction of diversion-risk medicine waste. (2022-07). Available at: [Link]

  • eCFR, 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Available at: [Link]

  • Central Washington University, Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • YouTube, 4 Hazardous Waste Characteristics Under RCRA. (2025-06-30). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA), A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022-10-10). Available at: [Link]

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Navigating the Safe Handling of Fenridazon: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides essential safety and logistical protocols for the handling and disposal of Fenridazon. Designed for researchers, scientists, and drug development professionals, this document outlines the necessary personal protective equipment (PPE), procedural workflows, and disposal plans to ensure a safe laboratory environment.

Understanding the Risks: Why Specific PPE is Crucial

This compound, while a valuable compound in research, presents several potential hazards that necessitate a comprehensive safety strategy. Direct contact can lead to adverse health effects. Safety Data Sheets (SDS) indicate that this compound may be harmful if swallowed, cause skin and eye irritation, and lead to respiratory issues if inhaled as a dust[1][2][3][4]. Certain findings also suggest a risk of allergic skin reactions and respiratory sensitization[1][3]. Therefore, the selection and proper use of PPE are not merely recommendations but critical components of a safe experimental workflow.

The primary routes of exposure are inhalation, skin contact, and eye contact. Consequently, the PPE ensemble for handling this compound is designed to create a complete barrier against these pathways.

Your Armor: Selecting the Right Personal Protective Equipment

The following table summarizes the essential PPE for handling this compound, with detailed explanations for each selection.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles with side shields or a full-face shieldThis compound dust can cause serious eye irritation. Goggles provide a seal around the eyes, while a face shield offers broader protection against splashes and airborne particles[1][2][5].
Hands Chemical-resistant gloves (Nitrile, Neoprene, or Butyl Rubber)To prevent skin contact, which can cause irritation or allergic reactions. Ensure gloves are of adequate thickness (e.g., ≥14 mils) and are inspected for any defects before use[5][6].
Body Laboratory coat or chemical-resistant coverallsA lab coat provides a basic barrier. For tasks with a higher risk of dust generation or splashing, chemical-resistant coveralls are recommended to protect underlying clothing and skin[5][7][8].
Respiratory NIOSH-approved respirator (e.g., N95 or higher)Required when handling this compound powder or when dust generation is likely. This prevents the inhalation of airborne particles that can cause respiratory irritation[1].
Feet Closed-toe shoes and chemical-resistant shoe covers or bootsTo protect against spills. Pant legs should be worn outside of boots to prevent chemicals from entering[6][7].

The Protocol: Step-by-Step Guide to Safe Handling

Adherence to a strict procedural workflow is paramount to minimizing exposure risk. The following steps outline the process from preparation to the completion of work with this compound.

Pre-Handling Checklist & PPE Donning Procedure

Before beginning any work with this compound, ensure the following:

  • The work area is well-ventilated, preferably within a chemical fume hood.

  • An eyewash station and safety shower are readily accessible[1][2].

  • All necessary PPE is available and has been inspected for integrity.

The correct sequence for putting on PPE is crucial to prevent cross-contamination.

PPE_Donning cluster_Donning PPE Donning Sequence Shoe_Covers 1. Shoe Covers Gloves_Inner 2. Inner Gloves (Optional, for extensive handling) Shoe_Covers->Gloves_Inner Coveralls 3. Coveralls/Lab Coat Gloves_Inner->Coveralls Respirator 4. Respirator Coveralls->Respirator Goggles 5. Goggles/Face Shield Respirator->Goggles Gloves_Outer 6. Outer Gloves Goggles->Gloves_Outer

Figure 1: Recommended PPE Donning Sequence.
During Handling: Best Practices
  • Minimize Dust: Handle solid this compound with care to avoid generating dust. Use techniques such as gentle scooping rather than pouring from a height.

  • Avoid Contact: Do not touch your face, eyes, or any personal items while wearing gloves that have been in contact with this compound.

  • Immediate Clean-up: In case of a spill, follow established laboratory procedures for chemical spills. Use appropriate absorbent materials and decontaminate the area.

Post-Handling: PPE Doffing and Personal Hygiene

The removal of PPE is a critical step where cross-contamination can occur if not done correctly.

PPE_Doffing cluster_Doffing PPE Doffing Sequence Gloves_Outer 1. Outer Gloves Coveralls 2. Coveralls/Lab Coat (Turn inside out) Gloves_Outer->Coveralls Shoe_Covers 3. Shoe Covers Coveralls->Shoe_Covers Goggles 4. Goggles/Face Shield Shoe_Covers->Goggles Respirator 5. Respirator Goggles->Respirator Gloves_Inner 6. Inner Gloves Respirator->Gloves_Inner Wash_Hands 7. Wash Hands Thoroughly Gloves_Inner->Wash_Hands

Figure 2: Recommended PPE Doffing Sequence.

After removing all PPE, wash your hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory area[1].

Disposal Plan: Managing this compound and Contaminated Waste

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

Unused this compound

Unused or waste this compound must be disposed of as hazardous chemical waste. Follow these steps:

  • Keep the waste this compound in its original container or a clearly labeled, sealed, and compatible waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[9].

  • Arrange for collection by a certified hazardous waste disposal service in accordance with federal, state, and local regulations[2][9].

Contaminated PPE and Materials

All disposable items that have come into contact with this compound, including gloves, shoe covers, coveralls, and cleaning materials, are considered contaminated waste.

  • Segregation: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste bag or container.

  • Disposal: This container should be sealed and disposed of through your institution's hazardous waste management program[9].

Empty this compound containers must also be managed carefully:

  • Thoroughly rinse the empty container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste[9].

  • Deface or remove the original label to prevent misuse[9].

  • Dispose of the rinsed container according to your institution's guidelines for chemical container disposal.

Disposal_Workflow cluster_Disposal Disposal Workflow for this compound and Contaminated Materials Unused_this compound Unused this compound Hazardous_Waste_Chemical Hazardous Chemical Waste Collection Unused_this compound->Hazardous_Waste_Chemical Contaminated_PPE Contaminated PPE & Materials Hazardous_Waste_Solid Hazardous Solid Waste Collection Contaminated_PPE->Hazardous_Waste_Solid Empty_Containers Empty Containers Rinse_Container Rinse Container (Collect Rinseate) Empty_Containers->Rinse_Container Disposal_Service Certified Hazardous Waste Disposal Service Hazardous_Waste_Chemical->Disposal_Service Hazardous_Waste_Solid->Disposal_Service Rinse_Container->Hazardous_Waste_Chemical Rinseate Rinsed_Container_Disposal Dispose of Rinsed Container per Institutional Policy Rinse_Container->Rinsed_Container_Disposal Clean Container

Figure 3: Disposal Workflow for this compound and Associated Waste.

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the Safety Data Sheet for this compound before beginning any work.

References

  • Sigma-Aldrich. (2025-11-06).
  • Fisher Scientific. (2025-12-19).
  • Fisher Scientific. (2009-09-26).
  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Greenbook.net. (2015-08-05).
  • Personal Protective Equipment Guide: Coveralls, Gloves, and Other Skin Protection.
  • Cayman Chemical. (2025-10-22).
  • Iowa State University. (2022-05-04). Selecting PPE When Using Pesticides.
  • Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides.
  • The Ohio State University. (2019-07-23). Pesticide Protective Equipment.
  • Sigma-Aldrich. (2024-09-08).
  • Hebei Jrain Technology Co., Ltd. MSDS OXADIAZON TC.
  • U.S. Department of Health & Human Services. This compound.
  • U.S. Food and Drug Administration. (2024-10-31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • National Institutes of Health. The NIH Drain Discharge Guide.
  • Defense Centers for Public Health. (2023-01-25). Waste Management of Hazardous Drugs.
  • Nipissing University. (2019-06-12).
  • PubMed. Clinical pharmacology and mechanism of action of zonisamide.
  • Patsnap Synapse. (2024-07-17).
  • PubMed. Zonisamide: chemistry, mechanism of action, and pharmacokinetics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.